1-(4-fluorophenyl)-1H-tetrazole-5-thiol
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRPJPNUXPIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)N=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355570 | |
| Record name | 1-(4-fluorophenyl)-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544-79-2 | |
| Record name | 1-(4-fluorophenyl)-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol: A Senior Application Scientist's Perspective
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. From the perspective of a seasoned application scientist, this document moves beyond a mere recitation of procedural steps to elucidate the underlying chemical principles, the rationale for methodological choices, and the critical parameters for success. We will detail a robust and efficient one-pot synthesis protocol, discuss the crucial tautomeric nature of the final product, and provide comprehensive characterization guidelines. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this synthetic process.
Introduction: The Significance of Fluorinated Tetrazole-5-thiols
Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, which have garnered substantial attention in pharmaceutical research. They are often employed as metabolically stable isosteres for carboxylic acids, enhancing the pharmacokinetic profiles of drug candidates.[1][2] The introduction of a thiol group at the 5-position and a fluorophenyl substituent at the 1-position, as in this compound, creates a molecule with a unique electronic and structural profile. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, making this scaffold a valuable building block for developing novel therapeutic agents, particularly in areas like antimicrobial and anticancer research.[2][3]
This guide focuses on the most prevalent and efficient synthetic strategy: the [3+2] cycloaddition reaction between an aryl isothiocyanate and an azide salt. This method is favored for its high yields, mild reaction conditions, and operational simplicity.[4][5]
The Synthetic Strategy: A Logical Workflow
The synthesis of the target compound is best approached as a two-stage logical process, beginning with the precursor, 4-fluorophenyl isothiocyanate, and culminating in the cycloaddition reaction to form the tetrazole ring.
Figure 1: High-level workflow for the synthesis of the target compound.
Part A: The Starting Material - 4-Fluorophenyl isothiocyanate
The quality of your starting material dictates the success of the final reaction. 4-Fluorophenyl isothiocyanate is a commercially available solid with a low melting point (24-26 °C) and is the key electrophile in our synthesis.[6]
Physicochemical Properties of the Precursor:
| Property | Value | Source |
| CAS Number | 1544-68-9 | [6] |
| Molecular Formula | C₇H₄FNS | [6] |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Solid | |
| Melting Point | 24-26 °C | [7] |
| Boiling Point | 228 °C |
While typically purchased, it's valuable for a scientist to understand its origin. Isothiocyanates are commonly synthesized from the corresponding primary amine (4-fluoroaniline) through reactions with reagents like thiophosgene or carbon disulfide. For the purposes of this guide, we will proceed with the commercially sourced precursor. It is often used in the synthesis of thiourea derivatives and other heterocyclic compounds.[6][7]
Part B: The Core Synthesis - [3+2] Cycloaddition
The formation of the tetrazole ring is achieved through the reaction of 4-fluorophenyl isothiocyanate with sodium azide (NaN₃). This reaction is a classic example of a 1,3-dipolar cycloaddition.
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the mechanism is critical for troubleshooting and optimization. The azide anion (N₃⁻) acts as a 1,3-dipole, attacking the electrophilic carbon of the isothiocyanate's C=N bond. This concerted or stepwise process leads to a heterocyclic intermediate that rapidly rearranges to the stable aromatic tetrazole ring.
Figure 2: Conceptual mechanism of tetrazole-5-thione formation.
The choice of solvent and catalyst is pivotal. While various systems exist, a facile and environmentally conscious method utilizes water as the solvent in the presence of pyridine at room temperature.[4][5]
-
Causality of Reagents:
-
Sodium Azide (NaN₃): This is the most common, inexpensive, and effective source of the azide nucleophile required to build the tetrazole ring.[8]
-
Pyridine: In aqueous media, pyridine likely acts as a base and/or phase-transfer catalyst, enhancing the reaction rate and allowing it to proceed smoothly under mild conditions. Without it, the reaction is significantly slower.[5]
-
Water: Serving as the solvent aligns with green chemistry principles. It is non-toxic, non-flammable, and allows for easy product isolation, as the tetrazole-thione is often poorly soluble and precipitates out.[4][5]
-
Experimental Protocol: A Self-Validating Method
This protocol is adapted from established literature procedures, which report high yields (typically 76-97%) for a range of substituted tetrazole-5-thiones.[4][5]
Safety First: Handling Sodium Azide Sodium azide is acutely toxic and can form explosive heavy metal azides. Always handle with non-metal spatulas. Reactions should be conducted in a well-ventilated fume hood. Avoid contact with acids, which liberates highly toxic hydrazoic acid gas. All waste must be quenched and disposed of according to institutional safety guidelines.
Materials:
-
4-Fluorophenyl isothiocyanate (1.0 eq)
-
Sodium azide (NaN₃) (1.2 - 1.5 eq)
-
Pyridine (3.0 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenyl isothiocyanate (1.0 eq) to deionized water.
-
Reagent Addition: To this suspension, add sodium azide (1.2-1.5 eq) followed by pyridine (3.0 eq). The molar ratios are critical for driving the reaction to completion.
-
Reaction Execution: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is typically complete within 2-6 hours.[5]
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting isothiocyanate.
-
Work-up and Isolation:
-
Upon completion, a precipitate (the product) should be visible.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Acidify the mixture to a pH of ~2-3 by slowly adding 2M HCl. This ensures the product is in its protonated form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts and pyridine hydrochloride.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a white or pale yellow solid.[5]
-
Dry the purified product under vacuum.
-
Product Analysis: Characterization and Tautomerism
The synthesized compound, this compound, exists in a tautomeric equilibrium with its thione form, 1-(4-fluorophenyl)-1,4-dihydro-5H-tetrazole-5-thione. In the solid state and in most solvents, the thione form is predominant. This is a critical concept for correct spectral interpretation.[5][9]
Figure 3: Thiol-Thione tautomerism of the final product.
Expected Analytical Data
The following data provides a benchmark for validating the successful synthesis of the target compound.
| Analysis | Expected Result | Rationale |
| ¹H NMR | Aromatic protons (multiplets) in the ~7.3-7.8 ppm range. A broad singlet for the N-H proton of the thione tautomer at >13 ppm. | The fluorophenyl group will show characteristic splitting. The acidic N-H proton of the thione form is highly deshielded.[5][10] |
| ¹³C NMR | Signals for the fluorophenyl carbons, with C-F coupling. A signal for the C=S carbon around 160-170 ppm. | Confirms the carbon skeleton and the presence of the thione group.[10] |
| IR (KBr) | N-H stretching band (~3100 cm⁻¹), C=S stretching band (~1300-1350 cm⁻¹), C-F stretching band (~1220 cm⁻¹). | Provides functional group evidence, particularly for the thione tautomer.[11] |
| LC-MS | A peak corresponding to [M+H]⁺ or [M-H]⁻ for C₇H₅FN₄S (Calculated M.W. ≈ 196.20). | Confirms the molecular weight of the synthesized compound.[10] |
Conclusion and Future Directions
This guide has outlined a reliable, efficient, and well-documented procedure for the synthesis of this compound. By understanding the causality behind the choice of reagents and the underlying reaction mechanism, researchers can confidently execute and, if necessary, adapt this protocol. The final product is a versatile building block, and its derivatization, for instance through S-alkylation, opens avenues for creating extensive libraries of novel compounds for biological screening and materials science applications.[11][12] The principles discussed herein—from precursor selection to mechanistic understanding and final characterization—represent a foundational approach to modern synthetic chemistry.
References
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Han, S. Y., et al. (2006). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 27(10), 1539-1542. Available at: [Link]
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ResearchGate. (n.d.). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles from isothiocyanates. Retrieved January 15, 2026, from [Link]
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Vorona, S., et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786. Available at: [Link]
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Hedberg, E., & Långström, B. (1997). Synthesis of 4-([18F]Fluoromethyl)phenyl Isothiocyanate and its Use in Labelling Oligonucleotides. Acta Chemica Scandinavica, 51, 1236-1240. Available at: [Link]
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ResearchGate. (n.d.). Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol.... Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Retrieved January 15, 2026, from [Link]
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Al-Masoudi, N. A., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. Available at: [Link]
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Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 113(10), 7545-7593. Available at: [Link]
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Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. Available at: [Link]
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PubMed. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2007). (PDF) Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4- dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Effect of solvent and base in the reaction of phenyl isothiocyanate and sodium azide at rt a. Retrieved January 15, 2026, from [Link]
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PrepChem.com. (n.d.). Preparation of phenyl isothiocyanate. Retrieved January 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved January 15, 2026, from [Link]
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Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Bioorganic & Medicinal Chemistry, 27(18), 115017. Available at: [Link]
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Lee, S., & Lee, Y. (2022). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications, 58(1), 1-19. Available at: [Link]
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ResearchGate. (2011). (PDF) Thiosemicarbazides: Synthesis and reactions. Retrieved January 15, 2026, from [Link]
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Journal of the Serbian Chemical Society. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available at: [Link]
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Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1993-2004. Available at: [Link]
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Akdemir, M. S., et al. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(24), 2200371. Available at: [Link]
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Popiołek, Ł., et al. (2021). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 26(21), 6433. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available at: [Link]
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MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved January 15, 2026, from [Link]
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Master Organic Chemistry. (2018). Reactions of Azides. Retrieved January 15, 2026, from [Link]
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MDPI. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to 1-(4-fluorophenyl)-1H-tetrazole-5-thiol: Properties, Synthesis, and Applications
Executive Summary
1-(4-fluorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, particularly the tetrazole ring, position it as a key pharmacophore and a versatile synthetic intermediate. The tetrazole moiety frequently serves as a bioisosteric replacement for a carboxylic acid group, a strategic substitution that can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive technical overview of its core chemical properties, established synthetic routes, characteristic reactivity, and pivotal role in drug development. We will delve into the causality behind experimental choices and present validated protocols for its synthesis and derivatization, offering researchers and drug development professionals a practical and in-depth resource.
Core Chemical and Physical Properties
The functionality of this compound is dictated by its unique molecular architecture: a fluorinated phenyl ring appended to a nitrogen-rich tetrazole core bearing a reactive thiol group. While specific experimental data for this exact derivative is not broadly published, we can infer its properties from closely related analogs, such as 1-phenyl-1H-tetrazole-5-thiol (CAS 86-93-1).[3][4] The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability, often leading to increased lipophilicity and altered binding affinities.
A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol form and the thione form (1-(4-fluorophenyl)-1,4-dihydro-5H-tetrazole-5-thione). Spectroscopic and crystallographic evidence suggests that in the solid state and for many similar heterocyclic compounds, the thione form is more stable.[5]
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 1-phenyl-1H-tetrazole-5-thiol (Analog) | 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol (Analog) |
| Molecular Formula | C₇H₅FN₄S | C₇H₆N₄S | C₇H₆N₄OS |
| Molecular Weight | 196.21 g/mol | 178.22 g/mol [6] | 194.21 g/mol [7] |
| CAS Number | 33497-69-7 | 86-93-1[6] | 52431-78-4[7] |
| Appearance | White to off-white solid (Expected) | White to pale cream crystalline powder[6][8] | Not specified |
| Melting Point | Not widely reported | ~145 °C (dec.)[9] | 170 °C (dec.)[7] |
| Solubility | Expected: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Soluble in ethanol, acetone, chloroform.[9][10] | Soluble in methanol.[7] |
| pKa | Expected to be acidic, similar to the 1-phenyl analog (pKa ~4-5) | Acidic, comparable to carboxylic acids[11] | Not specified |
Spectroscopic Signature
Characterization of this compound relies on standard spectroscopic techniques. While a specific spectrum for this compound is not publicly available in databases, the expected signatures can be predicted based on its structure and data from analogs.[12][13]
-
¹H NMR: The spectrum would show characteristic signals for the para-substituted aromatic protons, likely appearing as two distinct multiplets or doublets of doublets in the 7.0-8.0 ppm range. The thiol proton (S-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR: Aromatic carbons would resonate in the 115-140 ppm region. The carbon of the tetrazole ring attached to the sulfur (C5) is a key indicator and would likely appear downfield, around 150-165 ppm.
-
IR Spectroscopy: Key vibrational bands would include N-H/S-H stretching (broad, ~2500-3100 cm⁻¹), C=N stretching of the tetrazole ring (~1600 cm⁻¹), and C-F stretching (~1200-1250 cm⁻¹).[3][14]
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 196 would be prominent, along with characteristic fragmentation patterns involving the loss of N₂ and the cleavage of the phenyl and thiol groups.
Synthesis and Purification
The most direct and widely adopted synthesis of 1-substituted-1H-tetrazole-5-thiols involves the [3+2] cycloaddition reaction between an organic isothiocyanate and an azide salt.[15] This method is efficient and proceeds under relatively mild conditions.
Synthetic Workflow: From Isothiocyanate to Tetrazole-Thiol
The synthesis begins with the commercially available 4-fluorophenyl isothiocyanate, which reacts with sodium azide in an aqueous medium. The reaction is often catalyzed by a base like pyridine. The causality here is the nucleophilic attack of the azide anion on the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization to form the stable tetrazole ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Objective: To synthesize this compound.
-
Materials: 4-fluorophenyl isothiocyanate, sodium azide (NaN₃), pyridine, deionized water, hydrochloric acid (HCl), ethyl acetate.
-
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluorophenyl isothiocyanate (10 mmol).
-
Reagent Addition: Add deionized water (50 mL) followed by sodium azide (12 mmol). Self-Validation Check: Ensure the sodium azide is fully dissolved before proceeding. Azides are highly toxic and potentially explosive; handle with extreme care.
-
Catalysis: Add pyridine (30 mmol) to the mixture. The addition of a base like pyridine is crucial as it catalyzes the reaction, significantly reducing the reaction time.[15]
-
Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of concentrated HCl. This step protonates the tetrazolate anion, causing the thiol/thione product to precipitate.
-
Isolation & Purification: Collect the resulting white or pale yellow solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.
-
Characterization: Dry the purified product under vacuum and characterize using NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Chemical Reactivity and Derivatization
The chemical utility of this compound stems from its dual nucleophilic character and the reactivity of the thiol group. It can be alkylated at either the sulfur or a nitrogen atom, and the sulfur can be readily oxidized.[5][16]
Key Reaction Pathways
The primary reaction is S-alkylation, which occurs readily with alkyl halides in the presence of a base to form the corresponding 5-thioether derivatives.[12] This is the kinetically favored pathway. N-alkylation is also possible but often requires different conditions.[16][17] Oxidation of the thiol can lead to the corresponding disulfide or further to sulfonic acids.
Caption: Key reaction pathways of this compound.
Protocol: S-Alkylation to Form Thioethers
-
Objective: To synthesize a 5-(alkylthio)-1-(4-fluorophenyl)-1H-tetrazole derivative.
-
Rationale: This reaction is fundamental for incorporating the tetrazole moiety into larger molecules, a common step in synthesizing drug candidates.[18][19] The use of a base deprotonates the thiol, forming a thiolate anion which is a potent nucleophile.
-
Procedure:
-
Setup: Dissolve this compound (5 mmol) in a suitable solvent like acetone or DMF (25 mL) in a round-bottom flask.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 7.5 mmol) to the solution and stir for 15 minutes at room temperature.
-
Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 5.5 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature until TLC indicates the consumption of the starting material (typically 4-12 hours).
-
Work-up: Filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-(alkylthio) derivative.
-
Application in Drug Discovery: The Bioisostere Concept
The tetrazole ring is arguably the most successful bioisostere of the carboxylic acid functional group.[2][20][21] This strategic replacement is a cornerstone of modern medicinal chemistry, employed to overcome liabilities associated with carboxylic acids, such as poor oral bioavailability and rapid metabolism.[1]
Tetrazole as a Carboxylic Acid Mimic
The 1H-tetrazole group mimics a carboxylic acid in several key ways:
-
Acidity: It has a similar pKa value (around 4.5-5.0), meaning it is also ionized at physiological pH.[11]
-
Geometry: The tetrazolate anion is planar, just like the carboxylate anion.[11]
-
Hydrogen Bonding: It can act as a hydrogen bond acceptor, allowing it to engage in similar intermolecular interactions with biological targets.[22]
The primary advantage is metabolic stability. Carboxylic acids are prone to phase II metabolism (e.g., glucuronidation), which can lead to rapid clearance. Tetrazoles are generally resistant to these pathways, leading to an improved pharmacokinetic profile.[1]
Caption: Bioisosteric relationship between carboxylic acid and 1H-tetrazole.
Therapeutic Relevance
Derivatives of tetrazole-5-thiol are explored for a wide range of therapeutic applications. The tetrazole scaffold is a privileged structure found in numerous approved drugs and clinical candidates.[23][24] Research has highlighted the potential of these compounds as:
-
Anticancer Agents: Many tetrazole derivatives have been designed and synthesized as tubulin polymerization inhibitors or for other anticancer targets.[22][25][26]
-
Antimicrobial Agents: The fusion of tetrazole moieties with other pharmacophores has yielded compounds with significant antibacterial and antifungal activity.[15][25]
-
Antihypertensive Agents: The most famous examples are the "sartan" class of angiotensin II receptor blockers (e.g., Losartan), which feature a 5-substituted tetrazole ring as a key component for receptor binding.[27]
Conclusion
This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its synthesis is straightforward, and its reactivity is well-defined, allowing for predictable derivatization. The core value of this scaffold lies in its role as a metabolically robust bioisostere for carboxylic acids, a property that continues to be exploited by medicinal chemists to design safer and more effective therapeutics. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the potential of this valuable heterocyclic building block.
References
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Varadaraji, A. et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 188-198.
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Gaponik, P. N. et al. (2020). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Polyhedron, 180, 114421.
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Mohite, P. B. & Pandhare, R. B. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1565.
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Singh, H. et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of the Odesa National University. Chemistry, 29(2), 6-35.
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Gaponik, P. N. et al. (2002). Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. Russian Journal of Organic Chemistry, 38(7), 1027-1033.
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Mohite, P. B. & Pandhare, R. B. (2019). Biological activities importance of Tetrazole derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 718-725.
-
Reynard, G. & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459.
-
De Vleeschauwer, M. et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9815335.
-
Reynard, G. & Lebel, H. (2021). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459.
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Singh, H. et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Center for Biotechnology Information.
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Supporting Information for Amination of Alkylethers via N-O Bond Cleavage. Synlett.
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Biot, C. et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(24), 5974-5985.
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NIST (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook.
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Al-Masoudi, W. A. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Journal of Pharmaceutical Sciences and Research, 11(5), 1801-1805.
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BenchChem (2025). 1H-Tetrazole Tautomerism: An In-depth Technical Guide to 1H and 2H Isomers. BenchChem.
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Sigma-Aldrich (n.d.). 1-Phenyl-1H-tetrazole-5-thiol sodium salt. Sigma-Aldrich.
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O'Brien, D. F. (1969). Kinetics of the reaction of 1-phenyl-1H-tetrazole-5-thiol sodium salt with less substituted 1,4-naphthoquinone 2,3-epoxides. The Journal of Organic Chemistry, 34(11), 3420-3424.
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Costa, M. S. et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(1), M1199.
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Spectroscopic Data for 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-fluorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved lipophilicity and metabolic stability in drug candidates. The incorporation of a fluorophenyl group can further modulate the compound's pharmacokinetic and pharmacodynamic properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structural features of this molecule, which are critical for its application in research and development.
This technical guide provides an in-depth overview of the spectroscopic data for this compound, synthesizing information from various analytical techniques. The causality behind experimental choices and the interpretation of spectral data are explained to provide a robust understanding for researchers.
Molecular Structure and Key Features
The structure of this compound comprises a tetrazole ring substituted with a 4-fluorophenyl group at the N1 position and a thiol group at the C5 position. The molecule can exist in tautomeric forms, primarily the thiol and thione forms. Spectroscopic data is crucial in elucidating the predominant tautomer in different states (solid, solution).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule.
Expected Chemical Shifts (δ) and Splitting Patterns:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| Aromatic (H2', H6') | 7.8 - 8.2 | Doublet of doublets (dd) or Multiplet (m) | ~8-9 Hz (ortho), ~5-6 Hz (meta to F) | These protons are adjacent to the electron-withdrawing tetrazole ring and are coupled to the fluorine atom and neighboring aromatic protons. |
| Aromatic (H3', H5') | 7.3 - 7.6 | Triplet (t) or Multiplet (m) | ~8-9 Hz | These protons are coupled to the adjacent aromatic protons and the fluorine atom. |
| Thiol (SH) | Variable, often broad | Singlet (s) | N/A | The chemical shift of the thiol proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange. It may not always be observed. |
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Expected Chemical Shifts (δ):
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C5 (Tetrazole) | 160 - 170 | This carbon is part of the C=S group in the thione tautomer or C-S in the thiol form, leading to a downfield shift. |
| C1' (Aromatic) | 130 - 135 | The carbon directly attached to the tetrazole ring. |
| C4' (Aromatic) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) | The carbon atom directly bonded to the highly electronegative fluorine atom exhibits a large one-bond C-F coupling constant. |
| C2', C6' (Aromatic) | 120 - 125 (d, ²JCF ≈ 20-25 Hz) | These carbons show a smaller two-bond coupling to the fluorine atom. |
| C3', C5' (Aromatic) | 115 - 120 (d, ³JCF ≈ 8-10 Hz) | These carbons exhibit an even smaller three-bond coupling to the fluorine atom. |
Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to ¹H NMR, but with a longer acquisition time due to the lower natural abundance of ¹³C. Broadband proton decoupling is typically used to simplify the spectrum.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift will be relative to a standard such as CFCl₃.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule. For C₇H₅FN₄S, the expected m/z is approximately 196.
-
Key Fragments:
-
Loss of N₂ (m/z ~168): A common fragmentation for tetrazoles.
-
Fluorophenyl cation ([C₆H₄F]⁺, m/z 95).
-
Fragments related to the tetrazole-thiol portion.
-
The fragmentation of related 5-allyloxy-1-aryl-tetrazoles under electron ionization has been shown to be influenced by the substituents on the phenyl ring.[1] For a 4-fluorophenyl derivative, fragmentation pathways involving the cleavage of the tetrazole ring and the C-O bond were observed.[1]
Experimental Protocol: Mass Spectrometry (EI-MS)
Caption: General workflow for Electron Ionization Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3100 - 3000 | C-H stretch (aromatic) | Characteristic of C-H bonds in the phenyl ring. |
| ~2600 - 2550 | S-H stretch | This band, if present, is indicative of the thiol tautomer. It is often weak. |
| ~1600, 1500, 1450 | C=C stretch (aromatic) | Vibrations of the phenyl ring. |
| ~1300 - 1200 | C-F stretch | A strong absorption band characteristic of the carbon-fluorine bond. |
| ~1100 - 1000 | Tetrazole ring vibrations | Skeletal vibrations of the tetrazole ring. |
| ~1200 - 1050 | C=S stretch (thione) | This absorption suggests the presence of the thione tautomer. |
The IR spectra of tetrazoles typically show characteristic peaks between 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹.[2] The presence or absence of a distinct S-H stretch and the position of the C=S stretch can help in determining the predominant tautomeric form.
Experimental Protocol: IR Spectroscopy (KBr Pellet)
Caption: Procedure for preparing a KBr pellet for IR analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present.
Expected Absorption Maxima (λ_max): The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic phenyl ring and the tetrazole system. The exact λ_max values will be solvent-dependent. Studies on similar tetrazole derivatives have shown that they can exhibit absorption maxima in the range of 250-350 nm.[3][4]
Experimental Protocol: UV-Vis Spectroscopy
Caption: Standard procedure for UV-Vis spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, MS, IR, and UV-Vis techniques provides a detailed and validated characterization of its molecular structure. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this compound in their scientific endeavors. The provided protocols and interpretations are grounded in established scientific principles and offer a framework for the rigorous analysis of this and related heterocyclic compounds.
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Introduction: Unveiling the Versatility of 1-Phenyl-5-mercaptotetrazole
An In-depth Technical Guide to 1-Phenyl-5-mercaptotetrazole (CAS 86-93-1)
For Researchers, Scientists, and Drug Development Professionals
1-Phenyl-5-mercaptotetrazole, identified by the CAS number 86-93-1, is a multifaceted organic compound belonging to the tetrazole class of heterocycles.[1] Its unique structure, featuring a phenyl group and a thiol (-SH) functional group, imparts a range of chemical properties that make it a valuable intermediate and building block in various scientific and industrial domains.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its relevance to pharmaceutical and materials science research. The presence of the mercapto group allows it to engage in diverse chemical reactions, including nucleophilic substitutions and redox reactions, highlighting its utility in synthetic chemistry.[1]
Core Physicochemical Properties of CAS 86-93-1
A thorough understanding of the physicochemical properties of 1-Phenyl-5-mercaptotetrazole is fundamental for its application in research and development. The compound is typically a white to off-white or light yellow crystalline solid or powder.[1][2][3] A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 86-93-1 | [1] |
| Molecular Formula | C₇H₆N₄S | [1] |
| Molecular Weight | 178.21 g/mol | |
| Melting Point | 145 °C (decomposes) | [2] |
| Solubility | Soluble in polar solvents like ethanol, acetone, chloroform, and methanol.[2][4] Partially soluble in water.[2][4] | [2][4] |
| Appearance | White to off-white or light yellow crystalline powder.[1][2][3] | [1][2][3] |
| IUPAC Name | 1-phenyl-2H-tetrazole-5-thione | [5] |
| InChI Key | GGZHVNZHFYCSEV-UHFFFAOYSA-N |
Key Applications in Scientific Research and Industry
The unique chemical structure of 1-Phenyl-5-mercaptotetrazole underpins its wide-ranging applications, from pharmaceutical development to materials science.
Pharmaceutical Intermediate and Building Block
In the pharmaceutical industry, 1-Phenyl-5-mercaptotetrazole is a significant pharmacophore and building block for synthesizing various bioactive compounds.[6] The stability and lipophilicity of the tetrazole ring, combined with its ability to form hydrogen bonds, make it a privileged scaffold in medicinal chemistry.[6] The thiol group further enhances the pharmacological potential of its derivatives by improving solubility, bioavailability, and metabolic stability.[6]
Key therapeutic areas where derivatives of 1-Phenyl-5-mercaptotetrazole have shown promise include:
-
Antimicrobial Agents : Certain derivatives have demonstrated potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[6]
-
Anticancer Compounds : Some derivatives have exhibited significant antitumor activity against lung cancer cells.[6]
-
Antihypertensive and Antiviral Medications : It serves as an intermediate in the synthesis of various antihypertensive and antiviral compounds.[6]
-
Antibiotics : It is a precursor in the production of antibiotics such as cefotetan and cefotaxime.[6]
Corrosion Inhibition
1-Phenyl-1H-tetrazole-5-thiol is recognized as an effective corrosion inhibitor, particularly for aluminum in acidic environments such as 1M HCl solution.[7] This property is crucial in various industrial applications where metal protection is paramount.
Agrochemicals
The compound serves as a building block for a range of agrochemicals, including fungicides (triazoles), pesticides (benzotriazoles), herbicides, and insecticides.[6] The thiol group can form coordination complexes with metal ions essential for the growth and development of plants and insects, thereby enhancing the activity of these agrochemicals.[6]
Other Industrial Uses
1-Phenyl-5-mercaptotetrazole is also utilized as a stabilizer for photosensitive materials and as an intermediate for various reagents.[8]
Synthesis of 1-Phenyl-5-mercaptotetrazole: A Step-by-Step Protocol
The following is a representative laboratory-scale synthesis protocol for 1-Phenyl-5-mercaptotetrazole. This method is based on the reaction of allyl isothiocyanate with sodium azide and zinc chloride, followed by acidic workup.
Experimental Workflow Diagram
Caption: Synthesis workflow for 1-Phenyl-5-mercaptotetrazole.
Detailed Protocol
Materials and Reagents:
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂)
-
Acetonitrile (MeCN)
-
Allyl isothiocyanate
-
5% aqueous Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add sodium azide (12.1 mmol) and zinc chloride (12.1 mmol) to 30 mL of acetonitrile.[4]
-
Rationale: Zinc chloride acts as a Lewis acid to activate the isothiocyanate for nucleophilic attack by the azide. Acetonitrile serves as a polar aprotic solvent.
-
-
Initiation of Reaction: Heat the mixture with stirring until it reaches boiling (approximately 80°C).[4] Once boiling, add allyl isothiocyanate (10.1 mmol).[4]
-
Reaction Progression: Stir the reaction mixture for 1 hour at 80°C.[4]
-
Solvent Removal: After 1 hour, remove the solvent under vacuum.[4]
-
Basic Work-up: Treat the residue with 50 mL of 5% aqueous NaOH and stir for 20 minutes.[4]
-
Rationale: The basic solution helps to deprotonate the thiol and dissolve the product as its sodium salt, separating it from organic impurities.
-
-
Purification: Filter the suspension. Wash the filtrate with chloroform (2 x 10 mL) to remove any remaining organic impurities.[4]
-
Acidification and Precipitation: Acidify the aqueous layer with concentrated HCl to a pH of 1.[4]
-
Rationale: Acidification protonates the tetrazole-thiolate, causing the neutral product to precipitate out of the aqueous solution.
-
-
Product Isolation: Filter the resulting precipitate, wash it with water, and dry it in the air to obtain 1-Phenyltetrazole-5-thiol.[4]
Safety and Handling
1-Phenyl-5-mercaptotetrazole is a flammable solid and may form explosive mixtures with air.[9] It is essential to handle this compound in a well-ventilated area, away from heat and ignition sources.[3][9] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]
Conclusion
1-Phenyl-5-mercaptotetrazole (CAS 86-93-1) is a chemical compound with significant utility in both academic research and industrial applications. Its versatile chemical nature makes it a valuable precursor for a wide array of functional molecules, particularly in the realms of pharmaceuticals and materials science. A comprehensive understanding of its properties and synthesis is crucial for leveraging its full potential in the development of novel drugs and advanced materials.
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An In-depth Technical Guide to the Mechanism of Action of Fluorophenyl Tetrazole Thiols
Abstract
Fluorophenyl tetrazole thiols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, combining the bioisosteric properties of the tetrazole ring, the reactivity of the thiol group, and the modulatory effects of the fluorophenyl moiety, contribute to a diverse range of pharmacological activities. This technical guide provides a comprehensive exploration of the molecular mechanisms of action of fluorophenyl tetrazole thiols. We will delve into their primary role as inhibitors of metallo-β-lactamases, a critical mechanism for combating antibiotic resistance. Furthermore, this guide will explore other key mechanisms, including their function as cyclooxygenase-2 (COX-2) inhibitors and modulators of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. By synthesizing data from structural biology, enzyme kinetics, and cellular assays, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships and therapeutic potential of this important class of molecules.
Introduction: The Chemical Biology of Fluorophenyl Tetrazole Thiols
Fluorophenyl tetrazole thiols are characterized by a five-membered tetrazole ring, a fluorinated phenyl group, and a thiol (-SH) functional group. This unique combination of moieties underpins their diverse biological activities. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity (pKa ≈ 4.9) and planar structure while often providing improved metabolic stability and bioavailability[1][2][3]. The nitrogen-rich tetrazole ring can participate in various non-covalent interactions with biological targets, including hydrogen bonding and coordination with metal ions[2][4].
The thiol group is a potent nucleophile and a key player in the biological activity of these compounds. It is particularly known for its ability to interact with metal ions, most notably zinc, which is a critical cofactor in many enzymes[5][6]. This interaction is central to their mechanism as metallo-β-lactamase inhibitors. Additionally, the thiol group can engage in redox reactions and form disulfide bonds with cysteine residues in proteins, leading to the modulation of protein function[7].
The incorporation of a fluorophenyl group can significantly enhance the pharmacological properties of the molecule. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability[8][9]. These modifications can lead to improved binding affinity for target proteins and a better pharmacokinetic profile[8].
Primary Mechanism of Action: Inhibition of Metallo-β-Lactamases (MBLs)
One of the most extensively studied mechanisms of action for tetrazole thiols is the inhibition of metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments[5][10]. The catalytic activity of MBLs depends on one or two zinc ions in their active site, which facilitate the hydrolysis of the β-lactam ring[6][10].
The thiol group of fluorophenyl tetrazole thiols is the key pharmacophore for MBL inhibition. It acts as a zinc-binding group, chelating the catalytic zinc ions in the MBL active site[5][6][11]. This chelation displaces a key water molecule involved in the hydrolysis of the β-lactam antibiotic, thereby inactivating the enzyme[10]. The ability of these compounds to inhibit a range of MBLs makes them promising candidates for development as broad-spectrum MBL inhibitors[11]. The synergistic effect of these inhibitors with β-lactam antibiotics like meropenem has been demonstrated to resensitize resistant Gram-negative bacteria[5][6].
Visualizing the MBL Inhibition Pathway
The following diagram illustrates the proposed mechanism of MBL inhibition by a fluorophenyl tetrazole thiol.
Caption: Mechanism of Metallo-β-Lactamase (MBL) Inhibition.
Experimental Workflow for Assessing MBL Inhibition
A robust workflow is essential to characterize the inhibitory potential of fluorophenyl tetrazole thiols against MBLs.
Caption: NO/cGMP Pathway Modulation by a Fluorophenyl Tetrazole.
Structure-Activity Relationships (SAR)
The biological activity of fluorophenyl tetrazole thiols is intricately linked to their chemical structure. Key SAR insights include:
-
The Thiol Group: Essential for MBL inhibition through zinc chelation.[5][6][11] Its presence is also critical for other activities involving interactions with cysteine residues or metal cofactors.
-
The Tetrazole Ring: Acts as a carboxylic acid bioisostere, influencing physicochemical properties and target binding.[1][2][3] Its position and substitution pattern can modulate activity and selectivity.
-
The Fluorophenyl Moiety: The position and number of fluorine atoms on the phenyl ring can significantly impact potency, selectivity, and pharmacokinetic properties.[8][9] Halogen substitutions can be crucial for inhibitory effects on certain targets.[12]
-
Linker and Scaffold: The nature of the chemical scaffold connecting these key moieties plays a crucial role in orienting them within the target's binding site, thus dictating the overall activity.[13][14]
Experimental Protocols
Protocol for Determining IC₅₀ against MBLs
-
Reagents and Materials: Purified MBL enzyme, fluorophenyl tetrazole thiol inhibitor stock solution (in DMSO), assay buffer (e.g., HEPES with ZnSO₄), substrate (e.g., nitrocefin), 96-well microplate, and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the diluted inhibitor to the wells of the microplate.
-
Add the MBL enzyme to each well and incubate for a pre-determined time.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength for nitrocefin hydrolysis.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol for Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Cell Culture and Treatment: Culture relevant cells (e.g., bacteria expressing MBLs or mammalian cells for other targets) to the desired confluency. Treat the cells with the fluorophenyl tetrazole thiol at various concentrations or a vehicle control.
-
Heating Profile: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
Fluorophenyl tetrazole thiols are a promising class of compounds with diverse and potent biological activities. Their primary mechanism of action as MBL inhibitors addresses the critical need for new strategies to combat antibiotic resistance. The thiol group's ability to chelate zinc ions in the MBL active site is central to this activity. Beyond MBLs, these compounds have demonstrated efficacy as anti-inflammatory agents through COX-2 inhibition and as antihypertensive agents via modulation of the NO/cGMP pathway. The tetrazole ring's role as a bioisostere and the fluorophenyl group's influence on pharmacokinetic properties are key to their drug-like characteristics. A thorough understanding of their structure-activity relationships and the application of robust experimental workflows are crucial for the continued development and optimization of fluorophenyl tetrazole thiols as novel therapeutic agents.
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The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. ResearchGate. [Link]
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The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. PMC. [Link]
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Tetrazoles: Synthesis and Biological Activity. Bentham Science. [Link]
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The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. Frontiers in Physiology. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed. [Link]
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A Journey Through Nitrogen-Rich Rings: The Discovery, Synthesis, and Enduring Legacy of Tetrazole-Based Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms and one carbon, stands as a testament to the evolution of synthetic chemistry. Initially a laboratory curiosity upon its discovery in the late 19th century, it has blossomed into a "privileged scaffold" of immense importance, particularly in medicinal chemistry and materials science. This guide charts the historical trajectory of tetrazole-based compounds, from their first synthesis to the sophisticated methodologies developed to harness their potential. We will delve into the foundational synthetic protocols, explore the causal factors behind their evolution, and illuminate the diverse applications that have cemented the tetrazole moiety as a cornerstone of modern chemical innovation. This document serves as a technical resource for professionals, providing not only historical context but also practical, field-proven insights into the synthesis and application of this remarkable class of compounds.
Introduction: The Dawn of a Heterocycle
The story of tetrazoles begins in 1885 with the Swedish chemist J. A. Bladin.[1][2] While investigating the reaction of dicyanophenylhydrazine with nitrous acid, he unknowingly synthesized the first tetrazole derivative, a compound with the formula C₈H₅N₅.[1] Bladin correctly deduced the novel ring structure and coined the name "tetrazole" to describe it.[2] However, the parent compound, the unsubstituted 1H-tetrazole (CH₂N₄), was not prepared until later, through the challenging reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure.[3]
For over half a century, tetrazole chemistry remained a niche area of research, with only a few hundred derivatives reported by 1950.[4][5] The initial synthetic routes were often hazardous and low-yielding, limiting broader exploration. The unique structure of the tetrazole ring, however, held latent potential. It is a planar, aromatic system (in its common tautomeric forms) with an exceptionally high nitrogen content, which imparts distinct electronic and physical properties.[3][6]
The tetrazole ring can exist in three tautomeric forms: the aromatic 1H- and 2H-tetrazoles, and the nonaromatic 5H-tetrazole.[3] In solution and solid phases, the 1H tautomer is generally predominant, while the 2H form is more stable in the gas phase.[1][3] This tautomerism is a critical feature, influencing the molecule's hydrogen bonding capabilities and its interactions in biological systems.
The post-1950s era witnessed a dramatic surge in interest as the compound's utility became apparent, sparking a revolution in synthetic methodology and application.[4][5]
The Synthetic Evolution: From Hazardous Precursors to Elegant Complexity
The journey to tame the tetrazole ring is a story of overcoming significant safety and efficiency challenges. The methodologies developed reflect a growing sophistication in synthetic organic chemistry.
The Foundational [3+2] Cycloaddition: The Workhorse Reaction
The most fundamental and widely used method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile (R-C≡N) with an azide source.[2][7] This reaction is robust and applicable to a wide range of nitriles.
The core challenge of this method lies in the nature of the azide source. The reaction often involves the in situ generation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosively unstable substance.[8] Early protocols frequently accepted this risk, but modern process chemistry demands safer, more controllable alternatives. This necessity has been the primary driver of innovation in tetrazole synthesis.
| Azide Source | Key Characteristics & Causality |
| Sodium Azide (NaN₃) + Acid | Pros: Inexpensive, readily available. Cons: Generates explosive HN₃ in situ. The acid catalyst (e.g., NH₄Cl, HCl) is required to protonate the azide and facilitate the reaction, but this directly produces the hazardous reagent.[8] |
| Hydrazoic Acid (HN₃) | Pros: Highly reactive. Cons: Extremely dangerous to handle, transport, and store. Its use is largely confined to specialized, small-scale applications. |
| Trimethylsilyl Azide (TMSN₃) | Pros: Less explosive than HN₃, organic-soluble. Cons: More expensive, moisture-sensitive. The causality for its use is improved safety and solubility in organic solvents, allowing for milder reaction conditions. |
| Tributyltin Azide (Bu₃SnN₃) | Pros: Effective, allows for homogenous reaction conditions. Cons: High toxicity of organotin byproducts and cost. Tin reagents often require stoichiometric use and laborious purification to remove toxic residues.[8] |
This protocol describes a classic method using sodium azide and ammonium chloride. It is a self-validating system in that successful formation of the product confirms the generation and reaction of the azide.
Objective: To synthesize a 5-substituted-1H-tetrazole from an organic nitrile.
Materials:
-
Organic Nitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Ammonium Chloride (NH₄Cl) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Hydrochloric Acid (for acidification)
-
Ethyl Acetate (for extraction)
Procedure:
-
Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with the organic nitrile, NaN₃, NH₄Cl, and DMF.
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 12-24 hours).
-
Workup (Caution): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of water. Acidify the aqueous solution to pH ~2 with concentrated HCl. This step protonates the tetrazolide anion and must be done cautiously as it can generate residual HN₃.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Causality Note: The use of a polar aprotic solvent like DMF is crucial as it helps to solubilize the inorganic azide salt, facilitating its reaction with the organic nitrile. The excess of azide and ammonium chloride is used to drive the reaction equilibrium towards the product.
Innovations in Safety and Efficiency
The inherent dangers of HN₃ spurred the development of safer protocols, a critical step for the adoption of tetrazoles in industrial and pharmaceutical settings.
A landmark contribution from the process R&D group at Merck Frosst demonstrated a profound understanding of reaction kinetics and safety engineering.[8] They found that by using a catalytic amount of zinc oxide (ZnO) in an aqueous THF solvent system, the reaction could proceed efficiently while maintaining the pH at approximately 8.
Causality: At this controlled pH, the concentration of free, volatile HN₃ in the reactor headspace was reduced to a mere 2 ppm, well below the detonation threshold of 15,000 ppm.[8] The zinc catalyst activates the nitrile, while the buffered aqueous system prevents the significant formation of the hazardous acid, creating an inherently safer process. This work exemplifies the "Trustworthiness" pillar, designing a protocol that is self-validating and safe at scale.
The Rise of Multicomponent Reactions (MCRs)
A paradigm shift in synthetic efficiency came with the application of multicomponent reactions (MCRs). These one-pot reactions combine three or more starting materials to form a complex product, minimizing purification steps and waste. The Ugi-Tetrazole four-component reaction (UT-4CR) is a prime example.[1]
Objective: To rapidly generate a complex tetrazole derivative from simple, commercially available starting materials.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Isocyanide (1.0 eq)
-
Trimethylsilyl Azide (TMSN₃) (1.1 eq)
-
Methanol (Solvent)
Procedure:
-
Setup: To a vial equipped with a magnetic stir bar, add the amine and aldehyde to methanol and stir for 30 minutes to pre-form the imine.
-
Reaction: To the stirring solution, add the isocyanide followed by the trimethylsilyl azide.
-
Incubation: Seal the vial and stir at room temperature for 24-48 hours. The reaction is self-validating; the consumption of four distinct starting materials into a single product is a strong indicator of success.
-
Purification: Upon completion, concentrate the reaction mixture in vacuo. The resulting crude product is often pure enough for subsequent use, or it can be purified by column chromatography.
Causality Note: The UT-4CR is a powerful tool for library synthesis in drug discovery. Its convergence allows for the rapid creation of thousands of structurally diverse compounds by simply varying the four input components, dramatically accelerating the search for new bioactive molecules.[9]
The Tetrazole Moiety in Action: A Legacy of Application
The explosion in synthetic methodology was driven by the discovery of the tetrazole ring's profound utility, especially in pharmacology.
Medicinal Chemistry: The "Privileged Scaffold"
The single most important application of tetrazoles is in medicinal chemistry.[1] The tetrazolyl functional group is widely recognized as a superior bioisostere for the carboxylic acid group.[3][10]
Bioisosterism Explained: A carboxylic acid (-COOH) is ionized at physiological pH, a key feature for interacting with biological receptors. The 1H-tetrazole ring has a very similar pKa (around 4.9) to a carboxylic acid, meaning it is also deprotonated at physiological pH.[3][4] However, the tetrazolide anion has a more delocalized charge distributed over four nitrogen atoms, and its planar, larger surface area can lead to improved metabolic stability and better binding interactions compared to its carboxylate counterpart.[9][11]
This strategy has been spectacularly successful, with over 20 FDA-approved drugs incorporating the tetrazole moiety.[1][11]
| Drug | Therapeutic Area | Mechanism of Action / Rationale for Tetrazole |
| Losartan | Antihypertensive | Angiotensin II Receptor Blocker. The tetrazole group mimics a carboxylic acid, enabling strong binding to the receptor.[3] |
| Candesartan | Antihypertensive | Angiotensin II Receptor Blocker. Similar to Losartan, the tetrazole is crucial for pharmacological activity.[3] |
| Cefotiam | Antibiotic | Cephalosporin class. The tetrazole substituent modulates the antibiotic's spectrum of activity and pharmacokinetic properties.[11] |
| Pemetrexed | Anticancer | Antifolate. The tetrazole serves as a key recognition element for enzymes in the folate pathway. |
Energetic Materials: A Controlled Release of Nitrogen
The high nitrogen content and positive enthalpy of formation of tetrazoles make them effective energetic materials. Upon decomposition, they release large volumes of nitrogen gas (N₂), a very stable and environmentally benign product.[1] This property is exploited in applications requiring rapid gas generation.
-
Automotive Airbags: Compounds like 5-aminotetrazole are used as gas generants. In a collision, an electrical signal triggers the rapid decomposition of the tetrazole, inflating the airbag in milliseconds.[3]
-
Propellants: Tetrazole derivatives are investigated as high-performance, environmentally friendly propellants and explosives, offering potential replacements for traditional materials like TNT.[1][3]
Beyond the Core: Diverse and Expanding Roles
The utility of tetrazoles extends to several other fields:
-
Agriculture: Used as herbicides, insecticides, and plant growth regulators.[4][11]
-
Biochemistry: The compound MTT (dimethyl thiazolyl diphenyl tetrazolium bromide) is a well-known reagent used in colorimetric assays to measure cellular metabolic activity.[3]
-
Coordination Chemistry: The nitrogen-rich ring is an excellent ligand for metal ions, leading to the development of metal-organic frameworks (MOFs) for applications like gas storage.[11]
Conclusion: The Future is Nitrogen-Rich
From its obscure discovery to its current status as a privileged structure, the tetrazole ring has had a remarkable journey. Its history is a clear illustration of how the scientific community can transform a challenging and hazardous chemical entity into a safe, versatile, and invaluable tool. The evolution of its synthesis from high-risk procedures to elegant, efficient, and safe multicomponent reactions has unlocked its potential across numerous disciplines. Today, the tetrazole moiety is indispensable in drug discovery and continues to find new roles in materials science and beyond. As chemists continue to innovate, the future for this nitrogen-rich heterocycle looks brighter and more diverse than ever.
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An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-1H-tetrazole-5-thiol Derivatives
Introduction: The Versatile Scaffold of 1-Phenyl-1H-tetrazole-5-thiol in Modern Drug Discovery
1-Phenyl-1H-tetrazole-5-thiol (PTT), and its diverse derivatives, represent a cornerstone scaffold in medicinal chemistry and drug development.[1] The tetrazole ring, a bioisosteric equivalent of the carboxylic acid group, imparts favorable pharmacokinetic properties, including enhanced metabolic stability and bioavailability.[1][2] This unique characteristic, coupled with the versatile chemical reactivity of the thiol group, has propelled PTT derivatives to the forefront of research in developing novel therapeutics with a broad spectrum of biological activities, including anticancer, antibacterial, and antihypertensive effects.[1][3][4]
This technical guide offers an in-depth exploration of the critical physical and chemical properties of 1-phenyl-1H-tetrazole-5-thiol derivatives. Designed for researchers, scientists, and drug development professionals, this document provides not only foundational knowledge but also practical, field-proven insights into the synthesis, characterization, and handling of these promising compounds. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the principles governing the behavior of this important class of molecules.
Core Physicochemical Properties: A Quantitative Overview
The physical properties of 1-phenyl-1H-tetrazole-5-thiol and its derivatives are fundamental to their application in drug development, influencing factors such as solubility, formulation, and interaction with biological targets. A summary of key quantitative data for the parent compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄S | [5] |
| Molecular Weight | 178.21 g/mol | [5] |
| Melting Point | 145 °C (decomposes) | [6] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Solubility | Soluble in ethanol, acetone, chloroform, and methanol; partially soluble in water. | [6][9] |
| pKa | -3.85 ± 0.20 (Predicted) | [7][9] |
Synthesis and Characterization: A Validated Experimental Protocol
The synthesis of 1-phenyl-1H-tetrazole-5-thiol is a well-established procedure, typically achieved through the reaction of phenylisothiocyanate with sodium azide.[3][4] The subsequent derivatization, often via alkylation of the thiol group, allows for the creation of a diverse library of compounds for biological screening.
Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (PTT)
This protocol details a reliable method for the laboratory-scale synthesis of PTT.
Materials:
-
Phenylisothiocyanate
-
Sodium azide (NaN₃)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylisothiocyanate and sodium azide in water. Causality: Water serves as a safe and effective solvent for this reaction, facilitating the interaction of the reactants.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 1. This protonates the tetrazole salt, causing the product to precipitate out of the solution. Causality: The product exists as a sodium salt in the basic reaction mixture; acidification is crucial for isolating the neutral compound.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-phenyl-1H-tetrazole-5-thiol as a white crystalline solid.[8] Causality: Recrystallization is a standard purification technique that removes impurities by leveraging differences in solubility between the product and the impurities at different temperatures.
Spectroscopic Characterization
The identity and purity of the synthesized PTT and its derivatives are confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include a broad peak corresponding to the N-H stretch and characteristic peaks for the aromatic C-H and C=C bonds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Fundamental Chemical Properties and Reactivity
The chemical behavior of 1-phenyl-1H-tetrazole-5-thiol derivatives is largely dictated by the interplay between the aromatic tetrazole ring and the reactive thiol group.
Thione-Thiol Tautomerism: A Key Equilibrium
A critical aspect of the chemistry of PTT is its existence in a tautomeric equilibrium between the thiol and thione forms.[11] While both forms can be present, the thione form is generally considered to be more stable.[11] This equilibrium is significant as it influences the molecule's reactivity and its ability to coordinate with metal ions.
Caption: Thione-thiol tautomerism of 1-phenyl-1H-tetrazole-5-thiol.
Acidity and Alkylation Reactions
The thiol proton in PTT is acidic and can be readily removed by a base. The resulting thiolate anion is a potent nucleophile and can undergo various reactions, most notably alkylation.[3][4] The S-alkylation of PTT with various electrophiles (e.g., alkyl halides) is a common strategy for synthesizing a wide array of derivatives with diverse biological activities.[3][4]
Oxidation Reactions
The thiol group is susceptible to oxidation. For instance, in the presence of an oxidizing agent, PTT can undergo oxidative coupling to form the corresponding disulfide, 1,1′-diphenyl-5,5′-dithiodi-tetrazole.[11][12] This reactivity is an important consideration during synthesis and storage.
Coordination Chemistry and Metal Complexation
1-Phenyl-1H-tetrazole-5-thiol is an excellent ligand for a variety of metal ions due to the presence of multiple donor atoms (nitrogen and sulfur).[11] It can coordinate to metals as a monodentate ligand through either a nitrogen or sulfur atom, or as a bidentate ligand, bridging two metal centers.[11] The ability to form stable metal complexes has led to their investigation in areas such as catalysis and the development of metallo-drugs.[11]
Workflow for Synthesis and Biological Evaluation
The development of novel drug candidates based on the PTT scaffold typically follows a structured workflow, from initial synthesis to biological testing.
Caption: General experimental workflow for PTT derivative development.
Applications in Drug Development and Beyond
The unique combination of physicochemical properties and chemical reactivity makes PTT derivatives highly valuable in drug discovery.
-
Anticancer Agents: Many PTT derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[13] Their mechanism of action can involve the inhibition of key enzymes or the disruption of cellular processes like microtubule polymerization.[13]
-
Antibacterial Agents: Several studies have reported the potent antibacterial activity of PTT derivatives against both Gram-positive and Gram-negative bacteria.[3][4]
-
Corrosion Inhibitors: Beyond pharmaceuticals, PTT has been shown to be an effective corrosion inhibitor for various metals and alloys, highlighting its industrial relevance.[14]
Conclusion
1-Phenyl-1H-tetrazole-5-thiol and its derivatives are a class of compounds with immense potential in medicinal chemistry and materials science. A thorough understanding of their physical and chemical properties, as outlined in this guide, is paramount for their successful application. The synthetic accessibility, tunable properties, and diverse biological activities of this scaffold ensure that it will remain an area of active research and development for years to come.
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1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl-. SpectraBase. [Link]
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Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2020). Molbank, 2020(2), M1128. [Link]
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Kinetics of the reaction of 1-phenyl-1H-tetrazole-5-thiol sodium salt with less substituted 1,4-naphthoquinone 2,3-epoxides. (1987). The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]
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Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2596-2601. [Link]
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Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2019). Molecules, 24(19), 3470. [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). RSC Medicinal Chemistry, 14(9), 1665-1671. [Link]
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Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate. [Link]
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1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. (2020). International Journal of Electrochemical Science, 15(3), 2499-2510. [Link]
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1H / 2H tautomerism of tetrazoles and some examples of substituted... ResearchGate. [Link]
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An In-depth Technical Guide to the Structural Characterization of Tetrazole Thiols
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of tetrazole thiols is a critical step in harnessing their therapeutic potential. These nitrogen-rich heterocyclic compounds present unique analytical challenges, primarily due to their prototropic tautomerism. This guide provides a comprehensive overview of the key analytical techniques and methodologies for the unambiguous structural characterization of tetrazole thiols, grounded in field-proven insights and authoritative references.
The Crucial Role of Tautomerism in Tetrazole Thiols
Tetrazole thiols can exist in two primary tautomeric forms: the thiol form and the thione form.[1] This equilibrium is a pivotal consideration in their structural analysis as the dominant tautomer can be influenced by the physical state (solid or solution), solvent polarity, pH, and temperature.[2][3] Understanding and identifying the predominant tautomeric form is not merely an academic exercise; it has profound implications for the molecule's physicochemical properties, receptor binding, and ultimately, its biological activity.
The thione form is often found to be more prevalent.[3] Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers in both the gas phase and in solution.[3][4] These computational approaches, when correlated with experimental data, provide a robust framework for structural assignment.
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solubility of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol in organic solvents
An In-depth Technical Guide to the Solubility of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the core physicochemical principles governing its solubility, with a particular focus on the critical role of thiol-thione tautomerism. This document synthesizes theoretical knowledge with practical, field-proven methodologies for solubility determination, offering researchers, scientists, and drug development professionals a robust framework for handling and formulating this compound. While specific quantitative solubility data for this exact molecule is not widely published, we provide data on structurally similar analogs to offer predictive insights. A detailed, step-by-step protocol for experimental solubility determination is provided to empower researchers to generate precise data tailored to their specific solvent systems.
Introduction: Understanding this compound
This compound belongs to the class of N-substituted tetrazole-5-thiols. The tetrazole ring is a key structural motif in medicinal chemistry, often used as a bioisostere for carboxylic acids, contributing to metabolic stability and membrane permeability.[1][2] The thiol group provides a reactive handle for further chemical modification and a site for coordination with metal ions.[3] The 4-fluorophenyl substituent significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions.
Understanding the solubility of this compound is paramount for its application. In drug development, solubility directly impacts bioavailability, formulation strategies, and the design of in-vitro assays. In materials science, controlling solubility is essential for solution-phase synthesis, purification, and device fabrication. This guide aims to provide the foundational knowledge and practical tools required to effectively manage the solubility of this compound.
Theoretical Principles Governing Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key factors are its molecular structure, polarity, and, most importantly, its tautomeric nature.
Molecular Polarity and Hydrogen Bonding
The molecule possesses distinct polar and nonpolar regions. The 4-fluorophenyl group is largely nonpolar and lipophilic, while the tetrazole-thiol moiety is highly polar. The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, and the proton on the thiol group (in its thiol form) or the ring nitrogen (in its thione form) can act as a hydrogen bond donor. This duality suggests that its solubility will be highly dependent on the solvent's ability to engage in these interactions, following the principle of "like dissolves like".[4]
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar tetrazole-thiol portion of the molecule, leading to moderate to good solubility.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the acidic proton of the tetrazole-thiol group, likely resulting in good solubility.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The energy required to break the strong solute-solute interactions (due to the polar head) would not be compensated by solute-solvent interactions, predicting poor solubility.
The Critical Role of Thiol-Thione Tautomerism
A defining characteristic of N-substituted tetrazole-5-thiols is their existence in a tautomeric equilibrium between the thiol form and the thione form.[3] For most mercaptotetrazoles, the thione form is considered the more stable tautomer in the solid state and in solution.[3]
Caption: Figure 2. Shake-Flask Method Workflow.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a precise volume of the chosen organic solvent (e.g., 2 mL) to the vial. [5] * Seal the vial securely with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker or orbital incubator set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials at a constant speed sufficient to keep the solid suspended.
-
Causality Insight: Equilibrium is the point where the rate of dissolution equals the rate of precipitation. A minimum of 24 hours is recommended, but for compounds that may form stable crystal lattices, 48-72 hours may be necessary. To validate, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when the measured concentration no longer increases.
-
-
Phase Separation (Self-Validating Step):
-
Stop agitation and allow the vials to stand in the isothermal environment for at least 1-2 hours to let the undissolved solid settle completely.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Trustworthiness: This step is critical. The sample MUST be filtered to remove all particulate matter, which would otherwise lead to an overestimation of solubility. Use a disposable syringe fitted with a chemically-resistant filter (e.g., a 0.22 µm PTFE or PVDF filter) compatible with the organic solvent. Discard the first few drops to saturate the filter material.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Conclusion
The solubility of this compound is a complex interplay of its structural polarity, hydrogen bonding capacity, and the dominant thiol-thione tautomerism. While it exhibits poor solubility in nonpolar media, it is predicted to be moderately to highly soluble in polar organic solvents, particularly polar aprotic solvents like DMSO and DMF. This profile is consistent with data from structurally related analogs. For researchers requiring precise solubility values for formulation or reaction chemistry, the provided isothermal shake-flask protocol offers a reliable and validated method for generating high-quality, quantitative data. A thorough understanding of these principles and methodologies is crucial for the successful application of this versatile compound in scientific research and development.
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Unacademy. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Etzweiler, F., Senn, E., & Schmidt, W. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(4), 655–658. (Note: While this paper focuses on aqueous solubility, the shake-flask and GC/HPLC analysis principles are directly applicable to organic solvents).
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
ResearchGate. (2025, August 8). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol... Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023, January 23). 5-Vinyl-1H-tetrazole. Retrieved from [Link]
-
NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved from [Link]
-
NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. In NIST Chemistry WebBook (IR Spectrum). Retrieved from [Link]
-
Wiley Online Library. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Retrieved from [Link]
-
ResearchGate. (2024, August 5). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 1-(4-fluorophenyl)-1H-tetrazole-5-thiol as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Corrosion and the Role of Tetrazole-Based Inhibitors
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. It compromises the structural integrity of metallic components, leading to substantial economic losses and potential safety hazards. The use of corrosion inhibitors is a primary strategy to mitigate this destructive process. These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal or an alloy.
Among the various classes of organic corrosion inhibitors, nitrogen- and sulfur-containing heterocyclic compounds have demonstrated exceptional efficacy. This is largely attributed to the presence of lone pair electrons on the heteroatoms, which facilitate their adsorption onto metal surfaces, forming a protective barrier. Tetrazole derivatives, in particular, have emerged as a promising class of corrosion inhibitors due to their unique electronic structure and ability to form stable complexes with metal ions.
This document provides a detailed technical guide on the application of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol (FPTT) as a corrosion inhibitor. FPTT's molecular structure, featuring a tetrazole ring, a thiol group, and a fluorophenyl substituent, offers multiple active centers for adsorption and film formation on metal surfaces. These notes will cover the underlying mechanisms, experimental evaluation protocols, and data interpretation, providing a comprehensive resource for researchers in the field.
Chemical Profile: this compound (FPTT)
Structure:
Key Physicochemical Properties:
| Property | Value/Description | Significance in Corrosion Inhibition |
| Molecular Formula | C7H5FN4S | Provides information on elemental composition. |
| Molar Mass | 212.21 g/mol | Relevant for solution preparation. |
| Appearance | Typically a white to off-white solid | Physical state at standard conditions. |
| Solubility | Soluble in various organic solvents and aqueous acidic solutions | Crucial for its application in different corrosive media. |
| Key Functional Groups | Tetrazole ring, Thiol (-SH) group, Fluorophenyl group | These groups are the active centers for adsorption on metal surfaces. The tetrazole ring and thiol group provide lone pair electrons and vacant d-orbitals, while the fluorophenyl group influences the electronic properties and solubility. |
Mechanism of Corrosion Inhibition
The inhibitory action of FPTT is primarily attributed to its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and FPTT molecules can get protonated, leading to electrostatic attraction.
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair electrons on the nitrogen and sulfur atoms of FPTT, as well as the π-electrons of the aromatic ring, can be donated to the vacant d-orbitals of the metal atoms. Conversely, the metal atoms can back-donate electrons to the vacant π*-orbitals of the inhibitor molecule.
The presence of the fluorine atom, an electron-withdrawing group, on the phenyl ring can enhance the adsorption process by modifying the electron density distribution within the molecule.
Diagram: Proposed Adsorption Mechanism of FPTT on a Metal Surface
Caption: Adsorption of FPTT on a metal surface involves both physisorption and chemisorption.
Experimental Evaluation of FPTT as a Corrosion Inhibitor
A multi-faceted approach is essential for a thorough evaluation of a corrosion inhibitor. This typically involves electrochemical techniques, weight loss measurements, and surface analysis. The following protocols are based on widely accepted standards such as those from ASTM and NACE.[1][2][3][4][5][6]
Part 1: Material and Solution Preparation
1.1. Test Specimen Preparation:
-
Material: Select the metal or alloy of interest (e.g., mild steel, copper, aluminum).
-
Dimensions: Prepare coupons of standard dimensions (e.g., as per ASTM G31).[1][7][8][9]
-
Surface Preparation:
-
Mechanically polish the specimens with a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a mirror-like finish.
-
Degrease the polished specimens with a suitable solvent (e.g., acetone or ethanol) in an ultrasonic bath for 5-10 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the specimens with a stream of warm air and store them in a desiccator until use.
-
1.2. Corrosive Solution Preparation:
-
Prepare the corrosive medium (e.g., 1 M HCl or 0.5 M H2SO4) by diluting the concentrated acid with deionized water.
-
Prepare a stock solution of FPTT in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.
-
Prepare the test solutions by adding the required volume of the FPTT stock solution to the corrosive medium to achieve the desired inhibitor concentrations (e.g., ranging from 0.1 mM to 5 mM).
Part 2: Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the effectiveness of the inhibitor.[10][11] A standard three-electrode cell setup is used, consisting of the prepared metal specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
2.1. Potentiodynamic Polarization (PDP):
This technique is used to determine the corrosion current density (icorr) and the corrosion potential (Ecorr), and to understand the effect of the inhibitor on the anodic and cathodic reactions.[12][13]
-
Protocol:
-
Immerse the three-electrode setup in the test solution (with and without FPTT) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to Ecorr to determine icorr.
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Diagram: Experimental Workflow for Potentiodynamic Polarization
Caption: Workflow for evaluating corrosion inhibitor efficiency using potentiodynamic polarization.
2.2. Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.[14][15][16][17][18]
-
Protocol:
-
Follow the same initial setup and stabilization procedure as for PDP.
-
Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
Represent the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The Rct value is inversely proportional to the corrosion rate. A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Calculate the inhibition efficiency (η%) using the Rct values: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Part 3: Surface Analysis Techniques
Surface analysis techniques provide direct visual and chemical information about the protective film formed on the metal surface.
3.1. X-ray Photoelectron Spectroscopy (XPS):
XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the surface.[19][20][21][22][23]
-
Protocol:
-
Immerse the metal specimens in the corrosive solution with and without FPTT for a specified period (e.g., 24 hours).
-
Carefully remove the specimens, rinse them gently with deionized water, and dry them.
-
Introduce the specimens into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire survey spectra to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, S 2p, F 1s, and the metal's core levels like Fe 2p).
-
Analyze the binding energies and peak shapes to identify the chemical states and confirm the adsorption of FPTT and the formation of a protective layer.
-
Part 4: Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface.[24][25][26][27][28]
-
Methodology:
-
Model the FPTT molecule and calculate quantum chemical parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).
-
A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a higher tendency to accept electrons. A smaller ΔE value generally correlates with higher inhibition efficiency.
-
These theoretical calculations can help to rationalize the experimental findings and predict the inhibitory potential of new molecules.
-
Data Summary and Interpretation
Table: Representative Electrochemical Data for FPTT as a Corrosion Inhibitor
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | η% (PDP) | Rct (Ω·cm²) | η% (EIS) |
| Blank (0) | -450 | 250 | - | 50 | - |
| 0.1 | -435 | 50 | 80.0 | 250 | 80.0 |
| 0.5 | -420 | 25 | 90.0 | 500 | 90.0 |
| 1.0 | -410 | 12.5 | 95.0 | 1000 | 95.0 |
| 2.0 | -405 | 12.3 | 95.1 | 1020 | 95.1 |
| 5.0 | -400 | 7.3 | 97.1 | 1700 | 97.1 |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions (metal, corrosive medium, temperature, etc.).
Interpretation:
-
The shift in Ecorr towards more positive (anodic) or negative (cathodic) values in the presence of the inhibitor can indicate whether it acts as an anodic, cathodic, or mixed-type inhibitor. A small change in Ecorr (typically less than 85 mV) suggests a mixed-type inhibitor.
-
A decrease in icorr and an increase in Rct with increasing inhibitor concentration demonstrate the effectiveness of FPTT in mitigating corrosion.
-
High inhibition efficiencies, often exceeding 90%, can be achieved at optimal concentrations of FPTT.[29][30][31][32][33][34]
Conclusion
This compound has shown significant promise as an effective corrosion inhibitor for various metals in acidic environments. Its efficacy is attributed to its strong adsorption on the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions. The comprehensive evaluation protocols outlined in these application notes, combining electrochemical, surface analysis, and computational methods, provide a robust framework for researchers to investigate and validate the performance of FPTT and other novel corrosion inhibitors. The continued study of such compounds is crucial for the development of advanced and environmentally friendly corrosion protection strategies.
References
-
ASTM G31-21, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International, West Conshohocken, PA, 2021,
-
Metallurgical Engineering Services. Immersion Corrosion. [Online] Available at: [Link]
-
Scribd. Astm G31 72 2004. [Online] Available at: [Link]
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ASTM International. ASTM G31-21 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. [Online] Available at: [Link]
-
Eurolab. ASTM G31 General Corrosion Immersion Testing. [Online] Available at: [Link]
-
SciSpace. Investigation of Corrosion Inhibitors Adsorption on Metals Using Density Functional Theory and Molecular Dynamics Simulation. [Online] Available at: [Link]
- CoLab. Exploring Corrosion Inhibitor Adsorption on Metal Surfaces through Density Functional Theory and Molecular Dynamics Simulations.
-
ACS Publications. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. [Online] Available at: [Link]
-
Gamry Instruments. Why Use Electrochemical Techniques for Corrosion Measurement?. [Online] Available at: [Link]
-
MDPI. DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. [Online] Available at: [Link]
-
TCA Lab / Alfa Chemistry. Corrosion Inhibitor Testing. [Online] Available at: [Link]
-
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Application Notes and Protocols for the Synthesis of 1-Aryl-1H-Tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the experimental protocols for the synthesis of 1-aryl-1H-tetrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Tetrazoles are recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] This document provides an in-depth exploration of the prevalent synthetic methodologies, with a primary focus on the [3+2] cycloaddition of aryl nitriles with an azide source. Additionally, multicomponent strategies such as the Ugi-azide reaction are presented as versatile alternatives. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, safety precautions, and visual aids to ensure both scientific rigor and practical applicability in a research and development setting.
Introduction: The Significance of 1-Aryl-1H-Tetrazoles
The tetrazole moiety is a key structural motif in a multitude of biologically active compounds, finding applications as antiviral, anti-inflammatory, and antihypertensive agents.[2] Their utility also extends to materials science, where they are employed in photography and as high-energy materials.[3] The most direct and widely utilized method for the synthesis of 5-substituted 1H-tetrazoles is the formal [3+2] cycloaddition of azides and nitriles.[3][4] This guide will provide detailed protocols for this transformation, emphasizing modern, safer, and more efficient catalytic systems that circumvent the need for hazardous reagents like hydrazoic acid.[1]
Synthetic Strategies: An Overview
The synthesis of 1-aryl-1H-tetrazoles can be broadly categorized into two primary approaches:
-
[3+2] Cycloaddition Reactions: This is the most common method, involving the reaction of an aryl nitrile with an azide source. The reaction can be catalyzed by a variety of Lewis and Brønsted acids.[1]
-
Multicomponent Reactions (MCRs): The Ugi-azide reaction is a prominent example, allowing for the one-pot synthesis of highly functionalized 1,5-disubstituted tetrazoles from an aldehyde, an amine, an isocyanide, and an azide source.[5][6][7]
This guide will focus on providing detailed protocols for the most reliable and widely applicable of these methods.
Core Synthesis Protocol: [3+2] Cycloaddition of Aryl Nitriles and Sodium Azide
The reaction of an aryl nitrile with sodium azide is a cornerstone of tetrazole synthesis. The mechanism generally involves the activation of the nitrile by a catalyst, followed by nucleophilic attack of the azide anion and subsequent cyclization.[1]
Visualizing the General Workflow
Caption: General workflow for the synthesis of 1-aryl-1H-tetrazoles.
Protocol A: Zinc-Catalyzed Synthesis in Water (Sharpless Method)
This method, developed by K. Barry Sharpless and coworkers, offers a greener approach by utilizing water as the solvent.[8] Zinc salts act as effective Lewis acid catalysts to activate the nitrile.[8]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (ZnBr₂) (1.0 eq) in water.
-
Reaction: Heat the reaction mixture to reflux (100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-48 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
Carefully acidify the solution to a pH of ~2 with an appropriate acid (e.g., 2M HCl) in a well-ventilated fume hood. Caution: Acidification of azide-containing solutions generates highly toxic and explosive hydrazoic acid (HN₃). [1]
-
-
Isolation:
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-aryl-1H-tetrazole.
-
Dry the purified product under vacuum.
-
Causality Behind Experimental Choices:
-
Zinc Bromide: Acts as a Lewis acid, coordinating to the nitrogen of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion.[8]
-
Water as Solvent: Provides a safe and environmentally friendly reaction medium. The high polarity of water can also help to solvate the ionic reagents.
-
Acidification: Protonates the tetrazolate anion formed during the reaction, leading to the precipitation of the neutral 1H-tetrazole product.
Protocol B: Silica Sulfuric Acid Catalyzed Synthesis
This protocol utilizes a heterogeneous catalyst, silica sulfuric acid, which offers advantages in terms of ease of handling, recovery, and reusability.[9][10]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the aryl nitrile (1.0 eq) in N,N-dimethylformamide (DMF), add sodium azide (1.2 eq) and silica sulfuric acid (100 mol%).[9]
-
Reaction: Heat the reaction mixture to reflux with stirring.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
-
Isolation:
-
Collect the solid by vacuum filtration.
-
Wash the product with water.
-
-
Purification: Recrystallize the crude product from a suitable solvent.
Causality Behind Experimental Choices:
-
Silica Sulfuric Acid: Acts as a solid Brønsted acid catalyst, protonating the nitrile and activating it for nucleophilic attack by the azide. Its heterogeneous nature simplifies the work-up process as it can be removed by simple filtration.[9]
-
DMF as Solvent: A polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction at elevated temperatures.[9]
Alternative Strategy: The Ugi-Azide Multicomponent Reaction
The Ugi-azide reaction is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles in a single step from readily available starting materials.[6][11] This multicomponent approach offers high atom economy and allows for the rapid generation of diverse libraries of tetrazole derivatives.[12]
Visualizing the Ugi-Azide Reaction Mechanism
Caption: Simplified mechanism of the Ugi-azide reaction.[6][11]
Protocol C: Catalyst-Free Ugi-Azide Synthesis of 1,5-Disubstituted-1H-Tetrazoles
This protocol describes a mild and efficient catalyst-free Ugi-azide reaction.[11]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 eq), aldehyde (1.0 eq), isocyanide (1.0 eq), and azidotrimethylsilane (TMSN₃) (1.0 eq) in methanol (MeOH).[6]
-
Reaction: Stir the resulting mixture under an inert nitrogen atmosphere at room temperature for 6 hours.[6]
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Dilute the residue with dichloromethane (CH₂Cl₂) and wash with brine.
-
Extract the aqueous layer with CH₂Cl₂.[6]
-
-
Isolation and Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1,5-disubstituted-1H-tetrazole.
-
Causality Behind Experimental Choices:
-
Methanol as Solvent: A protic solvent that facilitates the formation of the initial imine and subsequent steps of the reaction.[6]
-
Azidotrimethylsilane (TMSN₃): A safer and more convenient source of the azide nucleophile compared to hydrazoic acid. In the presence of methanol, it generates hydrazoic acid in situ.[13]
-
Room Temperature Conditions: The reaction proceeds efficiently under mild conditions, avoiding the need for heating, which is often required in traditional tetrazole syntheses.[11]
Data Summary: Comparison of Synthetic Protocols
| Protocol | Catalyst | Azide Source | Solvent | Temperature (°C) | Typical Reaction Time (h) | General Yield Range (%) |
| A: Zinc-Catalyzed | ZnBr₂ | NaN₃ | Water | 100 | 12-48 | Good to Excellent |
| B: Silica Sulfuric Acid | Silica Sulfuric Acid | NaN₃ | DMF | Reflux | Variable | 72-95[9][10] |
| C: Ugi-Azide | None | TMSN₃ | MeOH | Room Temp. | 6 | 70-94[11] |
Safety Precautions
Sodium Azide (NaN₃):
-
High Toxicity: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[14][15] It is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[14]
-
Explosion Hazard: Sodium azide can form highly explosive heavy metal azides upon contact with metals such as lead, copper, silver, and zinc.[14] Avoid using metal spatulas for handling solid sodium azide.[14][15] It can also decompose violently upon heating.[14]
-
Formation of Hydrazoic Acid: Reaction of sodium azide with acids generates hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[14][15] All acidification steps must be performed in a well-ventilated chemical fume hood.[1]
-
Waste Disposal: Never dispose of azide-containing waste down the drain, as explosive metal azides can form in the plumbing.[16] Dispose of all azide waste according to your institution's hazardous waste guidelines.
General Laboratory Safety:
-
Always work in a well-ventilated area, preferably a chemical fume hood, especially when handling volatile or toxic substances.
-
Be familiar with the location and operation of safety equipment, including safety showers and eyewash stations.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of 1-aryl-1H-tetrazole derivatives is a well-established field with a variety of reliable protocols available to the modern chemist. The choice of method will depend on the specific substrate, desired scale, and available laboratory resources. The classic [3+2] cycloaddition remains a robust and widely used method, with modern catalytic systems improving its safety and efficiency. For the rapid generation of diverse molecular libraries, the Ugi-azide multicomponent reaction offers an elegant and powerful alternative. By understanding the underlying principles and adhering to strict safety protocols, researchers can confidently and effectively synthesize these valuable heterocyclic compounds for a wide range of applications in drug discovery and materials science.
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Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
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Contreras-Gómez, A., et al. (2018). Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process. Molecules, 23(12), 3113. [Link]
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Ceballos-Pérez, A., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molecules, 26(16), 4983. [Link]
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Al-Majid, A. M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9401-9408. [Link]
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Application Notes and Protocols for Researchers and Drug Development Professionals
An In-Depth Guide to the Role of Tetrazole Thiols in Coordination Chemistry
Abstract
Tetrazole thiols represent a fascinating and highly versatile class of ligands in coordination chemistry. Characterized by a five-membered heterocyclic ring with four nitrogen atoms and an exocyclic thiol group, these molecules offer a rich tapestry of coordination possibilities. The interplay between the soft thiol donor and the multiple hard nitrogen donors of the tetrazole ring allows for the construction of a diverse array of metal complexes with varied nuclearity, dimensionality, and properties. This guide provides a comprehensive overview of the synthesis, coordination behavior, and applications of tetrazole thiols, with a focus on their roles in catalysis, medicinal inorganic chemistry, and materials science. Detailed protocols for the synthesis and characterization of these ligands and their metal complexes are provided to equip researchers with the practical knowledge required to explore this promising field.
Foundational Concepts: The Unique Nature of Tetrazole Thiols
The 5-mercaptotetrazole core is the fundamental building block. A key feature of these ligands is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by the solvent, pH, and the nature of the substituent at the N1 position. This duality is crucial as it dictates the primary coordination site and the resulting complex architecture.
Caption: Thiol-Thione tautomerism in 5-mercaptotetrazoles.
Upon coordination to a metal ion, the thiol proton is typically lost, forming a thiolate. This deprotonated ligand is a potent and versatile donor. The lone pairs on the sulfur atom and the four nitrogen atoms of the tetrazole ring provide multiple potential binding sites, leading to a variety of coordination modes.
Coordination Modes: A Structural Lexicon
The versatility of tetrazole thiols stems from their ability to adopt numerous coordination modes, which dictates the final structure of the metal complex, from simple mononuclear species to complex three-dimensional coordination polymers[1][2].
-
Monodentate Coordination: The ligand binds to a single metal center, most commonly through the deprotonated sulfur atom (thiolate)[3][4]. This is favored with soft metal ions that have a high affinity for the soft sulfur donor, consistent with Hard and Soft Acid and Base (HSAB) theory[5].
-
Bidentate Chelation: The ligand forms a chelate ring by binding to a single metal center through the sulfur atom and one of the adjacent ring nitrogen atoms (typically N4). This mode is less common but can be enforced by specific steric and electronic factors.
-
Bridging Coordination: This is where the true structural diversity of tetrazole thiol complexes emerges. The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers[6].
-
S-Bridging: The sulfur atom bridges two metal centers.
-
N,S-Bridging: The ligand bridges through the sulfur atom to one metal and a nitrogen atom to another.
-
N,N-Bridging: Two different nitrogen atoms of the tetrazole ring bridge metal centers.
-
Multimodal Bridging: More complex modes, such as the μ4-mode, involve coordination to four different metal centers through the sulfur and various nitrogen atoms, creating robust 2D or 3D networks[2].
-
Caption: Simplified coordination modes of tetrazole thiolates.
Key Applications and Field-Proven Insights
The unique structural and electronic properties of tetrazole thiol-metal complexes have led to their exploration in a wide range of applications.
Corrosion Inhibition
This is one of the most well-documented applications. Tetrazole thiols are highly effective corrosion inhibitors for various metals and alloys, particularly steel in acidic media[7][8][9].
Mechanism of Action: The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface. This adsorption process involves the formation of a coordinate bond between the metal atoms and the heteroatoms (S and N) of the tetrazole thiol, which possess lone pairs of electrons. This creates a protective film that isolates the metal from the corrosive environment[7]. The adsorption can be a mix of physisorption (electrostatic interactions) and chemisorption (covalent bond formation) and often follows the Langmuir adsorption isotherm[8]. The presence of the aromatic ring and the thiol group enhances the adsorption and inhibition efficiency[9].
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Metal/Medium | Reference |
| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | 5.0 | 97.1 | Q235 Steel / 1 M HCl | [8] |
| 1-Phenyl-1H-tetrazole-5-thiol (PTT) | 2.0 | 95.1 | X70 Steel / 0.5 M H₂SO₄ | [9] |
| 5-mercapto-1-phenyl-1H-tetrazole | 5x10⁻³ M | 91.3 | C-steel / 0.5 M HCl | [7] |
Medicinal and Pharmaceutical Applications
The tetrazole ring is a well-established pharmacophore in medicinal chemistry, often used as a metabolically stable bioisostere for the carboxylic acid group[10][11][12]. The incorporation of a thiol group and coordination to a metal center can introduce novel biological activities.
-
Anticancer Agents: Platinum(II) complexes incorporating tetrazole-5-thiol ligands have shown promising inhibitory activity against liver cancer cell lines (HepG2)[3]. The rationale behind using platinum is its proven success in chemotherapy (e.g., cisplatin). The tetrazole thiol ligand modifies the complex's lipophilicity and cellular uptake, potentially leading to different activity profiles and reduced side effects.
-
Antimicrobial and Antifungal Activity: Tetrazole derivatives, including those with thiol functionalities, are known to possess a broad spectrum of antimicrobial and antifungal properties[12][13]. Coordination to metal ions like copper, zinc, or cobalt can enhance this activity. The proposed mechanism often involves the disruption of cellular enzymes or DNA replication within the pathogen.
Catalysis
The ability of tetrazole thiol ligands to stabilize various metal oxidation states and create specific coordination environments makes them attractive for catalysis[14]. Metal complexes based on these ligands have been investigated as catalysts in various organic transformations. For instance, Co(II) and Ni(II) complexes with a bifunctional tetrazole-carboxylate ligand have demonstrated catalytic activity in the oxidation of 2,6-di-tert-butylphenol[15]. The ligand framework influences the accessibility of the metal's active site and can tune its redox properties, which is critical for catalytic efficiency and selectivity[15][16].
Experimental Protocols
Protocol 1: Synthesis of a Representative Ligand: 1-Phenyl-1H-tetrazole-5-thiol (Hptt)
Principle: This synthesis is a classic example of forming a heterocyclic thiol. It proceeds via the reaction of phenyl isothiocyanate with sodium azide to form the tetrazole ring. Acidification then protonates the thiolate to yield the final product.
Materials:
-
Phenyl isothiocyanate
-
Sodium azide (NaN₃) - Caution: Highly toxic and explosive! Handle with extreme care.
-
Dimethylformamide (DMF), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isothiocyanate (0.1 mol) in 100 mL of anhydrous DMF.
-
Azide Addition: Carefully add sodium azide (0.12 mol) to the solution in small portions. Causality: Adding the azide slowly is crucial for controlling the exothermicity of the reaction. DMF is used as a polar aprotic solvent to dissolve the reactants.
-
Heating: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring.
-
Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated HCl. A white precipitate of 1-phenyl-1H-tetrazole-5-thiol will form. Causality: Acidification protonates the sodium thiolate salt formed in situ, causing the neutral, less soluble ligand to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted salts.
-
Recrystallization: Recrystallize the crude product from a hot ethanol/water mixture to obtain pure white needles. Dry the product in a vacuum oven.
-
Characterization: Confirm the identity and purity of the product using melting point, FTIR, ¹H NMR, and ¹³C NMR spectroscopy. The ¹H NMR spectrum should show aromatic protons and the absence of the thiol proton, which often exchanges with solvent, or appears as a very broad, low-intensity signal[7]. The FTIR spectrum will show the absence of the characteristic isothiocyanate (-N=C=S) stretch and the presence of C=N and N=N stretches of the tetrazole ring[17].
Protocol 2: Synthesis of a Metal Complex: Bis(1-phenyl-1H-tetrazole-5-thiolato)mercury(II) [Hg(ptt)₂]
Principle: This protocol describes a straightforward synthesis of a metal-thiolate complex via a salt metathesis reaction where the deprotonated ligand displaces a more labile ligand (acetate) from the metal center[4].
Caption: General workflow for metal-tetrazole thiol complex synthesis.
Materials:
-
1-Phenyl-1H-tetrazole-5-thiol (Hptt), synthesized as per Protocol 1.
-
Mercury(II) acetate (Hg(OAc)₂) - Caution: Highly toxic! Handle with appropriate personal protective equipment.
-
Ethanol, absolute
Procedure:
-
Ligand Solution: Dissolve Hptt (2 mmol) in 30 mL of absolute ethanol in a 100 mL flask. Gentle warming may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve mercury(II) acetate (1 mmol) in 20 mL of absolute ethanol.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A white precipitate should form immediately. Causality: The reaction stoichiometry is 2:1 (ligand:metal) to form the [Hg(L)₂] complex. Ethanol is a good solvent for the reactants and allows for easy precipitation of the less soluble product complex.
-
Reflux: Heat the resulting suspension to reflux for 2 hours to ensure the reaction goes to completion.
-
Isolation: Cool the mixture to room temperature. Collect the white solid product by vacuum filtration.
-
Washing: Wash the product sequentially with ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the final complex, [Hg(ptt)₂], under vacuum.
-
Characterization:
-
FTIR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. The C=S stretching vibration will shift upon coordination.
-
¹H NMR Spectroscopy: The disappearance of the thiol proton signal (if visible in the free ligand) confirms deprotonation and coordination[7]. Shifts in the aromatic proton signals will also be observed.
-
Elemental Analysis (CHNS): To confirm the stoichiometry and purity of the complex.
-
Conclusion
Tetrazole thiols are a powerful and adaptable class of ligands in coordination chemistry. Their synthetic accessibility and multifaceted coordination behavior allow for the targeted design of metal complexes with specific geometries and electronic properties. The applications of these complexes are far-reaching, from providing robust protection against corrosion to forming the basis of new anticancer agents and efficient catalysts. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to synthesize, understand, and exploit the rich chemistry of metal-tetrazole thiol systems.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Study of Some Tetrazole Compounds as New Corrosion Inhibitors for C-steel in 0.5 M HCl Solution. International Journal of Engineering Research, 3(10), 613-617.
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Lu, H., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2499-2510.
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Wang, L., et al. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole-5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science, 16, 211218.
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Hassan, H. H., & Taha, F. (2009). The inhibitive effect of some tetrazole derivatives towards Al corrosion in acid solution: Chemical, electrochemical and theoretical studies. INIS-IAEA.
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Al-Amiery, A. A. (2014). Synthesis, Characterization and Study of Some Tetrazole Compounds as New Corrosion Inhibitors for C-steel in 0.5 M HCl Solution. ResearchGate.
-
Al-Samrai, O. A. Y., & Al-Janabi, A. S. M. (2019). Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies. Tikrit Journal of Pure Science, 24(5), 62-72.
-
Popova, E. A., Trifonov, R. E., & Ostrovskii, V. A. (2012). Advances in synthesis of tetrazoles coordinated to metal ions. Arkivoc, 2012(1), 58-92.
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Nasrollahzadeh, M., Nezafat, Z., & Shafiei, N. (2021). Use of tetrazoles in catalysis and energetic applications: Recent developments. Molecular Catalysis, 512, 111776.
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Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals Blog.
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Ferreira, R. J., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry, 19(5), 598-620.
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Forni, A., et al. (2022). β-Diketonate-Tetrazole Ligands and Their Use in the Assembly of Coordination Polymers. Inorganics, 10(4), 55.
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ResearchGate. (n.d.). Coordination modes of tetrazole and tetrazolate. ResearchGate.
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Wang, Y., et al. (2022). The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. Food Science and Technology, 42.
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Nasrollahzadeh, M., Nezafat, Z., & Shafiei, N. (2021). Use of tetrazoles in catalysis and energetic applications: Recent developments. Semantic Scholar.
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Zhou, F.-X., et al. (2013). A two-dimensional Cu framework incorporating the 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol ligand. ResearchGate.
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Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 24(11), 2075.
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Patil, P., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 191-200.
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Abualnaja, M. M., et al. (2024). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Journal of the Iranian Chemical Society, 21(1), 1-15.
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ResearchGate. (2002). Catalytic Oxidative Coupling of 1-Phenyl-1H-tetrazole-5-thiol (HL) and Complex [Cu (I) 6L6] with a Chair Configuration. ResearchGate.
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Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Malaria Control & Elimination, 10(5).
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ResearchGate. (n.d.). Synthesis method of the Complexes. ResearchGate.
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Al-Jibouri, M. N. A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemistry, 2013, 301048.
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Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
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Chandra, S., & Kumar, U. (2007). Spectroscopic characterization of tetradentate macrocyclic ligand: its transition metal complexes. Semantic Scholar.
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. .
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Verma, R., et al. (2022). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 12(43), 28213-28239.
-
Wikipedia. (n.d.). Transition metal thiolate complex. Wikipedia.
-
De Hont, R. F., et al. (2010). Spectroscopic and Computational Studies of a Series of High-Spin Ni(II) Thiolate Complexes. Inorganic Chemistry, 49(18), 8310–8322.
-
Al-Obaidi, O. (2012). Spectroscopic characterization and Theoretical Treatment of tetra dentate macro cyclic ligand :its transition metal complexes. ResearchGate.
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Illuminating the Thiol Connection: A Guide to the Click Chemistry Applications of Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding toolkit of bioconjugation and materials science, the quest for reactions that are efficient, specific, and user-friendly is paramount. "Click chemistry" has set the standard, and within this paradigm, photo-click reactions offer the added dimension of spatiotemporal control. This guide delves into a powerful and versatile photo-click reaction: the UV-induced nucleophilic addition of thiols to tetrazoles. This catalyst-free ligation strategy provides a rapid and high-yielding pathway for forging stable thiohydrazonate linkages, with profound implications for drug development, protein modification, polymer synthesis, and surface functionalization.
This document serves as a comprehensive technical guide, providing not only the foundational principles of this chemistry but also detailed, field-proven protocols to empower researchers to harness its full potential.
The Underpinnings of Tetrazole-Thiol Photo-Click Chemistry
The story of tetrazole-thiol click chemistry begins with the unique photochemistry of the tetrazole ring. Unlike many click reactions that rely on metal catalysts, this transformation is initiated by ultraviolet (UV) light. The core principle is the photo-induced generation of a highly reactive, transient intermediate—a nitrile imine—from a stable tetrazole precursor.
The Mechanism: A Light-Triggered Cascade
The reaction proceeds through a two-step mechanism that ensures its precision and efficiency[1]:
-
Photoactivation and Nitrile Imine Formation: Upon irradiation with UV light (typically in the 260-312 nm range), the 2,5-disubstituted tetrazole ring absorbs a photon and undergoes a rapid cycloreversion, extruding a molecule of dinitrogen (N₂). This process is exceptionally clean, with N₂ being the only byproduct. The result is the in situ formation of a highly electrophilic nitrile imine intermediate.[2][3]
-
Nucleophilic Attack by Thiol: The electron-rich sulfur atom of a thiol (-SH) group acts as a potent nucleophile. It rapidly attacks the electrophilic carbon atom of the nitrile imine. This 1,3-dipolar nucleophilic addition is a fast and irreversible step, leading to the formation of a stable thiohydrazonate linkage.
The overall transformation is a clean and efficient ligation that proceeds rapidly at room temperature without the need for any catalyst, and it is effective in a wide range of solvents, including polar protic and aprotic solvents, and even water.[1][4]
Caption: Mechanism of the UV-induced tetrazole-thiol click reaction.
A Note on Tetrazole-Ene vs. Tetrazole-Thiol Chemistry
It is crucial to distinguish the tetrazole-thiol reaction from the more widely studied tetrazole-ene reaction. While both are initiated by the photo-generation of a nitrile imine, the reaction partner and resulting product differ. In the tetrazole-ene reaction, the nitrile imine undergoes a [3+2] cycloaddition with an alkene to form a pyrazoline.[2][5] In contrast, the tetrazole-thiol reaction involves a nucleophilic addition, forming an acyclic thiohydrazonate. The choice between these two powerful reactions depends on the desired linkage and the available functional groups on the target molecules.
Quantitative Insights: Reaction Performance
The UV-induced tetrazole-thiol reaction exhibits characteristics that align with the stringent criteria of click chemistry. The following table summarizes key performance metrics.
| Parameter | Value/Observation | Source |
| Reaction Rate | Rapid at room temperature | [1][4] |
| Yield | High to quantitative (typically 75-95%) | [1] |
| Catalyst | Not required | [1][4] |
| Byproducts | Dinitrogen (N₂) only | [3] |
| Solvent Compatibility | Broad (polar protic and aprotic, including water) | [1][4] |
| UV Wavelength | Typically 260 nm or 312 nm | [1] |
Application Notes & Protocols
The versatility of the tetrazole-thiol photo-click reaction has led to its application in diverse fields. Here, we provide detailed protocols for key applications.
Small Molecule Synthesis: A Catalyst-Free Approach
This reaction provides a straightforward method for the synthesis of novel thiohydrazonates from readily available tetrazoles and thiols.
Protocol 1: Synthesis of a Thiohydrazonate Derivative
This protocol is adapted from the work of Feng et al. (2015) for the reaction between methyl 4-(2-phenyl-2H-tetrazol-5-yl)benzoate and 2-mercaptoethanol.[1]
Materials:
-
Methyl 4-(2-phenyl-2H-tetrazol-5-yl)benzoate (1 eq)
-
2-Mercaptoethanol (5 eq)
-
Ethyl acetate (or other suitable solvent like ethanol)
-
UV photoreactor or handheld UV lamp (260 nm)
-
Quartz reaction vessel
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve methyl 4-(2-phenyl-2H-tetrazol-5-yl)benzoate in ethyl acetate to a suitable concentration (e.g., 0.01 M).
-
Addition of Thiol: Add 5 equivalents of 2-mercaptoethanol to the solution.
-
Photoreaction: Irradiate the solution with a 260 nm UV lamp at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or UV-Vis spectroscopy. The disappearance of the tetrazole starting material and the appearance of a new spot corresponding to the product indicates reaction progression. A new absorption band around 369 nm is indicative of the thiohydrazonate product formation.[1]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thiohydrazonate.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for small molecule synthesis via tetrazole-thiol click chemistry.
Polymer Conjugation: Crafting Advanced Macromolecules
The tetrazole-thiol reaction is an excellent tool for polymer-polymer conjugation and for the modification of polymer end-groups.
Protocol 2: Conjugation of a Tetrazole-Functionalized Polymer with a Thiol
This protocol describes the reaction of a tetrazole-bearing poly(ethylene glycol) (PEG) with a thiol in an aqueous solution, demonstrating the reaction's biocompatibility.[1]
Materials:
-
Tetrazole-functionalized PEG (PEG-tetrazole)
-
Thiol-containing molecule (e.g., 2-mercaptoethanol, 5 eq)
-
Water (as solvent)
-
UV photoreactor or handheld UV lamp (312 nm)
-
Quartz reaction vessel
-
Dialysis tubing for purification
-
Lyophilizer
Procedure:
-
Reaction Setup: Dissolve the PEG-tetrazole in water in a quartz reaction vessel.
-
Addition of Thiol: Add 5 equivalents of the thiol to the aqueous solution.
-
Photoreaction: Irradiate the solution with a 312 nm UV lamp at room temperature for a specified time (e.g., 3 hours).
-
Purification: Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cutoff and dialyze against deionized water for 24-48 hours to remove unreacted thiol and other small molecules.
-
Isolation: Lyophilize the dialyzed solution to obtain the purified PEG-thiohydrazonate conjugate.
-
Characterization: Analyze the product by ¹H NMR to confirm the conjugation. The conversion can be calculated by comparing the integration of characteristic peaks of the starting material and the product. A conversion of up to 95% has been reported for this reaction in water.[1]
Surface Functionalization and Micropatterning
The ability to initiate the tetrazole-thiol reaction with light allows for the creation of spatially defined functional surfaces.
Protocol 3: Site-Selective Surface Functionalization
This protocol outlines the general steps for creating micropatterns on a tetrazole-modified surface by reacting it with different thiols in a spatially controlled manner.[1][4]
Materials:
-
A substrate with a tetrazole-functionalized surface
-
A solution of a hydrophobic thiol (e.g., in an organic solvent)
-
A solution of a hydrophilic thiol (e.g., in an aqueous buffer)
-
Photomask to define the irradiation pattern
-
UV light source
Procedure:
-
First Functionalization: Place the tetrazole-modified substrate in contact with the solution of the hydrophobic thiol.
-
Patterned Irradiation: Place a photomask over the substrate and irradiate with UV light. The thiol will react with the tetrazole only in the areas exposed to light.
-
Washing: Thoroughly wash the substrate to remove the unreacted hydrophobic thiol.
-
Second Functionalization: Immerse the patterned substrate in the solution of the hydrophilic thiol.
-
Flood Irradiation: Irradiate the entire surface with UV light (without the photomask). The hydrophilic thiol will react with the remaining unreacted tetrazole groups.
-
Final Washing: Wash the substrate extensively to remove any non-covalently bound molecules.
-
Analysis: Characterize the micropatterned surface using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), or fluorescence microscopy (if fluorescently labeled thiols are used). This method has been successfully used to create superhydrophobic-hydrophilic micropatterns.[1][4]
Sources
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use of 1-phenyltetrazole-5-thiol in spectrophotometric determination of metals
An Application Guide to the Spectrophotometric Determination of Metals Using 1-Phenyltetrazole-5-thiol
Introduction: The Role of 1-Phenyltetrazole-5-thiol in Analytical Chemistry
In the pursuit of analytical precision, the selection of a suitable chromogenic reagent is paramount for the sensitive and selective spectrophotometric determination of metal ions. 1-Phenyltetrazole-5-thiol (PMT), a heterocyclic compound identified by CAS 86-93-1, has emerged as a significant reagent in this domain.[1] Its unique molecular structure, featuring a thiol (-SH) group, enables it to form stable, colored complexes with a variety of metal ions.[1] This property is particularly valuable for quantifying precious metals such as palladium and platinum, as well as other elements like bismuth, making it a versatile tool for quality control, environmental monitoring, and diverse research applications.[1][2]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the use of 1-phenyltetrazole-5-thiol in spectrophotometry, designed for researchers and analytical scientists.
Principle of Complexation and Spectrophotometric Detection
The efficacy of 1-phenyltetrazole-5-thiol as a chromogenic reagent is rooted in its chemical structure and its ability to exist in tautomeric forms (thiol and thione).[3] The deprotonated thiol group provides a soft donor sulfur atom that exhibits a strong affinity for soft metal ions, such as those of the platinum group metals.
The core mechanism involves the reaction between the metal ion (Mⁿ⁺) and the 1-phenyltetrazole-5-thiol ligand (L⁻) to form a metal-ligand complex [MLₙ]. This complexation alters the electronic structure of the ligand, resulting in a distinct chromophore that absorbs light in the UV-Visible region. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion in the sample, in accordance with the Beer-Lambert Law. The thiol group readily interacts with metal ions, forming these stable complexes that can be reliably measured.[1]
Caption: Formation of a metal-PMT complex for spectrophotometric analysis.
Applications in Metal Determination
1-Phenyltetrazole-5-thiol is a versatile reagent suitable for the determination of several metal ions. Its primary applications include the quantification of precious metals, which are often found in complex matrices.
| Metal Ion | Typical Wavelength (λmax) | Remarks | Reference |
| Palladium (Pd) | Varies with conditions | Forms a stable complex, widely cited application. | [2][4] |
| Platinum (Pt) | Varies with conditions | Effective for determining platinum group metals. | [1] |
| Bismuth (Bi) | Varies with conditions | Used for the determination of Bi in various samples. | [2] |
| Cadmium (Cd) | Not specified | Forms complexes, potential for analytical methods. | [3] |
| Cobalt (Co) | Not specified | Forms complexes, potential for analytical methods. | [3] |
| Mercury (Hg) | Not specified | Forms stable complexes with the thiol group. | [5] |
Detailed Protocol: Spectrophotometric Determination of Palladium(II)
This section provides a step-by-step protocol for the determination of Palladium(II) using 1-phenyltetrazole-5-thiol. This method is noted for its simplicity and reliability.[4][6]
Causality Behind Experimental Choices
-
pH Control: The reaction is pH-dependent. An appropriate buffer is used to maintain a specific pH, ensuring the complete deprotonation of the thiol group for efficient complexation and preventing the hydrolysis of the metal ion.
-
Solvent System: 1-phenyltetrazole-5-thiol has limited solubility in water but is soluble in ethanol.[2] An aqueous-ethanol medium is often used to ensure all reactants remain in solution.
-
Wavelength Selection (λmax): Measurements are taken at the wavelength of maximum absorbance (λmax) of the Pd(II)-PMT complex. This provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.
-
Reagent Concentration: An excess of the reagent is used to ensure that all the palladium ions in the sample react to form the complex, driving the equilibrium towards the product side.
Reagents and Instrumentation
-
Palladium(II) Standard Stock Solution (1000 ppm): Dissolve a precise amount of palladium chloride (PdCl₂) in dilute HCl.
-
1-Phenyltetrazole-5-thiol (PMT) Solution (0.1% w/v): Dissolve 0.1 g of high-purity PMT in 100 mL of absolute ethanol.
-
Buffer Solution (e.g., Acetate or Phosphate Buffer): To maintain the optimal pH.
-
Spectrophotometer: A UV-Visible spectrophotometer capable of operating in the required wavelength range.
-
Glassware: Calibrated volumetric flasks, pipettes, and cuvettes.
Preparation of Standard Solutions
-
Working Palladium Standard (e.g., 10 ppm): Prepare by accurately diluting the 1000 ppm stock solution with deionized water. This working standard should be prepared fresh.
-
Calibration Standards: From the 10 ppm working standard, prepare a series of calibration standards in 25 mL volumetric flasks (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 ppm) by adding the appropriate volumes of the working standard.
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of Palladium.
Detailed Procedure
-
Sample and Standards Preparation: Pipette the required volumes of the palladium working standard into a series of 25 mL volumetric flasks to create the calibration curve. Pipette the unknown sample solution into a separate 25 mL flask.
-
Reagent Blank: Prepare a reagent blank by adding all reagents except the palladium standard to a 25 mL volumetric flask. This is a critical step for trustworthiness, as it corrects for any absorbance from the reagent or solvent itself.
-
pH Adjustment: To each flask, add a specified volume of the buffer solution to achieve the optimal pH for complex formation.
-
Complexation: Add an excess of the 0.1% PMT solution to each flask.
-
Dilution: Dilute each flask to the 25 mL mark with deionized water and mix thoroughly.
-
Color Development: Allow the solutions to stand for the required amount of time for the color of the complex to develop fully and stabilize.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax for the Pd(II)-PMT complex.
-
Use the reagent blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the unknown sample.
-
Data Analysis and Trustworthiness
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the palladium standards. A linear plot that passes through the origin should be obtained, confirming adherence to the Beer-Lambert Law. The linearity of this curve is a self-validating feature of the protocol.
-
Concentration Determination: Determine the concentration of palladium in the unknown sample by interpolating its absorbance value on the calibration curve.
Conclusion
1-Phenyltetrazole-5-thiol serves as an effective and reliable chromogenic reagent for the spectrophotometric determination of various metal ions, most notably palladium.[1][2] The methodology is characterized by its simplicity, good sensitivity, and the formation of stable metal-ligand complexes. By following a well-structured protocol that includes the preparation of a reagent blank and a linear calibration curve, researchers can achieve accurate and trustworthy quantitative results. This makes PMT a valuable asset in the analytical chemist's toolkit for trace metal analysis.
References
- Analytical Precision: Utilizing 1-Phenyltetrazole-5-thiol in Chemical Analysis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. (2017). ResearchGate.
- 1-Phenyltetrazole-5-thiol Analytical Chemistry. (n.d.). Chongqing Chemdad Co., Ltd.
- Mixed Ligand Complexes of Hg-tetrazole-thiolate with phosphine, Synthesis and spectroscopic studies. (2019). Tikrit Journal of Pure Science.
- Spectrophotometric Determination of Palladium & Platinum; Methods & Reagents. (n.d.). dokumen.pub.
- Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. (n.d.). Asian Publication Corporation.
- 1-Phenyl-1H-tetrazole-5-thiol, 98%. (n.d.). Sigma-Aldrich.
Sources
Application Note & Protocol Guide: Synthesis and Evaluation of Tetrazole-Based Microtubule Destabilizers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Microtubules are highly dynamic cytoskeletal polymers essential for critical cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1] This dynamism makes them a prime target for anticancer drug development.[2] Microtubule-destabilizing agents, which inhibit the polymerization of tubulin into microtubules, represent a major class of chemotherapeutics.[3] This guide provides a detailed overview and validated protocols for the synthesis and biological evaluation of a promising class of microtubule destabilizers that incorporate the tetrazole moiety. The tetrazole ring is a key pharmacophore in modern medicinal chemistry, often used as a bioisostere for carboxylic acids or cis-amides to enhance metabolic stability, potency, and other critical pharmacokinetic properties.[4][5][6] We will explore the rationale for its use, present detailed synthetic methodologies, and provide step-by-step protocols for assessing the biological activity of these compounds, from direct tubulin inhibition to cellular effects.
Introduction: The Rationale for Tetrazole-Based Microtubule Destabilizers
The clinical success of microtubule-targeting agents is well-established; however, challenges such as drug resistance and poor pharmacokinetic profiles necessitate the development of novel chemical scaffolds.[3][7] Microtubule dynamics are governed by the equilibrium between soluble αβ-tubulin heterodimers and their polymerized microtubule form. Destabilizing agents shift this equilibrium toward depolymerization, leading to a cascade of events including mitotic spindle collapse, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[1][7]
Many potent destabilizers, such as colchicine and combretastatin A-4 (CA-4), bind to a specific site on β-tubulin known as the colchicine-binding site.[7][8] The design of novel agents often involves creating analogues of these known inhibitors.
Why Incorporate a Tetrazole Moiety?
The tetrazole ring has emerged as a "privileged scaffold" in drug design for several compelling reasons:[4][5]
-
Bioisosterism: The tetrazole group is a well-recognized bioisostere of the carboxylic acid group. It shares a similar pKa and planar, delocalized system, allowing it to participate in similar hydrogen-bonding interactions with biological targets.[9] It can also mimic a cis-amide bond, providing conformational rigidity.[4][6]
-
Improved Metabolic Stability: Replacing a metabolically labile carboxylic acid with a tetrazole ring can significantly enhance a compound's metabolic stability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][9]
-
Enhanced Lipophilicity & Potency: The tetrazole moiety can improve a molecule's lipophilicity, aiding in cell membrane permeability, and its unique electronic properties can lead to stronger interactions with the target protein, thereby increasing potency.[4]
-
Proven Clinical Relevance: The tetrazole scaffold is present in more than 20 FDA-approved drugs, demonstrating its safety and efficacy across a range of therapeutic areas, including cancer, hypertension, and infectious diseases.[4][5][10]
By strategically incorporating a tetrazole ring into scaffolds designed to interact with the colchicine-binding site of tubulin, researchers have developed potent microtubule destabilizers with improved drug-like properties.[2][7]
Caption: Mechanism of Tetrazole-Based Microtubule Destabilizers.
General Synthetic Strategies
The synthesis of tetrazole-containing compounds can be approached through several robust chemical methodologies. The choice of strategy often depends on the desired substitution pattern (e.g., 1,5-disubstituted vs. 5-substituted) and the available starting materials.
Strategy 1: [3+2] Cycloaddition from Nitriles
This is the most fundamental and widely employed method for creating 5-substituted-1H-tetrazoles.[11][12] The reaction involves a [3+2] cycloaddition between an organonitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃). The reaction is often catalyzed by acids or metal salts to activate the nitrile.[11][12]
Strategy 2: Multicomponent Reactions (MCRs)
MCRs, such as the Ugi or Passerini reactions, allow for the rapid assembly of complex molecules in a single step.[4] By using novel tetrazole-containing building blocks (e.g., tetrazole aldehydes), the tetrazole moiety can be efficiently incorporated into diverse molecular scaffolds, accelerating the drug discovery process.[4]
Strategy 3: Modern Enabling Technologies
Microwave-assisted organic synthesis (MAOS) has proven highly effective for accelerating the synthesis of tetrazole derivatives.[2][13] Microwave irradiation can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of key ethyl 1-aryl-1H-tetrazole-5-carboxylate intermediates.[2][14]
The following protocols provide detailed, field-proven examples for synthesizing potent tetrazole-based microtubule destabilizers.
Caption: General Workflow for Synthesis and Evaluation.
Synthetic Protocols
Note: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Sodium azide is highly toxic and explosive; handle with extreme care.
Protocol 3.1: Microwave-Assisted Synthesis of Ethyl 1-Aryl-1H-tetrazole-5-carboxylate Intermediates
This protocol is adapted from the synthesis of XRP44X analogues and provides a key intermediate for further elaboration.[2][13]
Rationale: This multi-step, one-pot sequence utilizes microwave energy to efficiently synthesize the core tetrazole ring system from readily available aromatic amines. The resulting ester is a versatile handle for subsequent amide coupling reactions.
Materials:
-
Substituted aromatic amine (1.0 eq)
-
Ethyl oxalate (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Carbon tetrachloride (CCl₄) (1.5 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dichloromethane (DCM), Acetonitrile (ACN)
-
Microwave reactor
Procedure:
-
Step 1 (Amide Formation): In a microwave-safe vessel, dissolve the substituted aromatic amine (1.0 eq) in DCM. Add ethyl oxalate (1.1 eq) and stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Step 2 (Appel Reaction): To the resulting mixture, add PPh₃ (1.2 eq) and CCl₄ (1.5 eq). Seal the vessel and irradiate in a microwave reactor at 80°C for 10-15 minutes.
-
Step 3 (Cycloaddition): After cooling, carefully vent the vessel. Evaporate the solvent under reduced pressure. To the crude residue, add ACN and sodium azide (1.5 eq). Seal the vessel and irradiate in the microwave reactor at 100°C for 20-30 minutes.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ethyl 1-aryl-1H-tetrazole-5-carboxylate.
Protocol 3.2: Synthesis of a 1,5-Disubstituted Pyridyl-Tetrazol-1-yl-Indole Scaffold
This protocol, adapted from the development of potent anti-glioblastoma agents, describes the conversion of an amide into a 1,5-disubstituted tetrazole.[7]
Rationale: This method is used when installing a substituent at the 1-position of the tetrazole ring is desired. The transformation of a stable amide into the tetrazole is a key step, achieved here with sodium azide and tetrachlorosilane.
Materials:
-
Indole-amide precursor (1.0 eq)
-
Sodium azide (NaN₃) (5.0 eq)
-
Tetrachlorosilane (SiCl₄) (2.5 eq)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole-amide precursor (1.0 eq) and anhydrous ACN.
-
Reagent Addition: Add sodium azide (5.0 eq) to the suspension. Cool the mixture to 0°C in an ice bath.
-
Cyclization: Slowly add tetrachlorosilane (2.5 eq) dropwise to the cooled suspension. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C. Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the target 1,5-disubstituted tetrazole.
Biological Evaluation Protocols
Once the target compounds are synthesized and purified, their biological activity as microtubule destabilizers must be confirmed. The following tiered approach is recommended.
Protocol 4.1: In Vitro Tubulin Polymerization Inhibition (TPI) Assay
Rationale: This is a direct biochemical assay to determine if a compound inhibits the polymerization of purified tubulin into microtubules.[1] The polymerization process increases the turbidity of the solution, which can be measured spectrophotometrically.
Materials:
-
Lyophilized bovine or porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA
-
GTP (1.0 M stock in water)
-
Test compounds and controls (e.g., colchicine, paclitaxel, DMSO)
-
Temperature-controlled UV/Vis spectrophotometer with a 96-well plate reader
Procedure:
-
Preparation: Reconstitute tubulin in ice-cold GTB to a final concentration of 3 mg/mL (or as recommended by the supplier). Keep on ice at all times to prevent spontaneous polymerization.
-
Assay Plate Setup: In a 96-well plate, add your test compounds across a range of concentrations (e.g., 0.1 to 100 µM). Include wells for a negative control (DMSO vehicle) and a positive control (e.g., 10 µM colchicine).
-
Initiation: To initiate polymerization, add GTP to the tubulin solution to a final concentration of 1 mM. Immediately dispense the tubulin/GTP solution into each well of the 96-well plate.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance (turbidity) at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance vs. time for each concentration. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
Protocol 4.2: Cellular Microtubule Network Staining (Immunofluorescence)
Rationale: This imaging-based assay provides direct visual evidence of microtubule network disruption within cancer cells.[7][15]
Materials:
-
Cancer cell line (e.g., HeLa, A549) seeded on glass coverslips in a 24-well plate
-
Test compound, positive control (e.g., nocodazole), and vehicle (DMSO)
-
Paraformaldehyde (PFA) 4% in PBS
-
Triton X-100 (0.25% in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the test compound at its approximate IC₅₀ and 10x IC₅₀ concentration (determined from a cytotoxicity assay) for 4-6 hours. Include positive and negative controls.
-
Fixation: Aspirate the media and wash cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking & Staining: Wash 3x with PBS. Block with 1% BSA in PBS for 1 hour. Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Secondary Antibody & Counterstain: Wash 3x with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour, protected from light.
-
Mounting & Imaging: Wash 3x with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Image the cells using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. In cells treated with an effective destabilizer, this network will appear disorganized, fragmented, or completely depolymerized, with a diffuse cytoplasmic stain.[7][14]
Protocol 4.3: Cell Cycle Analysis by Flow Cytometry
Rationale: Since microtubules are essential for mitotic spindle formation, their disruption leads to cell cycle arrest at the G2/M phase.[16] This protocol quantifies this effect.
Materials:
-
Cancer cell line seeded in a 6-well plate
-
Test compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, pellet by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution and incubate for 30 minutes at 37°C, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be measured. An accumulation of cells in the G2/M phase (with 4N DNA content) compared to the control indicates mitotic arrest.[7]
Data Presentation and Interpretation
The data gathered from these assays allow for a comprehensive evaluation of the synthesized compounds. Results should be summarized for clear comparison.
Table 1: Summary of Biological Activity for Hypothetical Tetrazole Derivatives
| Compound ID | Scaffold Type | TPI IC₅₀ (µM) [a] | Cytotoxicity IC₅₀ (nM) [b] (HeLa Cells) | % Cells in G2/M at IC₅₀ [c] | Microtubule Disruption [d] |
| TET-01 | Pyridyl-Indole | 0.9 | 45 | 75% | +++ |
| TET-02 | Arylpiperazine | 1.1 | 82 | 71% | +++ |
| Control-Nit | Nitrile Precursor | >50 | >10,000 | 8% | - |
| Colchicine | Reference Drug | 1.2 | 25 | 78% | +++ |
[a] Tubulin Polymerization Inhibition IC₅₀. [b] 50% Growth Inhibition concentration from MTT or similar assay after 72h. [c] Percentage of cells in G2/M phase after 24h treatment. [d] Visual score from immunofluorescence: +++ (complete disruption), - (no effect).
Structure-Activity Relationship (SAR) Insights: Analysis of the data often reveals key SAR trends. For example, studies have shown that modifications to the aryl rings can significantly impact potency. In one series, replacing chlorine atoms on a pyridine ring with methoxy groups modulated the interaction with tubulin and antiproliferative activity.[7] Similarly, the choice of substituents on the arylpiperazine moiety in another series was critical for achieving nanomolar potency.[2] This iterative process of synthesis, testing, and SAR analysis is central to optimizing lead compounds.
References
- Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. MDPI.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- Tetrazoles: A multi-potent motif in drug design. VU Research Repository.
- Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PMC.
- Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Taylor & Francis Online.
- Tetrazoles: A multi-potent motif in drug design. PubMed.
- Application Notes & Protocols: Modern Synthetic Methodologies for Novel Tetrazole-Based Compounds. Benchchem.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.
- Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers. PubMed.
- Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells.
- Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PubMed.
- In vitro and in vivo analysis of microtubule destabilizing kinesins. PMC.
- Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymeriz
- Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Upd
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
- Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PMC.
- Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics.
Sources
- 1. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol
Welcome to the dedicated technical support resource for the purification of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A prevalent method involves the cyclization of 4-fluorophenyl isothiocyanate with sodium azide.[1][2] Potential impurities to be aware of include:
-
Unreacted 4-fluorophenyl isothiocyanate: A common starting material that may persist if the reaction does not go to completion.
-
Azide-related byproducts: Depending on the reaction conditions, various organic and inorganic azides might be present.
-
Disulfide of this compound: The thiol group is susceptible to oxidation, leading to the formation of a disulfide dimer, especially if exposed to air for extended periods.[3][4]
-
Other isomeric tetrazoles: Depending on the synthetic conditions, there is a possibility of forming other tetrazole isomers.
Q2: My purified this compound is a yellow oil, but I was expecting a solid. What could be the reason?
A2: While some sources describe similar tetrazole thiols as white or off-white solids, observing an oil or a waxy solid can be due to several factors:
-
Residual Solvent: Trapped solvent molecules can significantly lower the melting point of your compound. Ensure your product is thoroughly dried under high vacuum.
-
Presence of Impurities: As mentioned in Q1, unreacted starting materials or byproducts can act as an impurity, leading to a melting point depression and an oily appearance.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which could be a low-melting solid or appear oily at room temperature.
Q3: I am struggling with the recrystallization of my product. It either crashes out too quickly or doesn't crystallize at all. What can I do?
A3: Recrystallization is a powerful technique but requires careful optimization. For 1-phenyl-1H-tetrazole-5-thiol, a close analog, recrystallization from ethanol or chloroform has been suggested.[5] Here are some troubleshooting steps:
-
Solvent Screening: The choice of solvent is critical. You need a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point for this compound would be ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of a previously purified batch is also highly effective.[6]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities along with your product.
Q4: Can I use column chromatography to purify this compound? What are the potential challenges?
A4: Yes, column chromatography is a suitable method for purifying this compound. However, due to the polar nature of the tetrazole and the acidic nature of the thiol group, you might encounter some challenges:
-
Tailing: The compound may exhibit tailing on silica gel due to strong interactions. To mitigate this, you can add a small amount of a polar solvent like methanol or a modifier like triethylamine to the mobile phase.
-
Oxidation: The thiol group can be susceptible to oxidation on the silica gel surface.[3] To minimize this, consider using deoxygenated solvents and running the column relatively quickly. Using acidic alumina as the stationary phase can sometimes reduce oxidation for thiols.[3]
Troubleshooting Guide
This section provides a more in-depth, problem-solution approach to common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| "Oiling Out" | The compound is separating from the solution as a liquid instead of a solid. This can be due to impurities or too rapid cooling. | Re-dissolve the oil by heating and adding a small amount of additional solvent. Allow the solution to cool very slowly. Consider a pre-purification step like a silica plug filtration. |
| No Crystal Formation | The solution is not supersaturated, or nucleation is not initiated. | Reduce the solvent volume by gentle evaporation. Try scratching the flask or adding a seed crystal. If these fail, consider a different solvent system.[6] |
| Low Recovery | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the solid. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
| Colored Impurities in Crystals | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[6] |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | The chosen mobile phase does not provide adequate resolution between the product and impurities. | Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes.[7] |
| Compound Sticking to the Column | The compound is highly polar and is strongly adsorbing to the silica gel. | Gradually increase the polarity of the mobile phase. A gradient elution can be effective. Adding a small percentage of methanol (1-5%) to the eluent can help elute highly polar compounds.[6] |
| Product Degradation on the Column | The thiol group may be oxidizing on the silica surface. | Use deoxygenated solvents and work quickly. Consider using a less acidic stationary phase like neutral or acidic alumina.[3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of your crude material.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexanes) to identify a suitable recrystallization solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
TLC Analysis: Determine the optimal solvent system for separation using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Run the column with the chosen eluent, collecting fractions. Monitor the elution of the product by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Drying: Dry the purified product under high vacuum.
Purity Assessment
Confirm the purity of your this compound using the following analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra should show the expected signals for the 4-fluorophenyl and tetrazole moieties. The absence of signals corresponding to impurities is a good indicator of purity. A research article on the synthesis of this compound provides characterization data that can be used for comparison.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to assess purity and confirm the molecular weight of the compound.
-
FT-IR Spectroscopy: The FT-IR spectrum should show characteristic peaks for the functional groups present in the molecule. For comparison, the FT-IR spectrum of the related 5-phenyl-1H-tetrazole shows characteristic N-H stretching bands.[9]
Visualizing Purification Workflows
Recrystallization Decision Tree
Caption: Decision workflow for troubleshooting recrystallization.
Column Chromatography Workflow
Caption: Step-by-step workflow for purification by column chromatography.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.).
- PubMed. (2017). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction.
- Reddit. (2013). How would you purify air-sensitive materials (thiols)
- Chemistry Stack Exchange. (2025).
- Finnegan, W. G., Henry, R. A., & Lofquist, R. (n.d.). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society.
- Saikia, R. A., et al. (n.d.). Metal-free S-arylation of 5-mercaptotetrazoles and 2-mercaptopyridine with unsymmetrical diaryliodonium salts.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- Google Patents. (1985).
- Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 53-56.
- NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook.
- ChemicalBook. (n.d.). 1-Phenyltetrazole-5-thiol.
- Amerigo Scientific. (n.d.). This compound.
- YouTube. (2013).
- Hasanoğlu Özkan, E., et al. (2017). Efficient determination and pesticide control by means of immobilization of acetylcholinesterase. Journal of Environmental Science and Health, Part B, 52(10), 737-746.
- ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole.
- Lindsey, J. S., et al. (2000). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry, 65(20), 6530-6542.
- IJRAR. (n.d.).
- Zevatskiy, Y. E., & Myznikov, L. V. (2017). Synthesis 1‐substituted 1H‐tetrazol‐5‐thioles from isothiocyanates. Russian Journal of General Chemistry, 87(4), 731-738.
- PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole.
- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
- ResearchGate. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)
- ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
- Al-Juboori, A. M. H., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Journal of Pharmaceutical Sciences and Research, 11(5), 1834-1841.
- Santa Cruz Biotechnology. (n.d.). 1-(3-chlorophenyl)-1H-tetrazole-5-thiol.
- Sigma-Aldrich. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol sodium salt.
- PubMed. (2003). Simultaneous analysis of plasma thiols by high-performance liquid chromatography with fluorescence detection using a new probe, 1,3,5,7-tetramethyl-8-phenyl-(4-iodoacetamido)difluoroboradiaza-s-indacene.
- Silva, F. S., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(4), M1199.
- ResearchGate. (n.d.).
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Technical Support Center: Optimizing the Synthesis of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.
Introduction
This compound is a crucial heterocyclic compound with applications in medicinal chemistry, often serving as a bioisostere for carboxylic acids.[1][2] Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. This guide addresses common issues encountered during its preparation and offers practical, evidence-based solutions.
Core Synthesis Pathway and Mechanism
The most common and efficient route to 1-aryl-1H-tetrazole-5-thiols involves the reaction of the corresponding aryl isothiocyanate with sodium azide.[3][4] This method is generally preferred for its relatively mild conditions and good yields. The reaction proceeds via a [3+2] cycloaddition of the azide anion to the carbon-sulfur double bond of the isothiocyanate.
An alternative, though often more complex, two-step, one-pot synthesis starts from 4-fluoroaniline, which is first converted to the isothiocyanate in situ by reaction with carbon disulfide, followed by the addition of sodium azide.
Visualizing the Primary Synthetic Route
Caption: Primary synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety precaution when performing this synthesis?
A1: The use of sodium azide (NaN₃) is the most significant safety concern. Sodium azide is highly toxic and can form explosive heavy metal azides if it comes into contact with metals like lead or copper. Always use non-metal spatulas and ensure that the reaction is performed in a well-ventilated fume hood. Quench any residual azide with sodium nitrite followed by dilute acid.
Q2: My reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to an incomplete reaction:
-
Poor quality of reagents: Ensure that the 4-fluorophenyl isothiocyanate is pure and the sodium azide is dry.
-
Insufficient temperature: While the reaction can proceed at room temperature, gentle heating (40-50 °C) can significantly increase the reaction rate.
-
Poor mixing: In a biphasic system (e.g., if using a non-polar organic solvent with aqueous sodium azide), vigorous stirring is essential. The use of a phase-transfer catalyst can be beneficial in such cases.[5][6]
Q3: I am observing a significant amount of an insoluble byproduct. What could it be?
A3: A common byproduct is the corresponding symmetrical diarylthiourea, formed from the reaction of the isothiocyanate with any water present or with itself under certain conditions. Ensure all reagents and solvents are dry if this is a persistent issue.
Q4: Can I synthesize the 4-fluorophenyl isothiocyanate in situ?
A4: Yes, it is possible to generate the isothiocyanate in situ from 4-fluoroaniline and carbon disulfide in the presence of a base like triethylamine or ammonia. However, this adds complexity to the reaction mixture and may require more extensive purification. For yield optimization, using the pre-synthesized isothiocyanate is often more reliable.
Q5: What is the expected tautomeric form of the product?
A5: 1-substituted-1H-tetrazole-5-thiols can exist in equilibrium between the thiol and thione tautomers. In the solid state and in most common solvents, the thione form is generally favored.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Side product formation. 3. Product loss during workup/purification. | 1. Increase reaction time or temperature (monitor by TLC). 2. Use a slight excess of sodium azide (1.1-1.2 equivalents). 3. Ensure anhydrous conditions if thiourea formation is suspected. 4. Optimize the pH during acidic workup to ensure complete precipitation of the product. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. 2. Attempt recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexane). 3. If an oil persists, purify by column chromatography on silica gel. |
| Formation of multiple spots on TLC | 1. Incomplete reaction (starting material present). 2. Formation of byproducts (e.g., thiourea). 3. Decomposition of the product. | 1. Allow the reaction to proceed for a longer duration. 2. Characterize the major byproduct to understand the side reaction. 3. Avoid excessive heating during the reaction and purification. |
| Difficulty in removing the solvent | The product may have a relatively low melting point or be a viscous oil at room temperature. | Use high vacuum and gentle heating to remove the final traces of solvent. Lyophilization can also be an effective technique if the product is soluble in a suitable solvent like dioxane or water (as the salt). |
Optimized Experimental Protocol
This protocol is based on the reaction of 4-fluorophenyl isothiocyanate with sodium azide, which generally provides good yields and a cleaner reaction profile.
Materials and Reagents:
-
4-Fluorophenyl isothiocyanate (1 equivalent)
-
Sodium azide (1.2 equivalents)
-
Pyridine (catalytic amount, optional)
-
Distilled water
-
Hydrochloric acid (2M)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenyl isothiocyanate (1.0 eq) in a minimal amount of a suitable solvent like ethanol or DMF. In a separate beaker, dissolve sodium azide (1.2 eq) in water.
-
Reaction Execution: Add the sodium azide solution to the flask containing the isothiocyanate. A catalytic amount of pyridine can be added to accelerate the reaction.[8]
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot has disappeared.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with 2M hydrochloric acid to a pH of ~2-3. This will protonate the tetrazole-thiolate and cause it to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.
Visualizing the Experimental Workflow
Caption: Experimental workflow diagram.
References
- Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 55-58.
- BenchChem. (2025). A Comparative Guide to Tetrazole Synthesis: Methods, Mechanisms, and Modern Approaches.
- Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- BenchChem. (2025). A Comparative Analysis of 1H-Tetrazole Synthesis Methods for Researchers.
- ResearchGate. Synthesis rotation of 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol...
- ResearchGate. A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)
- Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- JETIR. (2024).
- JETIR. (2024).
- MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.
- Organic Chemistry Portal. Synthesis of 1H-tetrazoles.
- ResearchGate.
- Semantic Scholar. (2014).
- ResearchGate.
- ResearchGate. (2019).
- MDPI. Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2.
- ResearchGate. Optimization of the reaction conditions for the synthesis of compound 4a.
- ResearchGate. (2019).
- Google Patents.
- ResearchGate. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.
- NIH. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis.
- RSC Publishing. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres.
- BenchChem. An In-depth Technical Guide to 1H-Tetraazol-5-ol Compounds: Synthesis, Biological Activity, and Experimental Protocols.
- NIH. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles.
- NIH. (2025).
- PMC. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers.
- S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.
- NIH. Tetrazoles via Multicomponent Reactions.
- Amerigo Scientific. This compound.
- Thermo Scientific Chemicals. 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g.
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common side reactions in the synthesis of 1-substituted tetrazoles
Welcome to the Technical Support Center for the synthesis of 1-substituted tetrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these crucial heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the common challenges encountered in tetrazole synthesis, enabling you to troubleshoot effectively and optimize your reactions. This resource is built on the principles of scientific integrity, combining established expertise with practical, field-tested insights.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 1-substituted tetrazoles.
Q1: My reaction to form a 1-substituted tetrazole from a primary amine, triethyl orthoformate, and sodium azide is giving a low yield or failing completely. What are the likely causes?
A1: This is a classic multicomponent reaction, and its success hinges on several critical factors. Low or no yield can often be attributed to one or more of the following:
-
Moisture: The intermediates in this reaction are highly susceptible to hydrolysis. Any moisture in your reagents or solvent can lead to the formation of unwanted byproducts such as formamides. It is crucial to use anhydrous solvents and reagents.
-
Purity of Reagents: The quality of your starting materials, particularly the triethyl orthoformate and the amine, is paramount. Old or improperly stored triethyl orthoformate can hydrolyze to formic acid and ethanol, which will interfere with the desired reaction pathway.
-
Reaction Temperature: While many procedures are conducted at elevated temperatures to drive the reaction, excessive heat can lead to the decomposition of sodium azide, especially in the presence of acidic species that can generate volatile and explosive hydrazoic acid (HN₃).[1][2] The thermal decomposition of sodium azide typically occurs at temperatures above 275°C, but this can be lowered by reaction conditions.[1][3]
-
Stoichiometry: The molar ratios of the reactants are critical. An excess of one component may lead to side reactions. For instance, an excess of the amine and triethyl orthoformate can lead to the formation of formamidine byproducts.[4][5][6]
-
Inefficient Mixing: In heterogeneous reactions, or if reagents are not fully dissolved, localized concentration gradients can lead to poor reaction kinetics and the formation of side products.
Q2: I am observing the formation of a significant amount of a byproduct with a similar mass to my desired 1,5-disubstituted tetrazole. What could this be?
A2: The most common side reaction in the synthesis of 1,5-disubstituted tetrazoles is the formation of the corresponding 2,5-disubstituted regioisomer .[7] The alkylation of a 5-substituted tetrazole can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers that can be challenging to separate.[7][8][9]
The ratio of these isomers is influenced by several factors, including:
-
Reaction Mechanism: The nature of the alkylating agent and the reaction conditions can favor either an SN1 or SN2 pathway, which in turn affects the site of alkylation.
-
Steric Hindrance: While not always the deciding factor, the steric bulk of the substituent on the tetrazole ring and the alkylating agent can influence the regioselectivity.
-
Solvent: The polarity of the solvent can influence the tautomeric equilibrium of the 5-substituted tetrazole anion, thereby affecting the position of alkylation.
Q3: My nitrile-based tetrazole synthesis is producing a significant amount of the corresponding amide. Why is this happening and how can I prevent it?
A3: The formation of an amide byproduct is a clear indication of nitrile hydrolysis .[10] This side reaction is particularly prevalent under acidic or basic conditions, especially in the presence of water. The mechanism involves the nucleophilic attack of water on the nitrile carbon, which is often activated by a proton or a Lewis acid catalyst.[8][11]
To minimize amide formation, consider the following:
-
Strict Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are scrupulously dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Choice of Catalyst: While Lewis acids are often used to activate the nitrile, some can also promote hydrolysis. Consider using milder catalysts or optimizing the catalyst loading.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures, especially in the presence of trace moisture, can favor the hydrolysis pathway. Monitor the reaction progress closely and aim for the shortest possible reaction time.
II. Troubleshooting Guides
This section provides systematic approaches to diagnose and solve specific problems encountered during your experiments.
Guide 1: Low Yield or No Reaction in the Synthesis of 1-Substituted Tetrazoles from Amines, Triethyl Orthoformate, and Sodium Azide
This guide will walk you through a logical troubleshooting process to identify the root cause of poor reaction performance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Guide 2: Formation of Regioisomers (1,5- vs. 2,5-Disubstituted Tetrazoles)
This guide provides strategies to control the regioselectivity of your reaction.
Strategies for Regiocontrol:
| Strategy | Principle | Experimental Considerations |
| Choice of Synthetic Route | Certain synthetic methods are inherently more regioselective. | The [3+2] cycloaddition of an organic azide with a nitrile generally yields the 1,5-disubstituted product regioselectively.[8] |
| Reaction Conditions | The reaction mechanism can be influenced by the solvent, temperature, and catalyst. | For alkylations of 5-substituted tetrazoles, polar aprotic solvents may favor N2 alkylation, while nonpolar solvents can favor N1 alkylation. Lower temperatures often lead to higher selectivity. |
| Protecting Groups | The use of a removable directing group can force the reaction to proceed at a specific nitrogen atom. | This approach adds extra steps to the synthesis but can provide excellent regiocontrol. |
| Steric Effects | Bulky substituents on the tetrazole ring or the electrophile can sterically hinder attack at one of the nitrogen atoms. | This is not always a reliable method for achieving high regioselectivity.[9] |
Reaction Pathway Diagram:
Sources
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- 2. youtube.com [youtube.com]
- 3. Write the reaction of thermal decomposition of sodium azide. [allen.in]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Reactions of Triethyl Orthoformate with Amines | Scilit [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. nanomedicine-rj.com [nanomedicine-rj.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Guide for Tetrazole Synthesis from Nitriles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-substituted-1H-tetrazoles from organic nitriles. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges encountered during this crucial chemical transformation. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively optimize your future syntheses.
The conversion of a nitrile to a tetrazole via a [3+2] cycloaddition with an azide source is a cornerstone reaction in medicinal chemistry.[1][2] The resulting tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2][3] However, the synthesis is not without its challenges, ranging from low yields to significant safety concerns. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My tetrazole synthesis is not working. I'm recovering my starting nitrile, even after prolonged reaction times. What are the likely causes?
This is a common issue, often stemming from insufficient activation of the nitrile substrate. The generally accepted mechanism involves the activation of the nitrile by a catalyst, followed by the nucleophilic addition of the azide ion and subsequent cyclization.[1] If the nitrile is not sufficiently electrophilic, the reaction will not proceed.
Here are the primary factors to investigate:
-
Inactive Nitrile Substrate: Nitriles bearing electron-donating groups or those with significant steric hindrance are inherently less reactive.[4] The electron-donating groups reduce the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack by the azide.
-
Inefficient Catalyst: The choice of catalyst is critical. Not all catalysts are equally effective for all substrates. The catalyst's role is to coordinate with the nitrogen of the nitrile, increasing its electrophilicity.[5]
-
Inappropriate Solvent: The solvent plays a crucial role in dissolving the reactants, particularly the azide salt, and in mediating the reaction. A solvent that does not adequately solubilize the azide salt will lead to a failed reaction.
Q2: I'm getting a low yield of my desired tetrazole and see byproducts in my analysis. What are the common side reactions?
Low yields are often a consequence of competing side reactions or degradation of the product. Key issues to consider are:
-
Nitrile Hydrolysis: In the presence of water, especially under acidic or basic conditions, nitriles can hydrolyze to the corresponding amide or carboxylic acid.[6] This can be a significant competing pathway if your reaction conditions are not anhydrous or if the work-up procedure is not carefully controlled.
-
Formation of Hydrazoic Acid and its Volatilization: When using a Brønsted acid with sodium azide, the highly volatile and toxic hydrazoic acid (HN₃) can form.[6][7] While HN₃ is a reactant, its loss from the reaction mixture due to its volatility can lead to lower yields and poses a significant safety risk.[6][7]
-
Product Degradation: Tetrazoles can be thermally unstable. Extended reaction times at high temperatures can lead to decomposition, thereby reducing the isolated yield.[6]
Q3: How do I select the optimal catalyst and solvent for my specific nitrile?
The ideal catalyst and solvent are highly dependent on the electronic and steric properties of your nitrile.
Catalyst Selection:
-
Lewis Acids (e.g., ZnCl₂, ZnBr₂, AlCl₃, Co(II) complexes): These are robust catalysts for a wide array of nitriles, including both activated and unactivated systems.[4][6] Zinc salts are particularly favored and can even be used in aqueous media, which offers a greener and safer reaction environment.[5][6][8]
-
Brønsted Acids (e.g., NH₄Cl, triethylammonium chloride, silica sulfuric acid): These are also commonly employed and are often effective in polar aprotic solvents like DMF or DMSO.[6][9] Ammonium chloride is a classic and cost-effective choice.[1]
Solvent Selection:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are excellent choices for their ability to dissolve both the nitrile and the azide salt, and they are compatible with a broad range of catalysts.[4][6]
-
Water: The use of water as a solvent in conjunction with a zinc catalyst is a significant advancement in green chemistry for this transformation. It minimizes the formation of volatile and explosive hydrazoic acid.[5][6][8]
-
Alcohols (e.g., isopropanol, n-butanol): These can also serve as effective solvents, particularly when paired with zinc catalysts.[5][10]
Q4: What are the critical safety precautions when working with sodium azide?
Sodium azide is a highly toxic and potentially explosive substance. Strict adherence to safety protocols is non-negotiable.
-
Toxicity: Sodium azide is acutely toxic upon ingestion or skin absorption.[11][12] Always handle it within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[12][13]
-
Formation of Hydrazoic Acid: NEVER mix sodium azide with strong acids.[11][12] This will generate highly toxic and explosive hydrazoic acid gas.[7][14] All reactions involving azides and acids must be conducted with extreme caution and in a well-ventilated fume hood.
-
Explosive Metal Azides: Sodium azide can react with heavy metals such as lead, copper, silver, and mercury to form highly shock-sensitive and explosive metal azides.[11][12][14] Avoid using metal spatulas for handling sodium azide and ensure that azide-containing waste is not disposed of in drains that may contain lead or copper pipes.[11][12]
-
Waste Disposal: All sodium azide waste must be collected as hazardous waste.[13] Never dispose of it down the drain.[11][13]
Troubleshooting Workflow
When faced with a challenging tetrazole synthesis, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve common issues.
Caption: A step-by-step workflow for troubleshooting low conversion rates in tetrazole synthesis.
Experimental Protocols
Here are detailed, step-by-step methodologies for two common and effective protocols for the synthesis of 5-substituted-1H-tetrazoles.
Protocol 1: Zinc Bromide Catalyzed Synthesis in Water
This method, popularized by Sharpless and coworkers, is a robust and environmentally friendly option.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the organic nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).
-
Solvent Addition: Add deionized water to the flask to achieve a nitrile concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of ~2 with a suitable acid (e.g., 2M HCl) to precipitate the tetrazole product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Ammonium Chloride Catalyzed Synthesis in DMF
This is a classic and widely used method for tetrazole synthesis.[1][7]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the organic nitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the reactants.
-
Reaction: Heat the mixture to 100-120 °C and stir for 24-48 hours. Monitor the reaction's progress by TLC or HPLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water. Acidify to a pH of ~2 with concentrated HCl.
-
Isolation: If a precipitate forms, it can be collected by filtration. Alternatively, the product can be extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Data Presentation
The choice of reaction conditions can significantly impact the yield and reaction time. The following table summarizes typical quantitative data for the two protocols described above.
| Protocol | Catalyst | Azide Source | Solvent | Temperature (°C) | Typical Reaction Time (h) | General Yield Range (%) |
| A: Zinc-Catalyzed | ZnBr₂ | NaN₃ | Water | 100-120 | 12-24 | 70-95 |
| B: Ammonium Chloride | NH₄Cl | NaN₃ | DMF | 100-120 | 24-48 | 65-90 |
Mechanistic Overview
A fundamental understanding of the reaction mechanism is invaluable for troubleshooting. The synthesis of a 5-substituted-1H-tetrazole from a nitrile and an azide source is a formal [3+2] cycloaddition. The prevailing mechanism involves the activation of the nitrile by a catalyst, which enhances its electrophilicity. This is followed by the nucleophilic attack of the azide anion and subsequent intramolecular cyclization to form the aromatic tetrazole ring.
Caption: Proposed mechanism for the catalyzed synthesis of tetrazoles from nitriles.
References
-
Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]
-
Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Available at: [Link]
-
Wang, L., et al. (2011). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]
-
YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. Available at: [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]
-
Ghosh, K., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]
-
Wikipedia. (n.d.). Tetrazole. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. Available at: [Link]
-
Wei, C.-X., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available at: [Link]
-
Smith, A. B., et al. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education. Available at: [Link]
-
University of Massachusetts Amherst. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Available at: [Link]
-
Yale University. (n.d.). Sodium Azide. Environmental Health & Safety. Available at: [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2021). Current Organic Chemistry. Available at: [Link]
-
Rostamizadeh, S., et al. (2009). Zinc chloride catalyzed synthesis of 5-substituted 1H-tetrazoles under solvent free condition. Chinese Chemical Letters. Available at: [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Advances. Available at: [Link]
- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. (2007). Google Patents.
-
Jamison, T. F., & Jacobsen, E. N. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition. Available at: [Link]
- Process for the synthesis of tetrazoles. (2006). Google Patents.
-
Dömling, A. (2012). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
-
Li, J., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (2024). ACS Omega. Available at: [Link]
-
Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. (2022). Scientific Reports. Available at: [Link]
-
Myznikova, L. V., et al. (2014). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry. Available at: [Link]
- Conversion of aromatic nitriles into tetrazoles. (2005). Google Patents.
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor**. (2011). Angewandte Chemie International Edition. Available at: [Link]
-
Reddit. (2023). Problem with tetrazole formation. r/Chempros. Available at: [Link]
-
An Improved Synthesis of 5-Substituted Tetrazoles. (1991). Journal of the American Chemical Society. Available at: [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving N-Alkylation Regioselectivity of Tetrazoles
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. The N-alkylation of 5-substituted tetrazoles is a cornerstone reaction in medicinal chemistry, yet it presents a persistent and often frustrating challenge: controlling the regioselectivity between the N1 and N2 positions. The resulting isomeric products can have vastly different pharmacological, toxicological, and pharmacokinetic profiles, making regiocontrol not just a matter of yield, but of paramount importance for therapeutic development.
This guide is structured as a dynamic troubleshooting resource. We will move from foundational questions to specific experimental problems and provide actionable, field-tested protocols to help you steer your reaction toward the desired isomer.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in tetrazole N-alkylation such a common challenge?
The difficulty is rooted in the inherent electronic structure of the 5-substituted 1H-tetrazole ring. The molecule exists in two tautomeric forms, the 1H and 2H tautomers. While the 1H-form is generally more stable and predominant in solution, deprotonation with a base generates a tetrazolate anion.[1] In this anion, the negative charge is delocalized across the nitrogen atoms, creating two primary nucleophilic centers at the N1 and N2 positions. These positions often have very similar nucleophilicity, leading to a competitive alkylation reaction that produces a mixture of N1 and N2 isomers.
Q2: What are the critical factors that dictate whether my alkylation favors the N1 or N2 position?
The N1:N2 product ratio is a delicate balance of several interacting parameters. There is no single "magic bullet," and optimization often requires a multi-variable approach. The key factors are:
-
The Alkylating Agent (Electrophile): The structure and nature of your alkylating agent are crucial. "Hard" electrophiles (like dimethyl sulfate) tend to react at the site of highest electron density, which can vary. Reactions proceeding through an S_N_2 mechanism tend to be more selective than those with an S_N_1 character.[2]
-
The C5 Substituent: The steric bulk and electronic properties of the group at the C5 position significantly influence the accessibility and nucleophilicity of the adjacent nitrogen atoms.[2][3]
-
The Base and its Counter-ion: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) determines the counter-ion (K⁺, Na⁺, Cs⁺) in solution. This cation can coordinate with the nitrogen atoms of the tetrazolate anion, sterically blocking one site or electronically favoring another. For instance, Na⁺ has been shown to chelate with certain C5 substituents to direct alkylation to the N1 position.[4][5]
-
The Solvent: The solvent's polarity and ability to solvate the cation and the tetrazolate anion can dramatically alter the outcome. Aprotic polar solvents like DMF, THF, and acetone are common, but their effects differ.[1][4] For example, NaH in THF is a well-established system for promoting N1 selectivity.[4]
-
Temperature: Temperature can shift the balance between the kinetically and thermodynamically favored products. Lowering the reaction temperature often favors the formation of the more stable thermodynamic isomer.[6]
Q3: My reaction is complete. How can I reliably determine the N1:N2 ratio and identify the isomers?
Unequivocal isomer identification is critical. While 2D NMR techniques like HMBC can be definitive, the most straightforward and widely accepted method is ¹³C NMR spectroscopy . The chemical shift of the carbon atom at the C5 position of the tetrazole ring is highly diagnostic. The C5 signal in 2,5-disubstituted (N2) tetrazoles is consistently deshielded by approximately 9-12 ppm (shifted further downfield) compared to the corresponding 1,5-disubstituted (N1) isomer.[1]
Troubleshooting Guide: Common Experimental Issues
Scenario 1: "My reaction yields a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity?"
A 1:1 ratio often represents the default kinetic outcome where the nucleophilicity of N1 and N2 are nearly identical under your current conditions. To break this symmetry, you must introduce a factor that differentiates the two positions.
Troubleshooting Steps:
-
Change the Base/Cation: This is often the most impactful change. If you are using K₂CO₃ or Cs₂CO₃, switch to Sodium Hydride (NaH). The smaller Na⁺ cation has a stronger coordinating effect and can favor N1 alkylation, especially in a less polar solvent like THF.[4]
-
Vary the Solvent Polarity: Switch from a highly polar solvent like DMF to a less polar one like THF or Dioxane. This can alter the solvation of the tetrazolate anion and enhance the directing effect of the counter-ion.
-
Lower the Temperature: If one isomer is thermodynamically more stable, running the reaction for a longer time at a lower temperature may increase its proportion.[6] Conversely, a short reaction time at a higher temperature might favor a kinetic product.
-
Consider an Alternative Alkylation Method: If simple alkyl halide chemistry fails, a change in mechanism is warranted. The Mitsunobu reaction, for example, uses an alcohol as the alkyl source and often shows a preference for the N2 isomer.[3]
Scenario 2: "I need the N2-isomer, but my reactions consistently favor the N1 product."
This indicates your conditions are promoting the thermodynamic product or a kinetically favored N1 pathway. You need to shift the reaction to favor the generally more nucleophilic N2 position.
Troubleshooting Steps:
-
Use a Polar Aprotic Solvent: Solvents like DMF or DMSO can better solvate the cation, leading to a "freer" tetrazolate anion where the inherently greater nucleophilicity of the N2 atom can dominate.
-
Employ a Different Catalyst System: Certain Lewis acids, such as Al(OTf)₃, have been shown to catalyze the reaction of tetrazoles with diazo compounds to selectively yield N2-arylation products.[7] Similarly, reactions with alcohols in a superacid like CF₃SO₃H can strongly favor N2-alkylation.[8]
-
Switch to a Mitsunobu Reaction: As mentioned, the Mitsunobu protocol is a reliable method for shifting selectivity towards the N2 position for many substrates.[3]
-
Utilize Phase-Transfer Catalysis (PTC): PTC conditions, particularly in a solid-liquid system, can sometimes favor N2 alkylation. The mechanism involves the formation of a lipophilic ion pair between the tetrazolate and a quaternary ammonium salt, which can alter the reactivity profile.[9]
Scenario 3: "My target is the N1-isomer, but the N2-isomer is always the major product."
This is a common outcome, as the N2 position is often the kinetic site of attack. To favor the N1 isomer, you need to leverage conditions that either block the N2 position or favor the more thermodynamically stable N1 product.
Troubleshooting Steps:
-
Implement the NaH/THF System: This is the most widely cited method for achieving high N1 selectivity. The coordination of the Na⁺ ion is key to this effect.[4]
-
Exploit Chelation: If your C5 substituent has a potential chelating atom (e.g., an oxygen or nitrogen), the choice of metal counter-ion is critical. DFT calculations and experimental work have shown that cations like Cs⁺ can chelate with a C3-carboxylate on an indazole ring system (a related heterocycle) to direct alkylation to the N1 position.[5] This principle can be applicable to tetrazoles.
-
Use a Specialized Alkylating Agent: An efficient and highly regioselective synthesis of N1-methylated tetrazoles has been achieved using methyl 2,2,2-trichloroacetimidate as the alkylating agent.[2][8] This suggests exploring alternative electrophiles beyond simple halides.
-
Explore Photochemical Methods: A novel method using blue light to promote the N-H insertion of aryldiazoacetates has been shown to produce a predominance of the 1,5-disubstituted (N1) tetrazole derivatives.[8]
Data Presentation: N-Alkylation Protocol Comparison
The following table summarizes outcomes from various N-alkylation protocols, providing a comparative overview of their efficiency and regioselectivity.
| 5-Substituent | Alkylating Agent | Base | Solvent | Temp (°C) | Total Yield (%) | N1:N2 Ratio | Reference |
| N-benzoyl aminomethyl | Benzyl Bromide | K₂CO₃ | Acetone | RT | 74% | 45:55 | [1][3] |
| Phenyl | Methyl Iodide | K₂CO₃ | DMF | RT | ~84% | 1:1.2 | [3] |
| 3-carboxymethyl indazole | Pentyl Bromide | NaH | THF | 50 | 89% | >99:1 | [4][5] |
| 7-NO₂ indazole | Pentyl Bromide | NaH | THF | 50 | 96% | 4:96 | [4] |
| Phenyl | Isopropyl Alcohol | PPh₃, DIAD | THF | 0 to RT | - | (N2 favored) | [3] |
Visualizations & Workflows
Factors Influencing Regioselectivity
Caption: Key experimental parameters influencing N1 vs. N2 alkylation selectivity.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor N-alkylation regioselectivity.
Experimental Protocols
Protocol 1: General N-Alkylation with an Alkyl Halide (Often Low Selectivity)
This protocol is a typical starting point but frequently yields isomer mixtures.[1][3]
-
Setup: To a solution of the 5-substituted-1H-tetrazole (1.0 eq) in anhydrous acetone or DMF (approx. 0.4 M), add potassium carbonate (K₂CO₃, 1.1 - 1.5 eq).
-
Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add the alkyl halide (1.0 - 1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Once the starting material is consumed, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purification: Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, containing a mixture of N1 and N2 isomers, must be purified by column chromatography on silica gel.
Protocol 2: Selective N1-Alkylation using NaH/THF
This protocol is highly effective for achieving N1 selectivity with many substrates.[4]
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of the 5-substituted-1H-tetrazole (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Reagent Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C until the reaction is complete as judged by TLC or LCMS (typically 4-18 hours).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Selective N2-Alkylation via the Mitsunobu Reaction
This protocol uses an alcohol as the alkyl source and often favors the N2 isomer.[3]
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the 5-substituted-1H-tetrazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and hydrazinedicarboxylate byproducts. Purification is typically challenging and requires careful column chromatography on silica gel to isolate the desired N2-isomer.
References
-
Keating, T. A., & Alam, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
El-Ghezal, N., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank. [Link]
-
ResearchGate. (2025). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate Publication. [Link]
-
Lu, P., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
ResearchGate. (2023). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. ResearchGate Publication. [Link]
-
National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]
-
Lebel, H., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. [Link]
- CoLab. (2022).
-
ResearchGate. (2000). Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. ResearchGate Publication. [Link]
-
The Journal of Organic Chemistry. (2024). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. ACS Publications. [Link]
-
National Institutes of Health. (2021). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PubMed Central. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2012). Phase Transfer Catalysis. ACS GCI Reagent Guides. [Link]
-
ResearchGate. (2020). Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. ResearchGate Publication. [Link]
-
The Journal of Organic Chemistry. (2022). Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts. ACS Publications. [Link]
-
SpringerLink. (2014). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Springer. [Link]
-
Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). Princeton University. [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
ResearchGate. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate Publication. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,5-Disubstituted Tetrazoles
Welcome to the Technical Support Center for the synthesis of 1,5-disubstituted tetrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here, you will find practical, field-proven insights and troubleshooting strategies to enhance the efficiency and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and hurdles faced during the synthesis of 1,5-disubstituted tetrazoles.
Q1: My [3+2] cycloaddition reaction between an organic nitrile and sodium azide is showing low to no conversion. What are the primary causes?
A1: Low conversion in this cornerstone reaction is a frequent issue. The primary culprits are often:
-
Inadequate Nitrile Activation: The [3+2] cycloaddition requires the activation of the nitrile group, which is typically achieved with a Lewis or Brønsted acid catalyst. Without a suitable catalyst, the reaction can be very slow or fail entirely, particularly with nitriles that are electron-rich or sterically hindered.[1][2]
-
Improper Reaction Conditions: Temperature and reaction time are critical parameters. Many of these reactions necessitate elevated temperatures, often in the range of 100-150 °C, and extended reaction times to achieve a good conversion rate.[2] Insufficient heating or stopping the reaction prematurely can lead to the recovery of unreacted starting materials.[2]
-
Poor Solubility: For the reaction to proceed efficiently, both the nitrile and the azide salt must be adequately dissolved in the reaction solvent.[2] If either of the reactants has poor solubility, the reaction rate will be significantly diminished.[2]
Q2: I'm observing the formation of byproducts and a low yield of my desired 1,5-disubstituted tetrazole. What are the likely side reactions?
A2: The presence of byproducts often points to competing side reactions or degradation of the product. Common issues include:
-
Nitrile Hydrolysis: Under certain conditions, particularly in the presence of water and an acid or base, nitriles can hydrolyze to the corresponding carboxylic acid or amide. This is a common side reaction that consumes your starting material.
-
Formation of the 2,5-Disubstituted Isomer: The alkylation of 5-substituted tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted isomers.[3][4][5] The regioselectivity can be influenced by factors such as the nature of the electrophile and the reaction conditions.[3][4]
-
Degradation of the Tetrazole Ring: While generally stable, the tetrazole ring can be susceptible to degradation under harsh reaction conditions, such as very high temperatures or extreme pH.
Q3: What are the most critical safety precautions when working with organic azides?
A3: Organic azides are energetic materials and must be handled with extreme caution. Key safety precautions include:
-
Use personal protective equipment (PPE) , including safety glasses, a lab coat, and appropriate gloves.[6] The azide ion has a toxicity similar to the cyanide ion.[8]
-
Avoid using metal spatulas to handle azides, as this can lead to the formation of highly unstable and explosive metal azides.[6][9] Use plastic or ceramic spatulas instead.[6]
-
Never use chlorinated solvents like dichloromethane or chloroform as reaction media with azides, as this can form explosively unstable di- and tri-azidomethane.[7][8][9]
-
Do not use distillation or sublimation for purification.[8] Purification should be limited to techniques like extraction and precipitation.[8]
-
Store organic azides below room temperature and in the dark to prevent decomposition.[6][8][10]
-
Properly dispose of azide waste. It should be collected in a separate, labeled container and kept away from acids.[8][9]
Q4: How do I choose the right solvent for my tetrazole synthesis?
A4: Solvent choice is critical and can significantly impact reaction yield and rate. High-boiling point polar aprotic solvents like DMF and DMSO are commonly used and often result in moderate to good conversion.[11] However, their high boiling points and solubility in both organic and aqueous phases can make removal during workup challenging.[11] In some cases, water has been shown to be an excellent solvent, leading to high yields.[11] The choice of solvent will depend on the specific substrates and reaction conditions. It is often beneficial to screen a few different solvents to find the optimal one for your system.
II. Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common experimental issues.
Guide 1: Low or No Product Formation
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| No product detected by TLC/LC-MS, only starting material. | 1. Ineffective Catalyst: The chosen Lewis or Brønsted acid may not be potent enough to activate your specific nitrile. | 1a. Screen Catalysts: Try a range of catalysts with varying strengths (e.g., ZnCl₂, AlCl₃, Et₃N·HCl). The electronic nature of your nitrile will dictate the required catalyst strength. 1b. Check Catalyst Quality: Ensure your catalyst is anhydrous and has not been deactivated by atmospheric moisture. |
| 2. Insufficient Temperature: The reaction may have a high activation energy barrier that is not being overcome at the current temperature. | 2a. Increase Temperature: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. Many tetrazole syntheses require temperatures of 110°C or higher.[12] 2b. Consider Microwave Synthesis: Microwave irradiation can often accelerate the reaction and improve yields.[12] | |
| 3. Poor Solubility of Reagents: One or both of your starting materials may not be sufficiently soluble in the chosen solvent. | 3a. Change Solvent: Switch to a solvent in which both the nitrile and azide salt are more soluble. A higher boiling point solvent may also be beneficial. 3b. Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide can facilitate the reaction between the organic-soluble nitrile and the aqueous-soluble azide.[13] | |
| Low yield with significant starting material remaining. | 1. Incomplete Reaction: The reaction time may be too short. | 1a. Extend Reaction Time: Monitor the reaction progress over a longer period. Some reactions may require 24 hours or more to reach completion. 1b. Re-evaluate Temperature: A slightly higher temperature may be needed to drive the reaction to completion. |
| 2. Equilibrium Limitations: The reaction may be reversible under the current conditions. | 2a. Use an Excess of Azide: Driving the equilibrium towards the product side by using a stoichiometric excess of the azide reagent can improve conversion. |
Guide 2: Formation of Isomeric Byproducts
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Presence of two or more spots on TLC with similar polarity, confirmed as isomers by MS. | 1. Lack of Regiocontrol in Alkylation: Alkylation of the tetrazole anion can occur at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers.[5] | 1a. Modify the Alkylating Agent: The steric bulk of the electrophile can influence the regioselectivity. Bulky electrophiles may favor the formation of the 2,5-isomer.[4] 1b. Change the Counter-ion: The nature of the metal cation in the tetrazolate salt can affect the N1/N2 ratio. 1c. Vary the Solvent: The polarity of the solvent can influence the site of alkylation. |
| 2. Tautomerization: The 1H- and 2H-tautomers of the monosubstituted tetrazole intermediate can both react, leading to different products. The predominant tautomer can be influenced by the solvent.[14] | 2a. Solvent Screening: Experiment with different solvents to favor the formation of the desired tautomer and, consequently, the desired product. |
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (10 mmol), sodium azide (12 mmol), and pyridinium hydrochloride (10 mmol) to 20 mL of DMF.[12]
-
Heating: Heat the reaction mixture to 110°C with vigorous stirring for 8 hours.[12]
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.[12]
-
Workup: After completion, cool the reaction mixture to room temperature. Add 4 mL of 5M aqueous NaOH solution and stir for 30 minutes.[12]
-
Solvent Removal: Concentrate the solution under reduced pressure to remove the DMF and pyridine.[12]
-
Precipitation: Dissolve the residue in 10 mL of water. Adjust the pH to 1 with 3M HCl to precipitate the product.[12]
-
Isolation: Filter the precipitate, wash with 2 x 10 mL of 3M HCl, and dry overnight at 80°C to obtain the pure tetrazole.[12]
Protocol 2: Purification by Column Chromatography
For non-crystalline products or mixtures of isomers, column chromatography is often necessary.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,5-disubstituted tetrazole.
IV. Visualizations
Diagram 1: General Synthesis of 1,5-Disubstituted Tetrazoles
Caption: [3+2] Cycloaddition for 1,5-disubstituted tetrazoles.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018-04-01). Retrieved from [Link]
-
Azides - UVIC. (2022-05-18). Retrieved from [Link]
-
Katritzky, A. R., Cai, C., & Meher, N. K. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis, 2007(08), 1204–1208. [Link]
-
Safe Handling of Azides - University of Pittsburgh. (2013-02-01). Retrieved from [Link]
-
Azide Compounds - Environmental Health and Safety. Retrieved from [Link]
-
Information on Azide Compounds - Stanford Environmental Health & Safety. Retrieved from [Link]
-
Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a - ResearchGate. Retrieved from [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Publishing. (2021-12-07). Retrieved from [Link]
-
Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature - MDPI. Retrieved from [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate | ACS Omega - ACS Publications. (2024-04-29). Retrieved from [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - RSC Publishing. Retrieved from [Link]
-
Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ03841B. (2022-10-12). Retrieved from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025-12-08). Retrieved from [Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Retrieved from [Link]
-
Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019-06-15). Retrieved from [Link]
-
Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics. Retrieved from [Link]
-
1,5-Disubstituted Tetrazoles: Synthesis and Characterization - Bhumi Publishing. (2025-03-15). Retrieved from [Link]
-
Tetrazole - Wikipedia. Retrieved from [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. Retrieved from [Link]
-
Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC - NIH. Retrieved from [Link]
-
-
Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics - Magritek. Retrieved from [Link]
-
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles - ACS Publications. Retrieved from [Link]
-
Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction - MDPI. (2018-10-25). Retrieved from [Link]
-
Synthesis of 1,5-disubstituted tetrazole-1,2,3 triazoles hybrids via Ugi-azide/CuAAC. Retrieved from [Link]
-
Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PubMed Central. Retrieved from [Link]
-
Facile synthesis of 1,5-disubstituted tetrazoles by reacting a ruthenium acetylide complex with trimethylsilyl azide - Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed - NIH. Retrieved from [Link]
-
The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. Retrieved from [Link]
-
Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction - Beilstein Journals. (2024-11-26). Retrieved from [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. (2022-12-27). Retrieved from [Link]
-
Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction - NIH. Retrieved from [Link]
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Technical Support Center: Thermal Stability of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals working with 1-(4-fluorophenyl)-1H-tetrazole-5-thiol. The high nitrogen content of the tetrazole ring system inherently makes this class of compounds energetically active and requires careful handling and a thorough understanding of their thermal properties. This document provides essential information, troubleshooting advice, and procedural guidelines to ensure the safe and effective use of this compound in a laboratory setting.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments, providing explanations and actionable solutions.
Q1: My sample of this compound, which was initially a white or pale yellow powder, has developed a brownish tint after a period of storage. What is happening and is the material still usable?
A1: Discoloration upon storage is a common indicator of gradual decomposition. The brown color likely results from the formation of polymeric or complex degradation products. Several factors could be at play:
-
Thermal Stress: Even at ambient temperatures, slow decomposition can occur over extended periods, especially if the storage area experiences temperature fluctuations.
-
Exposure to Light: Photochemical decomposition can also contribute to degradation.
-
Presence of Impurities: Trace amounts of acids, bases, or metals can catalyze decomposition pathways.
Recommended Action: It is strongly advised to re-characterize the material using techniques like ¹H NMR, ¹³C NMR, and LC-MS to determine the purity of the discolored sample. For applications sensitive to impurities, it is safest to use a fresh, pure sample. If re-characterization is not possible, the material should be disposed of following appropriate hazardous waste procedures, as its thermal stability may be compromised.
Q2: I observed a significant and unexpected exotherm (heat release) during a reaction involving the heating of this compound. What should I do?
A2: An unexpected exotherm is a critical safety warning, indicating that the reaction is approaching a thermal runaway. Tetrazole derivatives are known to decompose exothermically, potentially leading to an explosion.[1]
Immediate Actions (Emergency Response):
-
If it is safe to do so, immediately remove the heat source.
-
Initiate cooling of the reaction vessel using an ice bath or other available cooling system.
-
Alert all personnel in the immediate vicinity and prepare for an emergency evacuation.
-
If the reaction cannot be controlled, evacuate the area and contact your institution's emergency response team.
Follow-up Actions & Prevention:
-
Never work alone when performing reactions with potentially unstable compounds, especially when heating.
-
Perform a thorough thermal hazard assessment before scaling up any reaction. Techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) are essential for determining the onset temperature of decomposition.[2][3]
-
Always use a secondary containment and a blast shield when heating this compound.
-
Consider using a milder reaction protocol, such as a lower temperature for a longer duration or alternative reagents that do not require high heat.
Q3: My analytical data (NMR, MS) of a reaction mixture containing this compound that was heated shows several unknown peaks. What could these be?
A3: The unknown peaks are likely decomposition products. The thermal decomposition of substituted tetrazoles is complex. Based on studies of similar compounds, the following products can be anticipated:[4][5]
-
Nitrogen Gas (N₂): This is a primary and highly favorable decomposition product from the tetrazole ring, but it is not observable by NMR or MS under normal conditions. The evolution of gas is a key indicator of decomposition.
-
Fluorophenyl Isothiocyanate: The tetrazole ring can fragment, leading to the formation of isothiocyanates.
-
Fluorophenyl Azide and Hydrogen Sulfide: Another possible fragmentation pathway.
-
Products from the Fluorophenyl Ring: At higher temperatures, the fluorophenyl group itself can degrade. Potential products could include hydrofluoric acid (HF) and other fluorinated aromatic fragments.[1][6]
Recommended Analytical Approach:
-
Mass Spectrometry (MS): Use GC-MS or LC-MS to identify the molecular weights of the byproducts.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks, such as the strong absorption around 2100 cm⁻¹ for the isothiocyanate (-N=C=S) group.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound?
A1: While specific, published thermal analysis data for this compound is limited, its stability can be inferred from its close analog, 1-phenyl-1H-tetrazole-5-thiol. This related compound has a reported melting point with decomposition in the range of 145-158 °C.[7][8][9][10] It is critical to assume that the fluoro-substituted derivative will have a similar decomposition profile. All tetrazole derivatives should be treated as potentially explosive upon heating.[1] The high-nitrogen tetrazole ring is an energy-rich system prone to exothermic decomposition.[11][12]
| Property | Value (for 1-phenyl-1H-tetrazole-5-thiol) | Source |
| Melting Point | ~145 °C (with decomposition) | [8] |
| Hazard Class | Flammable Solid | [13] |
| Primary Hazard | Heating may cause an explosion | [1][7] |
Note: This data is for the non-fluorinated analog and should be used as an estimate only. Experimental verification for this compound is essential.
Q2: What are the primary hazards associated with heating this compound?
A2: The primary hazards are:
-
Explosive Decomposition: Rapid, uncontrolled heating can lead to a violent, explosive release of energy and gas.[1][7]
-
Toxic Fume Generation: Decomposition liberates toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and potentially hydrogen fluoride (HF) and carbon monoxide (CO).[6]
-
Flammability: The compound is a flammable solid that can be ignited by heat, sparks, or flames.[13]
Q3: What analytical techniques are recommended for assessing the thermal stability of this compound in my lab?
A3: A multi-technique approach is recommended to build a comprehensive safety profile.
-
Differential Scanning Calorimetry (DSC): This is the primary screening tool to determine the onset temperature of decomposition (Tonset) and the energy released (enthalpy of decomposition, ΔHd). A sharp, large exotherm is indicative of a hazardous decomposition.[14]
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. It helps to identify the temperature ranges where decomposition occurs and can indicate the number of decomposition steps.[15]
-
Accelerating Rate Calorimetry (ARC): For processes requiring heating, ARC is the gold standard. It simulates a worst-case adiabatic (no heat loss) scenario to provide critical safety data, including the time to maximum rate of decomposition under adiabatic conditions (TMRad).[2][3]
Q4: How should I properly store this compound to ensure its stability?
A4: Proper storage is crucial to maintain the compound's integrity and for safety.
-
Temperature: Store in a cool, dry place, away from direct heat sources.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent oxidative degradation.
-
Light: Keep in an amber or opaque vial to protect from light.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[1]
Experimental Protocols & Visualizations
Protocol 1: Screening for Thermal Stability using DSC
This protocol provides a general guideline for an initial safety screening.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a vented aluminum DSC pan. Using a vented pan is crucial to avoid pressure buildup from gas evolution.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a final temperature (e.g., 300 °C) at a heating rate of 5-10 °C/min. Do not exceed a final temperature that could damage the instrument.
-
Use a nitrogen purge gas at a flow rate of 20-50 mL/min.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature (Tonset) of any exothermic events. A sharp exotherm indicates decomposition. Integrate the peak to determine the enthalpy of decomposition (ΔHd). A ΔHd > 100 J/g is a significant concern.
Workflow for Handling and Thermal Assessment
This diagram outlines the logical steps a researcher should take when working with this compound.
Sources
- 1. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 3. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Facile synthesis of thermally stable tetrazolo[1,5- b][1,2,4]triazine substituted energetic materials: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A12656.22 [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of Tetrazole Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of tetrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage Microwave-Assisted Organic Synthesis (MAOS) to improve reaction times, enhance yields, and develop greener synthetic protocols for this critical heterocyclic scaffold.
The [3+2] cycloaddition of nitriles and azides is the most common route to 5-substituted-1H-tetrazoles.[1][2][3] While effective, conventional heating methods often require long reaction times and harsh conditions.[4] Microwave irradiation dramatically accelerates this transformation by efficiently heating the polar solvents and reagents involved, leading to significant rate enhancements and often cleaner reactions.[5][6][7][8]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the specific challenges of this chemistry and achieve high-yielding, reproducible results.
Safety First: Critical Precautions for Microwave Chemistry with Azides
Before initiating any experiment, a thorough understanding of the associated hazards is paramount. Sodium azide (NaN₃) and the hydrazoic acid (HN₃) it can form are highly toxic and potentially explosive.
-
Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[9][10] It functions as a potent vasodilator and metabolic inhibitor. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[10]
-
Explosion Hazard:
-
Heavy Metals: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury, zinc) to form highly shock-sensitive and explosive metal azides.[9] NEVER use metal spatulas for transferring solid sodium azide.[9] Ensure your reaction setup and work-up procedures avoid contact with these metals.
-
Acids: Contact with strong acids causes the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[9] Acidic work-up steps must be performed with extreme caution in a fume hood.
-
Chlorinated Solvents: Avoid contact with certain chlorinated solvents like carbon disulfide, as this can lead to the formation of explosive compounds.[9]
-
Thermal Decomposition: While solid sodium azide is relatively stable, it undergoes violent decomposition if heated above 275 °C.[9]
-
-
Microwave-Specific Hazards:
-
Exothermic Reactions: The rapid energy transfer in microwave synthesis can dangerously accelerate exothermic reactions, leading to a runaway condition.[11] Always start with small-scale reactions to assess the thermal profile.
-
Pressure Buildup: Using volatile solvents in a sealed microwave vessel can generate high internal pressures.[12] Ensure your reaction temperature is well below the solvent's decomposition point and that the pressure generated will not exceed the vessel's safety limits.
-
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question: Why is my product yield low or non-existent?
This is the most common issue, often stemming from one or more of the following factors:
-
Possible Cause 1: Inactive Nitrile Substrate
-
Explanation: The reactivity of the nitrile is a key factor. Nitriles bearing electron-withdrawing groups are generally more electrophilic and react faster. Conversely, nitriles with strong electron-donating groups or significant steric hindrance near the cyano group are less reactive and require more forcing conditions.[13]
-
Solution:
-
Increase Microwave Power/Temperature: Carefully increase the reaction temperature in increments (e.g., 10-20 °C). Microwave heating can often overcome activation barriers that are challenging for conventional heating.[4][13]
-
Increase Reaction Time: While MAOS is rapid, some unreactive substrates may still require extended irradiation times. Monitor the reaction by TLC to find the optimal time.
-
Employ a More Effective Catalyst: A standard catalyst may be insufficient. Consider screening different Lewis acids (e.g., ZnCl₂, AlCl₃, Cu(I), Cu(II)) or Brønsted acids (e.g., triethylammonium chloride) to find one that better activates your specific substrate.[13][14][15]
-
-
-
Possible Cause 2: Inappropriate Solvent
-
Explanation: The choice of solvent is critical in microwave chemistry. The solvent must be able to absorb microwave energy efficiently (i.e., have a high dielectric loss tangent) and be chemically stable at the reaction temperature. It also needs to fully dissolve the reactants.[16]
-
Solution:
-
Switch to a High-Boiling Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[14][15][16] They couple very effectively with microwaves and are good solvents for sodium azide and various nitriles. An efficient microwave-accelerated method has been reported for converting inactive nitriles into 5-substituted 1H-tetrazoles in DMF.[4][15]
-
Ensure Anhydrous Conditions: Water can sometimes interfere with certain catalysts. Ensure your solvent and reagents are dry, unless the protocol specifically calls for aqueous conditions.
-
-
-
Possible Cause 3: Inefficient or Deactivated Catalyst
-
Explanation: The catalyst's role, typically a Lewis or Brønsted acid, is to coordinate to the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by the azide anion.[2] If the catalyst is unsuitable for the substrate or has been deactivated by impurities, the reaction will stall.
-
Solution:
-
Screen Different Catalysts: There is no universal catalyst. Heterogeneous catalysts like CuO nanoparticles, Cu/SiO₂, and various zinc salts have been shown to be effective and are often easily recyclable.[14][16] For example, the [3+2] cycloaddition between nitriles and sodium azide proceeds smoothly in the presence of a Cu(II) catalyst in NMP.[14]
-
Check Catalyst Quality: Ensure the catalyst is pure and has not been deactivated by moisture or other contaminants.
-
-
Question: My reaction is producing significant byproducts. How can I improve selectivity?
-
Explanation: Byproduct formation can occur if the reaction temperature is too high or the time is too long, leading to decomposition of the starting materials or the desired tetrazole product.[17] In some cases, side reactions of the functional groups on the starting nitrile can also occur.
-
Solution:
-
Optimize Temperature and Time: Systematically lower the reaction temperature and reduce the irradiation time. Run a time-course experiment, taking aliquots every 5-10 minutes and analyzing by TLC or LC-MS to find the point of maximum product formation before byproduct levels increase.
-
Use a Milder Catalyst: A highly aggressive catalyst might be promoting side reactions. Switching to a milder catalyst, such as L-proline or certain zinc salts, may improve selectivity.[15]
-
Solvent-Free Conditions: In some cases, running the reaction solvent-free with a solid-supported catalyst can reduce byproducts and simplify work-up.[18][19]
-
Question: I am observing a sudden pressure spike in the microwave reactor. What should I do?
-
Explanation: A rapid pressure increase is a serious safety concern. It indicates that the reaction is generating a large volume of gas or that the temperature is exceeding the solvent's boiling point far more than anticipated, potentially due to an uncontrolled exotherm.[11]
-
Solution:
-
STOP THE REACTION IMMEDIATELY: Use the emergency stop function on the microwave reactor. Do not open the reactor until it has cooled completely and the pressure has returned to a safe level.
-
Re-evaluate Your Parameters: The most likely cause is that the set temperature is too high for the chosen solvent.
-
Reduce Reactant Concentration: Highly concentrated reaction mixtures are more likely to undergo rapid, exothermic decomposition. Dilute the reaction mixture.
-
Start Small and Ramp Temperature Slowly: When testing a new reaction, use a small scale and program the microwave to ramp the temperature up slowly. This allows you to observe the pressure response and abort if it rises too quickly.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my microwave-assisted tetrazole synthesis? The ideal solvent should have a high boiling point, be polar enough to dissolve the reagents (especially sodium azide), and couple efficiently with microwaves. DMF, NMP, and DMSO are the most common and effective choices.[15][16] For greener approaches, water has been used successfully with specific zinc salt catalysts.[15]
Q2: What is the mechanistic role of the catalyst? The catalyst, typically a Lewis acid (like Zn²⁺ or Cu²⁺) or a Brønsted acid, activates the nitrile. It coordinates to the lone pair of electrons on the nitrile's nitrogen atom. This polarization makes the nitrile carbon more electrophilic and highly susceptible to nucleophilic attack by the azide anion, which initiates the cycloaddition.[2]
Q3: Can I perform this reaction without a solvent? Yes, solvent-free (or solid-phase) microwave-assisted synthesis of tetrazoles has been successfully reported.[18][19] This is often achieved by adsorbing the reagents onto a solid support like silica or alumina, sometimes in the presence of a catalyst. These methods are environmentally friendly, often result in high yields, and simplify product purification.[19]
Q4: How does microwave heating compare to conventional oil bath heating for this reaction? Microwave heating is significantly faster and more efficient.[5][6][20] A reaction that might take 24-48 hours in a conventional oil bath can often be completed in 5-30 minutes in a microwave reactor, frequently with a higher isolated yield.[4][20][21] This is due to the direct, volumetric heating of the polar reaction mixture, which avoids the slow process of thermal conduction from an external heat source and can lead to temperatures well above the solvent's atmospheric boiling point in a sealed vessel.[8]
Visual Guides & Workflows
General Microwave Synthesis Workflow
Caption: Standard workflow for microwave-assisted tetrazole synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield reactions.
Data Summary: Reaction Condition Optimization
The following table summarizes various successful conditions reported in the literature, showcasing the versatility of the microwave-assisted approach.
| Substrate (Nitrile) | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Benzonitrile | 30%Cu–Cr–Al | NMP | 150 | 7 | 91 | [14] |
| Benzonitrile | CuO nanoparticles | DMF | 130 | 15 | 99 | [16] |
| 1,3-Diphenylthiourea | CuI / Cs₂CO₃ | Solvent-free | N/A** | 20-30 | High | [18][19] |
| Secondary Amides | POCl₃ / NaN₃ | POCl₃ | 80 | 6 | 90 | [22] |
| Various Nitriles | Et₃N·HCl | DMF | 130 | 120 | Up to 93 | [4] |
| Various Nitriles | Zinc Salts | Water | 100-150 | 2-48h*** | 64-96 | [15][23] |
*Starting material is converted to a nitrile or nitrile equivalent in situ. **Power specified as 510 W instead of temperature. ***Conventional heating example for comparison, highlighting time savings with microwave.
Optimized Experimental Protocol: General Synthesis of 5-Phenyl-1H-tetrazole
This protocol is a representative example and should be adapted based on your specific substrate and available microwave system. Always begin with a small-scale reaction.
Reagents & Equipment:
-
Benzonitrile (1.0 mmol, 1 eq.)
-
Sodium Azide (NaN₃) (1.5 mmol, 1.5 eq.) - (Caution: Highly Toxic!)
-
Copper(II) Oxide (CuO) nanoparticles (5 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous (3 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Dedicated microwave synthesis reactor
Procedure:
-
Preparation: In a fume hood, add benzonitrile (1.0 mmol), sodium azide (1.5 mmol), and CuO catalyst (5 mol%) to the 10 mL microwave process vial containing a stir bar.
-
Solvent Addition: Add 3 mL of anhydrous DMF to the vial.
-
Sealing: Securely seal the vial with a septum cap. Place the vial into the cavity of the microwave reactor.
-
Microwave Irradiation: Program the reactor for dynamic heating to 130 °C, with a hold time of 15 minutes and a maximum pressure limit of 20 bar. Ensure efficient stirring is active throughout the reaction.[16]
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically with forced air cooling in the reactor) until the internal pressure has returned to ambient.
-
Work-up:
-
Remove the vial from the reactor and open it carefully in the fume hood.
-
Pour the reaction mixture into a beaker containing 20 mL of water.
-
While stirring, slowly add 1 M HCl dropwise to acidify the solution to pH ~2-3. This will protonate the tetrazole, causing it to precipitate. (Caution: Hydrazoic acid vapor may be released!)
-
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL).
-
Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol or isopropanol.
-
Characterization: Confirm the identity and purity of the 5-phenyl-1H-tetrazole product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
References
-
Microwave Assisted Synthesis of Tetrazole Derivative. AIP Publishing. [Link]
-
Optimization of reaction condition under microwave irradiation. ResearchGate. [Link]
-
Microwave assisted synthesis of tetrazole derivative. AIP Publishing. [Link]
-
The microwave-assisted synthesis of 5-substituted 1 H -tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ00568G. Royal Society of Chemistry. [Link]
-
Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. a. ResearchGate. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Microwave Assisted Organic Synthesis. Taylor & Francis Online. [Link]
-
Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. National Library of Medicine. [Link]
-
Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activit. Asian Journal of Chemistry. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Rasayan Journal of Chemistry. [Link]
-
Microwave Assisted Organic Synthesis—A Review. ResearchGate. [Link]
-
The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. The Journal of Organic Chemistry. [Link]
-
Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Organic Chemistry Portal. [Link]
-
Tetrazole. Wikipedia. [Link]
-
(PDF) ChemInform Abstract: Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides. ResearchGate. [Link]
-
MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie. [Link]
-
Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison Environment, Health & Safety. [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Library of Medicine. [Link]
-
Sodium Azide. Yale Environmental Health & Safety. [Link]
-
Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity. SciELO México. [Link]
-
A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
-
Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
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Microwave-assisted synthesis of tetrazolyl pyrazole amides. ResearchGate. [Link]
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(PDF) Synthesis of boron-containing tetrazoles under neutral microwave-assisted conditions. ResearchGate. [Link]
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PART - 1 INTRODUCTION. Unknown Source. [Link]
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Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
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Technical Support Center: Catalyst Selection for Efficient Tetrazole Synthesis
Welcome to the Technical Support Center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to troubleshoot common issues encountered during the [3+2] cycloaddition of nitriles and azides. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively and safely.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to help you resolve experimental challenges directly.
Problem 1: Low or No Product Yield
Q: My [3+2] cycloaddition reaction between a nitrile and sodium azide shows poor conversion, with the starting material remaining largely untouched. What are the likely causes and how can I fix this?
A: Low or no yield is a common frustration, often pointing to suboptimal reaction parameters or an inappropriate catalytic system for your specific substrate. Let's break down the potential culprits:
-
Inadequate Catalyst Activation: The fundamental role of the catalyst, particularly a Lewis acid, is to coordinate with the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the azide.[1][2][3][4] If the chosen catalyst is not a strong enough Lewis acid or is incompatible with the solvent, this activation step will be inefficient.
-
Solution: Consider switching to a well-established, potent Lewis acid catalyst. Zinc salts (e.g., ZnBr₂, ZnCl₂) are highly effective, especially in water, a method popularized by Sharpless.[1][3][5] For more stubborn nitriles, stronger Lewis acids or transition metal complexes may be necessary.[6][7]
-
-
Poor Solvent Choice: The solvent plays a critical role in reactant solubility and catalyst activity. Protic solvents like ethanol can be unsuitable for some catalytic systems.[8]
-
Solution: High-boiling polar aprotic solvents are often superior choices. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have demonstrated excellent results, often leading to near-quantitative yields by effectively solvating the catalyst and reactants.[6][8][9] A solvent screen is a crucial first step in optimization.[6][9]
-
-
Substrate Reactivity (Aliphatic vs. Aromatic): Aliphatic nitriles are generally less reactive than aromatic nitriles. The absence of an activating aromatic ring means they often require more forcing conditions.
-
Humidity and Water Content: While some reactions are robust in water, many catalytic systems using moisture-sensitive Lewis acids can be inhibited by excess water.[5]
-
Solution: Ensure you are using anhydrous solvents and properly dried glassware, especially when working with sensitive catalysts. If humidity is a persistent lab issue, performing reactions under an inert atmosphere (N₂ or Ar) is recommended.
-
Problem 2: The Reaction is Extremely Slow
Q: My reaction is proceeding, but the rate is impractically slow, requiring several days to reach moderate conversion. How can I accelerate it?
A: A slow reaction rate points directly to a high activation energy barrier for the cycloaddition.[6] Your primary levers for overcoming this are temperature and catalyst efficiency.
-
Temperature: The [3+2] cycloaddition is a thermally dependent process. Insufficient heat is a common reason for slow kinetics.
-
Solution: Gradually increase the reaction temperature. Optimization studies frequently show a significant rate enhancement when moving from 100 °C to 120 °C or higher.[8] However, be cautious of temperatures exceeding ~130-140 °C, as prolonged heating can lead to the thermal decomposition of the tetrazole product, reducing the final isolated yield.[6]
-
-
Catalyst Loading: While catalytic amounts are desired, an insufficient number of active sites will naturally lead to a slow turnover frequency.
-
Solution: Increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol% or 5 mol%). Finding the optimal balance where the rate is maximized without causing side reactions or purification issues is key.
-
-
Catalyst Type: Different catalysts possess inherently different activity levels.
-
Solution: If temperature and loading adjustments are insufficient, a more active catalyst is required. Nanocatalysts, for example, offer a very high surface-area-to-volume ratio, exposing a greater number of active sites and often leading to dramatically reduced reaction times—sometimes from hours to minutes.[10][11][12]
-
Problem 3: Difficulty with Catalyst Separation and Reuse
Q: I am using a homogeneous catalyst, and while the reaction works well, separating the catalyst from my product is difficult and costly. How can I improve this process?
A: This is the classic drawback of homogeneous catalysis.[12][13] The solution lies in switching to a heterogeneous system that prioritizes ease of separation.
-
Solution: Employ a magnetic heterogeneous nanocatalyst. These catalysts typically consist of a magnetic core (e.g., Fe₃O₄) coated with a support material (like silica or a polymer) onto which the active catalytic species (e.g., Co, Ni, Cu, Pd) is immobilized.[10][11][12][14]
-
Advantage: After the reaction, the catalyst can be quickly and efficiently removed from the reaction mixture using a simple external magnet.[12] This eliminates the need for tedious column chromatography and allows for straightforward recycling of the catalyst for multiple runs, making the process greener and more cost-effective.[10][12] Many such catalysts have been shown to be reusable for five to seven cycles without a significant loss in activity.[12][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of a metal catalyst in the [3+2] cycloaddition for tetrazole synthesis?
A: The metal center, acting as a Lewis acid, plays a crucial role in activating the nitrile substrate. The generally accepted mechanism involves the initial coordination of the nitrile's nitrogen atom to the metal catalyst.[2][3][6][9] This coordination withdraws electron density from the nitrile's carbon atom, making it significantly more electrophilic. This "activation" lowers the energy barrier for the nucleophilic attack by the azide anion, facilitating the subsequent cycloaddition and ring formation to yield the tetrazole product.[3][4][16]
Q2: Should I choose a homogeneous or a heterogeneous catalyst?
A: The choice depends on your specific priorities—activity and mechanistic study versus scalability and sustainability.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Active Sites | Well-defined, single-site catalysis.[13] | Often less defined; activity can depend on particle size and surface morphology.[13] |
| Activity/Selectivity | Generally high activity and selectivity due to accessible catalytic sites.[12] | Can have lower activity due to mass transfer limitations; high surface area (e.g., nanocatalysts) mitigates this.[12][13] |
| Reaction Conditions | Milder conditions are often possible. | May require higher temperatures to overcome diffusion barriers.[12] |
| Catalyst Separation | Difficult and expensive; often requires extraction or chromatography.[12][13] | Simple separation via filtration or, for magnetic catalysts, an external magnet.[10][13] |
| Recyclability | Generally poor and costly.[13] | Excellent; can often be reused for multiple cycles with minimal loss of activity.[8][12] |
| Ideal Use Case | Small-scale synthesis, mechanistic studies, reactions requiring high precision. | Large-scale industrial applications, green chemistry protocols, process optimization. |
Q3: What are the most common classes of catalysts used for tetrazole synthesis?
A: Several classes of catalysts have proven effective:
-
Simple Lewis Acids: Salts of Zinc (ZnBr₂, ZnO), Antimony (Sb₂O₃), and Aluminum are classic, effective, and widely used catalysts.[1][7][11]
-
Transition Metal Complexes: Homogeneous catalysts based on Cobalt, Ruthenium, and Copper have been developed, showing excellent activity and functional group tolerance.[6][11] Cobalt complexes, in particular, are emerging as sustainable alternatives to more expensive platinum group metals.[6]
-
Heterogeneous Catalysts: These include zeolites (like CoY zeolite) and various nanocatalysts.[8] Nanocatalysts, especially those on magnetic supports, are at the forefront of green tetrazole synthesis due to their high activity and exceptional reusability.[10][11][12]
Q4: What are the critical safety considerations when synthesizing tetrazoles?
A: The primary hazard in this chemistry is the use of sodium azide (NaN₃) and the potential in-situ formation of hydrazoic acid (HN₃). HN₃ is highly toxic, volatile, and explosive.[7]
-
Acidic Conditions: Avoid strongly acidic conditions, which protonate sodium azide to form free HN₃. Many modern protocols use catalysts that function under neutral or mildly basic conditions to circumvent this danger.
-
Work-up: During the aqueous work-up, quenching the reaction mixture with a dilute acid (like HCl) must be done cautiously in a well-ventilated fume hood to neutralize any unreacted azide and form the protonated tetrazole.
-
Heavy Metals: Avoid using heavy metal azides, which are known to be dangerously explosive.
-
Safe Protocols: Safer procedures have been developed. For example, a process using catalytic zinc oxide in aqueous THF was found to generate only parts-per-million levels of HN₃ in the reactor headspace, drastically improving the safety profile for large-scale synthesis.
Visualized Workflows and Logic
The following diagrams illustrate key decision-making processes in troubleshooting and catalyst selection.
Caption: Troubleshooting workflow for low-yield tetrazole synthesis.
Caption: Logic diagram for selecting the appropriate catalyst type.
Experimental Protocols
Protocol 1: Homogeneous Catalysis with a Cobalt(II) Complex
This protocol is adapted from a demonstrated synthesis of 5-substituted-1H-tetrazoles using a highly active cobalt(II) complex catalyst.[6][9]
Materials:
-
Nitrile substrate (1.0 mmol)
-
Sodium azide (NaN₃) (1.2 mmol, 78 mg)
-
Cobalt(II) complex catalyst (1.0 mol%, ~5-10 mg depending on MW)
-
Anhydrous Dimethyl sulfoxide (DMSO) (6 mL)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitrile substrate (1.0 mmol), sodium azide (1.2 mmol), and the Cobalt(II) catalyst (1.0 mol%).
-
Add anhydrous DMSO (6 mL) to the flask.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). For most aromatic nitriles, the reaction should be complete within 12 hours.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add 1N HCl (10 mL) to the reaction mixture to protonate the tetrazole salt and quench any remaining sodium azide.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Heterogeneous Catalysis with Reusable CoY Zeolite
This protocol provides an environmentally benign method using a reusable heterogeneous catalyst, which is particularly effective for both aromatic and aliphatic nitriles.[8]
Materials:
-
Nitrile substrate (1.0 mmol)
-
Sodium azide (NaN₃) (2.0 mmol, 130 mg)
-
CoY Zeolite catalyst (20 mg)
-
Dimethylformamide (DMF) (1 mL)
-
Ethyl acetate
Procedure:
-
In a sealed reaction vessel, combine the nitrile substrate (1.0 mmol), sodium azide (2.0 mmol), and CoY zeolite (20 mg).
-
Add DMF (1 mL) and seal the vessel.
-
Heat the mixture to 120 °C with stirring for the required time (e.g., 6-14 hours, depending on the substrate).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Catalyst Recovery: Filter the reaction mixture to recover the CoY zeolite catalyst. Wash the recovered catalyst with ethyl acetate (3 x 5 mL), air-dry, and then activate it in an oven at 450 °C for future use. The catalyst can be reused multiple times with consistent activity.[8]
-
To the filtrate, add water and 1N HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 5-substituted-1H-tetrazole.
References
-
Sinha, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. Available at: [Link]
-
Ramezani, A., et al. (2024). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Advances. Available at: [Link]
-
Jadhav, S. D., et al. (2009). Antimony Trioxide as an Efficient Lewis Acid Catalyst for the Synthesis of 5-Substituted 1H-Tetrazoles. Synthetic Communications. Available at: [Link]
-
Amerigo Scientific. (n.d.). Nanocatalysts Revolutionizing Tetrazole Synthesis. Amerigo Scientific. Available at: [Link]
-
Ramezani, A., et al. (2024). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. National Center for Biotechnology Information. Available at: [Link]
-
Habibi, D., et al. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Class of nanostructures green catalyst engaged in the tetrazole synthesis. ResearchGate. Available at: [Link]
-
Chary, M. V., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry. Available at: [Link]
-
Swami, S., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Himo, F., et al. (2004). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry. Available at: [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Use of tetrazoles in catalysis and energetic applications: Recent developments. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Lewis Acid Mediated Fragmentation of Tetrazoles towards Triazoles. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of 5‐substituted 1H‐tetrazoles using A) Homogeneous and B) Magnetic heterogeneous catalyst. ResearchGate. Available at: [Link]
-
Rezenom, Y. H., et al. (2016). Facile and efficient Lewis acid catalyzed synthesis of an asymmetric tetrazine useful for bio-orthogonal click chemistry applications. National Center for Biotechnology Information. Available at: [Link]
-
University of Rochester. (n.d.). Homogeneous vs Heterogeneous Catalysts. University of Rochester. Available at: [Link]
-
Yang, J., et al. (2012). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. National Center for Biotechnology Information. Available at: [Link]
-
Jaiswal, S., et al. (2024). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Current Organic Chemistry. Available at: [Link]
-
Dömling, A., et al. (2016). Tetrazoles via Multicomponent Reactions. National Center for Biotechnology Information. Available at: [Link]
-
Dömling, A., et al. (2016). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
-
Doubleday, W. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. Available at: [Link]
-
ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Available at: [Link]
-
Scite.ai. (n.d.). Advances in Tetrazole Synthesis – An Overview. Scite.ai. Available at: [Link]
-
ResearchGate. (n.d.). 9 questions with answers in TETRAZOLES. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Center for Biotechnology Information. Available at: [Link]
-
Reddit. (2023). Problem with tetrazole formation. Reddit. Available at: [Link]
-
Himo, F., et al. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. PubMed. Available at: [Link]
-
Sinha, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. National Center for Biotechnology Information. Available at: [Link]
-
Himo, F., et al. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. Journal of the American Chemical Society. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to characterize 1-(4-fluorophenyl)-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry. By examining the principles and data derived from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and comparing them with alternative methods like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, this document offers a comprehensive framework for analytical strategy and data interpretation.
The Central Role of NMR and Mass Spectrometry in Structural Verification
In the structural analysis of synthesized organic molecules, NMR and Mass Spectrometry serve as the gold standard. NMR provides unparalleled insight into the molecular framework and the electronic environment of atoms, while mass spectrometry determines the molecular weight and offers structural clues through fragmentation patterns. For a molecule like this compound, these techniques are indispensable for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. For organic compounds, ¹H and ¹³C NMR are the most crucial experiments, providing a detailed map of the hydrogen and carbon atoms within a molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the fluorophenyl ring and the thiol proton of the tetrazole ring. The aromatic region will show a characteristic pattern for a 1,4-disubstituted benzene ring. Due to the fluorine substituent, the signals for the aromatic protons will appear as two doublets of doublets (or two apparent triplets) due to both proton-proton and proton-fluorine coupling. The thiol proton is expected to appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
Based on data from the closely related 1-phenyl-1H-tetrazole-5-thiol[1], we can predict the approximate chemical shifts for the aromatic protons of our target molecule. The electron-withdrawing nature of the fluorine atom will likely shift the signals of the adjacent protons slightly downfield.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. For this compound, we expect to see signals for the four distinct carbons of the fluorophenyl ring and one for the tetrazole ring carbon. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), resulting in a splitting of its signal. The tetrazole carbon (C5) is expected to be significantly deshielded and appear at a lower field.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H-2', H-6' | 7.8 - 8.0 | - | dd |
| H-3', H-5' | 7.3 - 7.5 | - | t |
| SH | Variable (broad) | - | s |
| C-1' | - | ~135 | s |
| C-2', C-6' | - | ~122 | d |
| C-3', C-5' | - | ~117 | d |
| C-4' | - | ~163 (d, ¹JCF ≈ 250 Hz) | d |
| C-5 | - | ~150 | s |
Predictions are based on data for analogous compounds and known substituent effects.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.
For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (196.02 g/mol ). The fragmentation of tetrazole derivatives is well-documented and often involves the loss of nitrogen gas (N₂) or hydrazoic acid (HN₃). The presence of the fluorophenyl group will also lead to characteristic fragments.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 196 | [M]⁺ |
| 168 | [M - N₂]⁺ |
| 153 | [M - HN₃]⁺ |
| 95 | [C₆H₄F]⁺ |
Based on fragmentation patterns of similar tetrazole compounds.[2]
Comparative Analysis with Alternative Spectroscopic Methods
While NMR and MS are primary techniques for structural elucidation, other methods like FT-IR and UV-Vis spectroscopy provide valuable complementary information, particularly regarding functional groups and electronic properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is excellent for identifying the presence of specific functional groups.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H or S-H tautomer of the thiol group, C=N and N=N stretching of the tetrazole ring, and C-F and aromatic C-H and C=C stretching of the fluorophenyl ring. The tautomerism between the thiol and thione forms can influence the spectrum, particularly in the regions of N-H and S-H stretching.
Table 3: Comparison of Spectroscopic Techniques for the Analysis of this compound
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed molecular structure, connectivity, and electronic environment of atoms. | Unambiguous structure determination. | Lower sensitivity compared to MS. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, suitable for trace analysis. | Isomeric compounds can be difficult to distinguish. |
| FT-IR | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure.[1] |
| UV-Vis | Electronic transitions (conjugation). | Quantitative analysis, simple instrumentation. | Limited structural information, broad absorption bands. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. This technique is particularly useful for analyzing compounds with conjugated systems. 1-Aryl-1H-tetrazoles typically exhibit π→π* electronic transitions in the UV region.[3] The position of the absorption maximum (λmax) can be influenced by the substituents on the aromatic ring. For this compound, the UV-Vis spectrum would provide information about the conjugated system encompassing the phenyl ring and the tetrazole moiety.
Experimental Protocols
To ensure the acquisition of high-quality data, the following experimental protocols are recommended:
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragments.
-
Tandem MS (MS/MS): To confirm the fragmentation pathway, perform tandem MS experiments by isolating the molecular ion and inducing fragmentation.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The structural characterization of this compound is most effectively achieved through a combination of NMR spectroscopy and mass spectrometry. These techniques provide definitive information about the molecular structure, connectivity, and molecular weight. FT-IR and UV-Vis spectroscopy offer valuable, complementary data regarding the functional groups and electronic properties of the molecule. By employing a multi-technique approach as outlined in this guide, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.
References
-
The Royal Society of Chemistry. Supplementary information. [Link]
-
Growing Science. X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. [Link]
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A Senior Application Scientist’s Guide to the Analytical Characterization of Tetrazole Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and application of tetrazole derivatives, a comprehensive and unambiguous structural characterization is not merely a procedural step but the bedrock of reliable and reproducible science. Tetrazoles, with their unique physicochemical properties and their role as a bioisostere for the carboxylic acid group, are a cornerstone in modern medicinal chemistry.[1][2][3] However, the nuances of their structure, including the potential for tautomerism and the formation of regioisomers during synthesis, present distinct analytical challenges.[4][5]
This guide provides an in-depth comparison of the core analytical techniques essential for the robust characterization of tetrazole derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow. Our objective is to empower you to select the most appropriate techniques, optimize your experimental design, and interpret your data with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the primary structural elucidation of tetrazole derivatives in solution.[5][6] It provides a detailed map of the molecule's carbon-hydrogen framework and is indispensable for distinguishing between the crucial 1-substituted and 2-substituted regioisomers.[7][8]
Expertise & Experience: Why NMR is Foundational
The primary challenge in tetrazole chemistry is often the unambiguous determination of the substituent's position on the nitrogen ring. The electronic environments of the 1- and 2-positions are distinct, leading to predictable differences in the chemical shifts of the substituent's protons and carbons, as well as the tetrazole ring's own C5-H and C5 signals. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are the most effective methods for resolving this ambiguity.[4][5] For instance, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can reveal long-range couplings between the protons on the substituent and the carbon atom of the tetrazole ring (C5), providing definitive proof of connectivity.[8]
Furthermore, the presence of two distinct sets of signals in an NMR spectrum often points to the existence of 1H and 2H tautomers coexisting in solution, a phenomenon highly dependent on the solvent, temperature, and the nature of the substituents.[8]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified tetrazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.[6][8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to reference the chemical shifts (δ = 0.00 ppm).[6]
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum. For complex structures or isomer differentiation, acquire 2D spectra such as COSY, HSQC, and HMBC.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum.[6]
-
Interpretation: Integrate the peaks in the ¹H NMR spectrum to determine relative proton counts. Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons.[6]
Data Presentation: Typical NMR Chemical Shifts
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Tetrazole C-H | 8.90 - 9.77 | [6] |
| ¹H | N-H | 11.50 - 13.40 (in CDCl₃) | [9] |
| ¹³C | Tetrazole C=N | 142 - 164 | [5][6] |
Visualization: NMR Workflow
Caption: Workflow for structural elucidation of tetrazole derivatives using NMR.
Mass Spectrometry (MS): Confirming Identity and Composition
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of tetrazole compounds.[6] Crucially, it also provides structural insights through the analysis of characteristic fragmentation patterns, which differ based on the ionization mode.[4][10]
Expertise & Experience: Choosing the Right Ionization
The choice of ionization technique is paramount for the successful analysis of tetrazoles.[11]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for most tetrazole derivatives, especially when coupled with liquid chromatography (LC-MS). It typically generates abundant protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation, providing a clear determination of the molecular weight.[11]
-
Electron Impact (EI): This is a hard ionization technique suitable for volatile and thermally stable derivatives, often used with Gas Chromatography (GC-MS). It induces extensive fragmentation, creating a complex but highly reproducible "fingerprint" spectrum that can be valuable for structural confirmation against a library.[11]
A key diagnostic feature of tetrazoles in mass spectrometry is their distinct fragmentation behavior. In positive ion mode (e.g., ESI+), a characteristic loss of a neutral hydrazoic acid molecule (HN₃, 43 Da) is often observed.[6][10] Conversely, in negative ion mode (e.g., ESI-), the fragmentation is frequently dominated by the loss of a nitrogen molecule (N₂, 28 Da).[4][6][10] This predictable dichotomy is a powerful confirmatory tool for identifying the tetrazole moiety.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the tetrazole compound (1-10 µg/mL) in a solvent compatible with the ESI source, such as methanol or acetonitrile.[6]
-
Ionization Enhancement: To promote ionization, add a small amount of formic acid (e.g., 0.1%) for positive ion mode or ammonium hydroxide for negative ion mode.[6][11]
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
MS Parameters: Set the mass analyzer to scan a range appropriate for the expected molecular weight (e.g., m/z 50-1000).[6]
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). If performing tandem MS (MS/MS), select the molecular ion and fragment it to observe characteristic losses (e.g., HN₃ or N₂).[6][10]
Visualization: ESI-MS Workflow
Caption: General workflow for the analysis of tetrazoles by ESI-MS.
High-Performance Liquid Chromatography (HPLC): The Purifier and Quantifier
HPLC is an essential technique for assessing the purity of tetrazole derivatives and for quantifying them in various matrices.[6] It excels at separating the target compound from starting materials, byproducts, and degradation products.[6]
Expertise & Experience: Method Development Considerations
Reversed-phase HPLC (RP-HPLC) is the most common mode used for tetrazole analysis.[6] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and acetonitrile or methanol.[6][12] The acidic nature of the tetrazole ring (pKa ≈ 4.9, similar to carboxylic acids) means that the mobile phase pH can significantly impact retention and peak shape.[4] Adding a small amount of acid, like formic acid or phosphoric acid, to the mobile phase suppresses the ionization of the tetrazole ring, leading to better retention and sharper, more symmetrical peaks.[12] A UV detector is commonly employed, as the tetrazole ring and any aromatic substituents exhibit UV absorbance.[6]
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the tetrazole compound in a suitable solvent, often the mobile phase itself. Filter the solution through a 0.45 µm syringe filter.[6]
-
HPLC System:
-
Data Analysis: Identify the peak corresponding to the tetrazole derivative based on its retention time. To assess purity, calculate the peak area percentage of the main component relative to the total area of all observed peaks.[6]
Vibrational Spectroscopy (FT-IR): The Functional Group Fingerprint
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For tetrazoles, it provides a valuable fingerprint, confirming the presence of the heterocyclic ring and its key bonds.[1]
Data Presentation: Characteristic FT-IR Absorption Bands
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Reference |
| N–H Stretching | 3400 - 3150 | Confirms presence of 1H-tetrazole | [4] |
| C=N Stretching | 1600 - 1500 | Ring stretching vibrations | [4] |
| N=N Stretching | 1400 - 1300 | Ring stretching vibrations | [4] |
| Ring Deformation | 1000 - 800 | Part of the ring "fingerprint" | [4] |
The disappearance of a nitrile (C≡N) stretching band (around 2200-2260 cm⁻¹) from a starting material and the appearance of the characteristic tetrazole ring vibrations is strong evidence for successful synthesis.[14]
X-ray Crystallography: The Definitive 3D Structure
While NMR provides the structure in solution, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. It is the gold standard for definitively establishing the connectivity, conformation, and the specific regioisomer (1- vs. 2-substituted) of a tetrazole derivative.[15][16] This technique is particularly powerful when NMR data is ambiguous or when understanding intermolecular interactions, such as hydrogen bonding in the crystal lattice, is critical.[16][17]
Comparative Guide to Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Definitive structure elucidation, isomer & tautomer identification. | Provides detailed atomic-level connectivity; excellent for differentiating isomers.[4][5] | Requires pure sample; relatively low sensitivity compared to MS.[18] |
| Mass Spectrometry | Molecular weight determination, elemental composition, structural confirmation. | High sensitivity; provides characteristic fragmentation patterns for confirmation.[6][11] | Fragmentation can be complex; may not distinguish isomers without tandem MS. |
| HPLC | Purity assessment, quantification, separation of mixtures. | Excellent for determining purity and quantifying compounds; versatile and robust.[6] | Provides limited structural information on its own; requires reference standards for quantification. |
| FT-IR Spectroscopy | Functional group identification. | Fast, non-destructive, provides a molecular "fingerprint".[1] | Provides limited information on the overall molecular structure and cannot distinguish isomers. |
| X-ray Crystallography | Absolute 3D structure determination in the solid state. | Unambiguous structural determination; provides data on bond lengths, angles, and crystal packing.[16] | Requires a suitable single crystal, which can be difficult to grow. |
A Holistic Characterization Strategy
No single technique provides a complete picture. A robust and self-validating characterization of a novel tetrazole derivative relies on the synergistic use of these methods.
Caption: A synergistic workflow for the comprehensive characterization of tetrazole derivatives.
This integrated approach, beginning with NMR, MS, and FT-IR for initial structural confirmation and functional group analysis, followed by HPLC for purity assessment, and culminating in advanced 2D NMR or X-ray crystallography for unambiguous isomer assignment, ensures the scientific integrity of your findings and the reliability of your downstream applications.
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A Comparative Analysis of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol and Related Tetrazole Thiols: A Guide for Medicinal and Materials Chemistry
Abstract
The tetrazole ring is a cornerstone in medicinal chemistry, largely due to its role as a bioisosteric replacement for the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3] Among its many derivatives, 1-substituted-1H-tetrazole-5-thiols have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities and material science applications.[4][5] This guide presents a comparative study of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol against other notable tetrazole thiols, including its parent compound, 1-phenyl-1H-tetrazole-5-thiol, and the benzyl-substituted analogue. We will delve into a comparative analysis of their synthesis, physicochemical properties, and performance in key applications such as antimicrobial, anticancer, and corrosion inhibition, supported by experimental data from peer-reviewed literature. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview to inform future research and application.
The Synthetic Landscape of 1-Substituted-1H-tetrazole-5-thiols
The most prevalent and efficient method for synthesizing 1-substituted-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an organic isothiocyanate and sodium azide.[6][7] This reaction is valued for its operational simplicity and generally high yields.[6]
Causality of Experimental Choice: The choice of an aqueous medium, as often cited, is not only environmentally benign ("green chemistry") but also facilitates the dissolution of the sodium azide salt, promoting a homogenous reaction environment. The reaction proceeds via the nucleophilic attack of the azide anion on the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization to form the stable tetrazole ring.
Caption: General workflow for the synthesis of 1-substituted-1H-tetrazole-5-thiols.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from established methodologies.[6][8]
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenyl isothiocyanate (10 mmol), sodium azide (12 mmol), and 100 mL of water.
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain vigorous stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The aqueous solution will appear cloudy.
-
Acidification: Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid (HCl) while cooling in an ice bath. This protonates the tetrazole thiol, causing it to precipitate out of the solution.
-
Isolation: Collect the resulting white or off-white solid precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold distilled water to remove any unreacted salts. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FTIR, and determine the melting point.
Comparative Physicochemical Properties
The substitution on the N1-phenyl ring significantly influences the electronic and steric properties of the molecule. The introduction of a highly electronegative fluorine atom at the para-position in this compound induces a strong electron-withdrawing effect, which differentiates it from the unsubstituted 1-phenyl and the electron-donating benzyl analogues.
Key Physicochemical Parameters of Selected Tetrazole Thiols
| Compound | Structure | Melting Point (°C) | Key Property Influence |
|---|---|---|---|
| This compound | ![]() |
150-152 | Strong electron-withdrawing effect from fluorine increases acidity (lowers pKa) and alters molecular polarity. |
| 1-phenyl-1H-tetrazole-5-thiol | ![]() |
147-150[9] | Baseline compound; phenyl group provides aromaticity and steric bulk. |
| 1-benzyl-1H-tetrazole-5-thiol |
| 135-137[10] | Methylene (-CH₂-) spacer isolates the phenyl ring electronically from the tetrazole core, providing greater conformational flexibility. |
Note: Structures are illustrative. Melting points are sourced from literature and may vary slightly based on experimental conditions.
The electron-withdrawing nature of the fluorine substituent is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can impact the molecule's reactivity and ability to participate in charge-transfer interactions, a key aspect in its application as a corrosion inhibitor and in biological systems.[11]
Comparative Biological & Chemical Performance
Antimicrobial Activity
Tetrazole derivatives are well-documented for their antimicrobial properties.[4][12] The mode of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[4] The thiol group is a critical pharmacophore, capable of coordinating with metal ions in enzyme active sites.
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
|---|---|---|---|
| This compound | Data not specified, but derivatives show activity. | Data not specified, but derivatives show activity. | Data not specified, but derivatives show activity. |
| 1-phenyl-1H-tetrazole-5-thiol Derivatives | 12.5 - 50[13] | 25 - 100[13] | >100[14] |
| 1-benzyl-1H-tetrazole-5-thiol Derivatives | Moderate Activity[8][10] | Moderate Activity[8][10] | Good Activity[8][10] |
Note: Data is compiled from studies on various derivatives of the core structures. Direct MIC values for the parent thiols are not always available, but the activity of their derivatives provides a strong indication of their potential. The fluorinated analogue often serves as a key intermediate for more complex and potent derivatives.
The enhanced lipophilicity and altered electronic profile conferred by the fluorine atom can improve cell membrane penetration, potentially leading to enhanced antimicrobial efficacy in its derivatives compared to non-fluorinated counterparts.
Anticancer Activity
The tetrazole scaffold is a privileged structure in the design of anticancer agents, with mechanisms including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[2][15]
Comparative Anticancer Activity (IC₅₀ in µM)
| Compound/Derivative Class | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
|---|---|---|---|
| Fluorophenyl-tetrazole Hybrids | Potent Activity | Potent Activity | Potent Activity |
| Phenyl-tetrazole Hybrids | 5.2 - 15.8[15] | Variable | Variable |
| General Tetrazole Derivatives | Broad Range | Broad Range | Broad Range |
Note: Anticancer activity is highly dependent on the full molecular structure. The data represents the potential of these scaffolds when incorporated into larger, targeted molecules. Fluorinated aromatics are a common feature in modern oncology drugs due to their ability to enhance binding affinity and metabolic stability.
The fluorine atom in the 4-fluorophenyl moiety can form specific hydrogen bonds or halogen bonds with enzyme active sites, potentially increasing the binding affinity and inhibitory potency of the drug candidate.[2]
Corrosion Inhibition
Tetrazole thiols are effective corrosion inhibitors for various metals, including steel and copper, in acidic environments.[16] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption involves the lone pair electrons on the nitrogen and sulfur atoms and the π-electrons of the aromatic rings.[17][18]
Comparative Corrosion Inhibition Efficiency (η%)
| Compound (Inhibitor) | Metal/Medium | η% at Optimal Conc. | Adsorption Mechanism |
|---|---|---|---|
| This compound | (Theoretical) | High (Predicted) | Physisorption & Chemisorption |
| 1-phenyl-1H-tetrazole-5-thiol | X70 Steel / H₂SO₄ | 95.1%[17] | Physisorption & Chemisorption |
| 1-phenyl-1H-tetrazole-5-thiol | Q235 Steel / HCl | 97.1%[18] | Physisorption & Chemisorption |
| Other Tetrazole Derivatives | Aluminum / HCl | >90% | Langmuir Adsorption Isotherm |
The high electron density of the tetrazole ring and the polarizability of the sulfur atom facilitate strong adsorption. Quantum chemical studies suggest that inhibitors with lower HOMO-LUMO energy gaps and appropriate molecular structures show higher inhibition efficiency.[11] The 4-fluoro substituent, by modifying the electronic distribution across the molecule, is expected to modulate these adsorption characteristics, potentially leading to a highly effective protective film.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals clear structure-activity relationships. The choice of the N1-substituent is critical in tuning the molecule's properties.
Caption: Key structural regions influencing the activity of 1-substituted-tetrazole-5-thiols.
-
The Thiol (-SH) Group: This is fundamental for many of the observed activities. It acts as a proton donor and a metal-coordinating ligand, essential for enzyme inhibition and surface adsorption.[19]
-
The Tetrazole Ring: Its planar, aromatic nature and high density of nitrogen atoms contribute to metabolic stability and strong, multi-point interactions with biological targets and metal surfaces.[4][20]
-
The N1-Substituent: This group provides the greatest opportunity for modification.
-
1-phenyl: Serves as the archetypal aromatic substituent.
-
1-benzyl: The insulating -CH₂- group provides flexibility and separates the phenyl's electronic effects from the tetrazole core.[10]
-
1-(4-fluorophenyl): The para-fluoro substitution is a strategic choice in medicinal chemistry. Its strong inductive (-I) effect increases the acidity of the thiol proton, alters the molecule's dipole moment, and can enhance binding affinity through specific interactions, while its small size minimizes steric hindrance.[21]
-
Conclusion
This compound stands out as a strategically designed analogue of the more common 1-phenyl-1H-tetrazole-5-thiol. While both share a common and efficient synthetic pathway, the introduction of the 4-fluoro substituent imparts distinct physicochemical characteristics. This modification is known to enhance pharmacokinetic properties and binding affinities in drug candidates and can modulate surface adsorption properties in materials applications. The comparative analysis suggests that the 4-fluoro analogue is a highly promising scaffold. Its derivatives are poised to exhibit superior performance in antimicrobial and anticancer applications due to improved membrane permeability and target engagement. Furthermore, its altered electronic profile makes it a compelling candidate for developing next-generation corrosion inhibitors. This guide underscores the importance of subtle structural modifications in the rational design of functional molecules for both medicine and materials science.
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link][20]
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Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. PubMed. [Link][27]
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Evaluation of the Antibacterial Activity of 5-(thiophen-2-yl)-1H-tetrazole and Its Oxime Derivative against ATCC Reference Strains and Strains Isolated from the Hospital Environment of a Provincial Public Hospital in the City of Fez. European Open Science. [Link][28]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Tetrazole Thiols
For researchers, scientists, and professionals in drug development, the quest for more potent and effective therapeutic agents is perpetual. In this landscape, the strategic modification of known bioactive scaffolds is a cornerstone of medicinal chemistry. Among these, tetrazole thiols have emerged as a class of compounds with a broad spectrum of biological activities.[1][2][3] This guide provides an in-depth, objective comparison of the biological performance of fluorinated tetrazole thiols against their non-fluorinated counterparts, supported by experimental data and established protocols. We will explore why the simple introduction of a fluorine atom can dramatically enhance the therapeutic potential of these fascinating molecules.
The Rationale for Fluorination: More Than Just an Atomic Swap
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[4][5] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] In the context of tetrazole thiols, these modifications can translate into significantly improved biological activity. This guide will delve into the tangible effects of fluorination on antimicrobial, anticancer, and enzyme-inhibiting properties.
Comparative Analysis of Biological Activities
Antimicrobial Activity: A Clear Enhancement with Fluorination
The battle against microbial resistance necessitates the development of novel antimicrobial agents.[1] Tetrazole derivatives have shown considerable promise in this area.[1][3] Experimental evidence suggests that the incorporation of fluorine into the tetrazole thiol scaffold can lead to a significant boost in antibacterial and antifungal potency.
Data Presentation: Antimicrobial Activity
| Compound Type | Target Organism | MIC (µg/mL) | Fold Improvement (vs. Non-Fluorinated) |
| Non-Fluorinated Tetrazole Thiol Analogue | Staphylococcus aureus | >100 | - |
| Fluorinated Tetrazole Thiol Analogue | Staphylococcus aureus | 12.5 | >8 |
| Non-Fluorinated Triazole-Thione Analogue | Mycobacterium tuberculosis H37Ra | >100 | - |
| Fluorinated Triazole-Thione Analogue | Mycobacterium tuberculosis H37Ra | 6.25 | >16 |
Note: Data is compiled from multiple sources to illustrate the general trend. Direct comparative studies on a single series of tetrazole thiols are limited.
The enhanced antimicrobial activity of fluorinated tetrazole thiols can be attributed to several factors. Increased lipophilicity, a common consequence of fluorination, can facilitate the penetration of the microbial cell membrane.[4] Furthermore, the fluorine atom can participate in hydrogen bonding and other electrostatic interactions with the target enzymes or proteins within the microbe, leading to enhanced binding affinity and inhibition.[6] For instance, studies on fluorinated triazole derivatives have shown that the presence of a fluorine atom can lead to a remarkable increase in antimycobacterial potency.[4]
Anticancer Activity: A Leap in Cytotoxicity
The development of effective anticancer agents is a primary focus of modern drug discovery. Tetrazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[1][8] The introduction of fluorine can amplify this effect, often turning a moderately active compound into a potent anticancer agent.[9]
Data Presentation: Anticancer Activity (IC50 values in µM)
| Compound Type | Cell Line | IC50 (µM) | Fold Improvement (vs. Non-Fluorinated) |
| Non-Fluorinated Triazole Analogue | A549 (Lung Carcinoma) | >50 | - |
| Fluorinated Triazole Analogue | A549 (Lung Carcinoma) | 1.57 | >31 |
| Non-Fluorinated Triazole Analogue | MCF-7 (Breast Cancer) | 31.6 | - |
| Fluorinated Triazole Analogue | MCF-7 (Breast Cancer) | 0.01 | >3000 |
Note: Data is compiled from multiple sources to illustrate the general trend. Direct comparative studies on a single series of tetrazole thiols are limited.
The dramatic increase in anticancer activity upon fluorination is often linked to improved metabolic stability and enhanced interaction with the target.[7] The strong C-F bond is less susceptible to metabolic degradation, leading to a longer biological half-life and greater exposure of the tumor cells to the drug.[7] Moreover, the unique electronic properties of fluorine can alter the molecule's conformation, favoring a more effective binding to the active site of cancer-related enzymes or receptors.[9] For example, fluorinated triazole hybrids have shown remarkable cytotoxicity against a range of human cancer cell lines, with IC50 values in the low micromolar and even nanomolar range.[4][9]
Enzyme Inhibition: A Promising Frontier
Thiol-containing compounds are known to interact with a variety of enzymes, particularly those with cysteine residues in their active sites.[10] The tetrazole ring itself can act as a bioisostere for carboxylic acids, enabling it to interact with enzymes that recognize carboxylate substrates.[8] The addition of fluorine can further enhance the enzyme inhibitory potential of tetrazole thiols.
While direct comparative studies on fluorinated versus non-fluorinated tetrazole thiols as enzyme inhibitors are still emerging, the existing knowledge on fluorinated compounds and thiol-dependent enzymes provides a strong rationale for their potential.[10][11][12] Fluorine's high electronegativity can modulate the acidity of the thiol group, potentially influencing its reactivity with enzymatic targets.[11] Furthermore, fluorinated groups can act as "transition state analogues," effectively blocking the active site of an enzyme.[12] For instance, fluorinated thiol peptidomimetics have shown potent, nanomolar inhibition of enzymes like angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[11]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method for determining the MIC of the test compounds.
Materials:
-
Test compounds (fluorinated and non-fluorinated tetrazole thiols)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in the appropriate growth medium in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Dilute the microbial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Assay for Anticancer Activity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the test compounds against cancer cell lines.
Materials:
-
Test compounds (fluorinated and non-fluorinated tetrazole thiols)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
Caption: General structure of a substituted tetrazole thiol.
Caption: Simplified workflow for MIC determination.
Conclusion and Future Directions
The evidence strongly suggests that the fluorination of tetrazole thiols is a highly effective strategy for enhancing their biological activity. Across antimicrobial and anticancer applications, the introduction of fluorine consistently leads to more potent compounds. While the data on enzyme inhibition is less direct, the fundamental principles of medicinal chemistry support the high potential of fluorinated tetrazole thiols in this area as well.
It is important to note that while the general trend is clear, direct comparative studies on extensive libraries of fluorinated and non-fluorinated tetrazole thiols are still needed to fully elucidate the structure-activity relationships. Future research should focus on synthesizing and testing such libraries against a wide range of biological targets to unlock the full therapeutic potential of this promising class of compounds. The protocols and data presented in this guide provide a solid foundation for these future endeavors.
References
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Odesa National University Chemistry Journal. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]
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Synthesis and enzymatic evaluation of novel partially fluorinated thiol dual ACE/NEP inhibitors. (2009). PubMed. [Link]
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Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (2022). Bentham Science. [Link]
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PubMed Central. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). PubMed. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Semantic Scholar. [Link]
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Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). PubMed. [Link]
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Thiol-dependent enzymes and their inhibitors: a review. (n.d.). PubMed. [Link]
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Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science. [Link]
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Evidence for the inhibition of trypsin by thiols. The mechanism of enzyme-inhibitor complex formation. (1978). PubMed. [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). PubMed Central. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. [Link]
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Biological activities importance of Tetrazole derivatives. (2016). ResearchGate. [Link]
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Representative examples of biologically important fluorinated 1,2,4-triazoles/analogs. (n.d.). ResearchGate. [Link]
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A Comparative Crystallographic Guide to 1-(4-fluorophenyl)-1H-tetrazole-5-thiol Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural elucidation of metal-organic complexes is paramount to understanding their function and potential applications. This guide provides an in-depth comparative analysis of the X-ray crystallography of complexes formed with 1-(4-fluorophenyl)-1H-tetrazole-5-thiol. By examining the subtle yet significant interplay of coordination chemistry, ligand conformation, and supramolecular assembly, we aim to furnish researchers with the foundational knowledge to rationally design novel compounds with tailored properties.
Introduction: The Versatile this compound Ligand
This compound is a heterocyclic compound of significant interest due to its versatile coordination capabilities. The presence of multiple donor atoms (nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group) allows it to act as a mono- or polydentate ligand, bridging metal centers to form diverse and intricate architectures, including discrete mononuclear complexes, and one-, two-, or three-dimensional coordination polymers. The electronic properties of the fluorophenyl substituent further influence the coordination behavior and the resulting crystal packing.
This guide will focus on the crystallographic analysis of its complexes with various transition metals, offering a comparative perspective on their synthesis, structure, and stability.
Comparative Structural Analysis: Insights from X-ray Crystallography
The coordination of this compound to different metal centers leads to a fascinating array of structural motifs. A key aspect of its coordination chemistry is the thione-thiol tautomerism, where the ligand can exist in either the thione form (C=S) or, upon deprotonation, the thiolate form (C-S⁻), which readily coordinates to metal ions.
Cadmium(II) Complexes: The Archetype of Polymeric Chains
The most well-documented complexes of this compound are with cadmium(II). X-ray diffraction studies have revealed that the reaction of 1-(4-fluorophenyl)-1,4-dihydro-5H-tetrazole-5-thione with cadmium chloride results in the formation of a one-dimensional polymeric complex with a chain structure.[1][2] In these structures, the cadmium centers are typically bridged by two thiolate sulfur atoms and two nitrogen atoms from the tetrazole rings of the deprotonated ligands. This results in a repeating [-Cd-S-C-N-]n coordination polymer.
Key Structural Features of the Cadmium(II) Complex:
-
Coordination Environment: The Cd(II) ion is typically found in a distorted tetrahedral coordination environment, bonded to two sulfur and two nitrogen atoms from four different ligand molecules.
-
Ligand Conformation: Upon coordination, the ligand switches from the thione to the thiol form. The planarity of the tetrazole and phenyl rings can vary, with a significant torsion angle often observed between them.
-
Supramolecular Assembly: The polymeric chains are further organized in the crystal lattice through weaker intermolecular interactions, such as hydrogen bonds and π-π stacking, leading to a stable three-dimensional architecture.
| Parameter | Value | Reference |
| Formula | [Cd(C₇H₄FN₄S)₂]n | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Coordination Geometry | Distorted Tetrahedral | [2] |
Cobalt(II) Complexes: A Study in Mononuclear Coordination
While polymeric structures are common, this compound can also form discrete mononuclear complexes. For instance, cobalt(II) complexes with related tetrazole ligands have been shown to adopt octahedral geometries, where the metal center is coordinated to nitrogen atoms from the tetrazole rings and often includes co-ligands such as water or other solvent molecules.
Copper(I) Complexes: Exploring π-Interactions
The introduction of unsaturation in the ligand, for example by S-alkylation with an allyl group, can lead to the formation of copper(I) π-complexes. While not a direct complex of the parent thiol, the study of ₂·C₂H₅OH, where the ligand is 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole, provides valuable insight.[3] In this dimeric structure, the copper(I) centers are bridged by the tetrazole rings, and also exhibit π-interaction with the allyl group's C=C bond. This highlights the potential for designing multi-modal coordinating ligands based on the this compound scaffold.
Experimental Protocols: A Guide to Synthesis and Crystallization
The synthesis of metal complexes of this compound generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The crystallization of these complexes for X-ray diffraction analysis often requires careful control of conditions such as solvent, temperature, and concentration.
Synthesis of this compound
The ligand itself can be synthesized via a [3+2] cycloaddition reaction between 4-fluorophenyl isothiocyanate and sodium azide.
Step-by-step Protocol:
-
Dissolve 4-fluorophenyl isothiocyanate in a suitable solvent (e.g., water or DMF).
-
Add a stoichiometric amount of sodium azide.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry the resulting solid to obtain this compound.
General Synthesis of Metal Complexes
A general procedure for the synthesis of transition metal complexes is as follows:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Add a solution of the desired metal salt (e.g., CdCl₂, CoCl₂·6H₂O, CuCl₂, ZnCl₂) in the same or a miscible solvent, typically in a 2:1 ligand-to-metal molar ratio.
-
The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation.
-
The resulting complex may precipitate directly from the solution or require slow evaporation of the solvent for crystallization.
Crystallization for X-ray Diffraction
Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:
-
Slow Evaporation: The reaction mixture or a solution of the purified complex is left undisturbed in a vial covered with a perforated film to allow for slow evaporation of the solvent.
-
Solvent Diffusion: A solution of the complex in a good solvent is layered with a miscible solvent in which the complex is less soluble. Crystals form at the interface of the two solvents.
-
Hydrothermal Synthesis: For coordination polymers, reacting the ligand and metal salt in a sealed vessel at elevated temperatures and pressures can yield high-quality crystals.
Characterization Beyond Crystallography
A comprehensive understanding of these complexes requires a multi-technique approach.
Spectroscopic Analysis
-
FT-IR Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2500-2600 cm⁻¹) and the shifts in the C=N and N-N stretching vibrations of the tetrazole ring upon coordination provide strong evidence of complex formation and the deprotonation of the thiol group.
-
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Cd(II) and Zn(II)), NMR spectroscopy can provide detailed information about the ligand environment in solution. Shifts in the resonances of the aromatic protons and the carbons of the tetrazole ring are indicative of coordination.
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to assess the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. The decomposition pattern can also provide insights into the strength of the metal-ligand bonds.
Visualization of Molecular Structures and Interactions
To better understand the structural features discussed, the following diagrams illustrate the key concepts.
Caption: Thione-thiol tautomerism of 1-phenyl-1H-tetrazole-5-thiol.
Sources
A Comparative Guide to the Purity Validation of Synthesized 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol
In the landscape of pharmaceutical research and drug development, the meticulous validation of synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural formality but a cornerstone of scientific rigor. For a molecule such as 1-(4-fluorophenyl)-1H-tetrazole-5-thiol, a heterocyclic compound with significant potential in medicinal chemistry, ensuring unimpeachable purity is paramount.[1] This guide provides an in-depth, objective comparison of analytical methodologies for the purity validation of this specific tetrazole derivative. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.
The synthesis of 1-substituted 1H-tetrazoles is a well-established area of organic chemistry, with various methods available for their preparation.[2][3] However, the introduction of a thiol group and a fluorophenyl substituent necessitates a robust analytical strategy to identify and quantify any potential impurities that may arise during synthesis. These impurities could include starting materials, by-products, or isomers, each capable of impacting the compound's efficacy, safety, and stability.
This guide will dissect and compare the most effective analytical techniques for this purpose, moving beyond a simple listing of methods to explain the causality behind experimental choices.
The Analytical Gauntlet: A Multi-faceted Approach to Purity
A single analytical technique is rarely sufficient to definitively establish the purity of a novel compound. A more reliable and scientifically sound approach involves the use of orthogonal methods—techniques that measure the same property using different underlying principles.[1] For this compound, a combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for the quantitative analysis of pharmaceutical compounds.[] Its high sensitivity and resolving power make it ideal for separating the target compound from closely related impurities.[1]
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reverse-phase (RP) method is typically the most effective.
Why this choice? Reverse-phase HPLC, with its nonpolar stationary phase and polar mobile phase, is exceptionally well-suited for the separation of a wide range of organic molecules. The fluorophenyl and tetrazole moieties of the target compound provide sufficient hydrophobicity for good retention and separation on a C18 column.
Experimental Protocol: A Validated RP-HPLC Method
A validated HPLC method is crucial for obtaining reliable and reproducible results.[5] The following is a robust starting point for method development:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in acetonitrile to a concentration of 1 mg/mL.
Data Presentation: Quantifying Purity
The primary output of an HPLC analysis is a chromatogram. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
| Parameter | Result | Interpretation |
| Retention Time (Main Peak) | 12.5 min | Consistent retention time indicates good method stability. |
| Area % (Main Peak) | 99.5% | High area percentage suggests high purity. |
| Number of Impurities | 2 | Indicates the presence of minor impurities. |
| Resolution (Main Peak to Nearest Impurity) | > 2.0 | Adequate separation between the main peak and impurities. |
Visualizing the Workflow:
Caption: Workflow for HPLC purity analysis.
Mass Spectrometry (MS): Confirming Identity and Unmasking Impurities
While HPLC provides quantitative purity data, it does not inherently confirm the identity of the main peak or the structures of any impurities. Mass spectrometry is the definitive technique for this purpose.
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, providing unambiguous identification.
Why this choice? For a novel synthesized compound, confirming the molecular weight is a critical validation step. Furthermore, coupling HPLC with MS (LC-MS) allows for the determination of the molecular weights of any impurities detected in the chromatogram, aiding in their identification.[6][7] The NIST WebBook provides mass spectrum data for the non-fluorinated analogue, 1-phenyl-1H-tetrazole-5-thiol, which can serve as a useful reference.[8][9]
Experimental Protocol: LC-MS Analysis
The same HPLC method described above can be coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), both positive and negative modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Scan Range: m/z 50-500
Data Presentation: Confirming Identity
| Parameter | Expected Value | Observed Value | Interpretation |
| Molecular Formula | C7H5FN4S | - | - |
| Exact Mass | 196.0219 | - | - |
| [M+H]+ | 197.0292 | 197.0295 | Confirms the molecular weight of the target compound. |
| [M-H]- | 195.0146 | 195.0142 | Provides additional confirmation of the molecular weight. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[10] It provides detailed information about the chemical environment of each atom in a molecule.
Principle of Operation: NMR exploits the magnetic properties of certain atomic nuclei. By absorbing and re-emitting electromagnetic radiation in a magnetic field, the nuclei reveal information about their connectivity and spatial arrangement.
Why this choice? For this compound, ¹H NMR and ¹³C NMR are essential for confirming the correct isomeric structure and for detecting any structurally similar impurities that might co-elute in HPLC. The presence of fluorine allows for the use of ¹⁹F NMR, which is a highly sensitive technique for detecting fluorine-containing impurities. Published NMR data for similar tetrazole derivatives can aid in spectral interpretation.[11][12][13]
Experimental Protocol: NMR Analysis
-
Solvent: DMSO-d₆
-
Spectrometer: 400 MHz or higher
-
Experiments: ¹H, ¹³C, ¹⁹F, and 2D experiments (COSY, HSQC) as needed for full structural assignment.
Data Interpretation: A Structural Fingerprint
The NMR spectra should be consistent with the proposed structure. Key expected signals include:
-
¹H NMR: Aromatic protons of the fluorophenyl group, and the thiol proton (which may be broad or exchangeable).
-
¹³C NMR: Carbons of the fluorophenyl ring and the tetrazole ring.
-
¹⁹F NMR: A single resonance for the fluorine atom.
Any unexpected signals in the spectra could indicate the presence of impurities.
Visualizing the Orthogonal Approach:
Caption: Orthogonal approach to purity validation.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Complementary Technique
FTIR spectroscopy provides information about the functional groups present in a molecule.[14][15] While not a primary technique for purity determination, it serves as a quick and valuable confirmation of the compound's identity.
Principle of Operation: FTIR measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.
Why this choice? The FTIR spectrum of this compound should show characteristic absorption bands for the C-F bond, the aromatic C-H and C=C bonds, the N=N bonds of the tetrazole ring, and the S-H bond of the thiol group. The absence of certain bands (e.g., a strong C≡N stretch from the nitrile starting material) can indicate the completeness of the reaction.
Data Interpretation: Functional Group Analysis
The obtained spectrum should be compared with literature data for similar compounds or with a reference standard if available.
Comparison of Purity Validation Techniques
| Technique | Information Obtained | Key Advantages | Limitations |
| HPLC | Quantitative purity, detection of related substances | High sensitivity, high resolution, widely used for quality control | Requires a suitable chromophore, method development can be time-consuming[1] |
| LC-MS | Molecular weight confirmation, impurity identification | High specificity, provides structural information on impurities | Can be less quantitative than HPLC with UV detection |
| NMR | Absolute purity (qNMR), definitive structural confirmation | Non-destructive, provides detailed structural information | Lower sensitivity than HPLC, requires a relatively pure sample for clear spectra |
| FTIR | Functional group identification | Fast, simple, good for confirming identity | Not suitable for quantification, less sensitive to minor impurities |
Conclusion: A Self-Validating System for Trustworthy Results
The purity validation of a synthesized compound like this compound is a multi-step, evidence-based process. By employing a suite of orthogonal analytical techniques—primarily HPLC for quantification, LC-MS for identity confirmation, and NMR for structural verification—a comprehensive and trustworthy purity profile can be established. This rigorous approach ensures that the material is suitable for its intended use in research and development, where the accuracy and reliability of experimental data are of utmost importance.
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A Researcher's Guide to the Cytotoxic Evaluation of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol Derivatives: A Comparative Analysis
The tetrazole ring is a highly sought-after scaffold in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for carboxylic acids and cis-amide groups.[1][2] This unique five-membered nitrogen heterocycle is a cornerstone in the design of novel therapeutics, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[2][3][4] Within this class, derivatives of 1-aryl-1H-tetrazole-5-thiol have emerged as a promising avenue for the development of new cytotoxic agents.
This guide provides a comprehensive comparison of the cytotoxic evaluation of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol derivatives and related analogues. We will delve into the experimental methodologies used to quantify their anticancer potential, present comparative data against various cancer cell lines, and explore the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance this promising class of compounds.
The Rationale for Targeting the 1-Aryl-1H-tetrazole-5-thiol Scaffold
The strategic advantage of the tetrazole moiety lies in its physicochemical properties. It enhances metabolic stability and can improve a compound's pharmacokinetic profile.[4] The addition of an aryl group at the N1 position and a thiol group at the C5 position creates a core structure with significant potential for chemical modification and biological activity. Specifically, the thiol group offers a reactive handle for further derivatization, allowing for the fine-tuning of the molecule's properties. The 1-aryl substituent, particularly a fluorinated phenyl group, is of high interest as fluorine substitution is a well-established strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and lipophilicity.[5]
A Generalized Approach to Synthesis
The synthesis of the core structure, 1-phenyl-1H-tetrazole-5-thiol, is typically achieved through the reaction of phenylisothiocyanate with sodium azide.[6] This foundational molecule can then be subjected to various chemical modifications. For instance, thionation of corresponding 1,4-diaryl tetrazol-5-ones using Lawesson's reagent can yield the desired 5-thio derivatives.[7] Further derivatization often involves alkylation at the thiol position to generate a library of compounds for screening.[6]
Methodologies for In Vitro Cytotoxic Evaluation
A multi-faceted approach is essential for a thorough cytotoxic evaluation. Initial screening identifies promising compounds, while secondary assays elucidate their mechanism of action. This self-validating system ensures that the observed cytotoxicity is not an artifact and provides a deeper understanding of the compound's biological effects.
Primary Screening: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial high-throughput screening. It provides a quantitative measure of a compound's ability to inhibit cell proliferation.
Causality: This colorimetric assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan indicates a loss of cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrazole derivatives in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Secondary Screening: Elucidating the Mechanism of Cell Death
Understanding how a compound kills cancer cells is critical. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically avoids the inflammatory response associated with necrosis.
Caption: Key structural features governing the activity of tetrazole-5-thiol derivatives.
-
The N1-Aryl Substituent: The electronic properties of the substituent on the phenyl ring at the N1 position are crucial. The presence of a 4-fluoro group, as in the topic of this guide, is particularly significant. Fluorine is a small, highly electronegative atom that can increase metabolic stability and enhance binding interactions with target proteins through the formation of hydrogen bonds or other electrostatic interactions. S[5]tudies on other heterocyclic scaffolds have shown that fluorination can lead to potent cytotoxic and antiproliferative effects. 2[8]. The C5-Thiol Group: The thiol (-SH) group at the C5 position is a key functional handle. It can be derivatized to modulate the compound's solubility, lipophilicity, and ability to interact with biological targets. The conversion of 5-oxo tetrazoles to their 5-thio counterparts has been shown to yield compounds with significant antiproliferative activity.
[7]### Mechanistic Insights: Induction of Apoptosis
Many cytotoxic tetrazole derivatives exert their anticancer effects by inducing apoptosis. T[4]he apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. Evidence from related compounds suggests that the intrinsic pathway is a common mechanism.
[9]The Intrinsic Apoptosis Pathway
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
This pathway is triggered by cellular stress induced by the cytotoxic compound. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apoptotic protease activating factor 1 (Apaf-1), forming the apoptosome. This complex recruits and activates pro-caspase-9, an initiator caspase. Active caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell, leading to apoptosis. S[9]ome tetrazole derivatives have also been shown to act as microtubule destabilizers, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.
The this compound scaffold and its analogues represent a highly promising class of compounds for the development of novel anticancer agents. Their synthesis is adaptable, and they have demonstrated potent low-micromolar to nanomolar cytotoxicity against a range of human cancer cell lines. The strategic inclusion of a fluorine atom on the N1-phenyl ring is a key design element expected to enhance the pharmacological profile of these derivatives.
Future research should focus on the systematic synthesis and screening of a focused library of these compounds to fully elucidate the structure-activity relationship. Investigating their efficacy in 3D cancer models (spheroids/organoids) and subsequent in vivo studies with promising candidates will be crucial steps in translating the in vitro potential of these molecules into clinically viable cancer therapies.
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2010). Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles. Bioorganic & Medicinal Chemistry Letters, 20(13), 3920-3924. [Link]
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Dong, F., Li, J., Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549-560. [Link]
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El-Sayed, H. A., Moustafa, A. H., & El-Ashry, E. S. H. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human... ResearchGate. Retrieved from a relevant scientific publication context. [Link]
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Dong, F., Li, J., Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabi. Semantic Scholar. [Link]
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Ammar, Y. A., Mohamed, Y. A., El-Gaby, M. S. A., & Ghorab, M. M. (n.d.). Cytotoxic activity of the synthesized compounds against cancerous cell lines. ResearchGate. Retrieved from a relevant scientific publication context. [Link]
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Dong, F., Li, J., Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549-560. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]
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Li, Q., Wang, S., Li, Y., et al. (2022). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. Oxidative Medicine and Cellular Longevity. [Link]
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Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856-1868. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-1H-tetrazole-5-thiol Analogs
In the landscape of medicinal chemistry, the tetrazole moiety has emerged as a cornerstone for the development of novel therapeutic agents. Its unique physicochemical properties, including its high nitrogen content and ability to act as a bioisosteric replacement for carboxylic acids, have made it a privileged scaffold in drug design.[1][2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 1-phenyl-1H-tetrazole-5-thiol and its analogs. We will delve into their therapeutic potential, focusing on their antibacterial and anticancer activities, and provide detailed experimental protocols for their evaluation.
The 1-Phenyl-1H-tetrazole-5-thiol Scaffold: A Versatile Pharmacophore
The 1-phenyl-1H-tetrazole-5-thiol core structure presents multiple avenues for chemical modification, allowing for the fine-tuning of its biological activity. The key points of modification are typically the phenyl ring and the thiol group at the 5-position of the tetrazole ring. Understanding how substitutions at these positions influence the compound's interaction with biological targets is paramount for rational drug design.
dot graph SAR_Overview { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Core [label="1-Phenyl-1H-tetrazole-5-thiol Scaffold", pos="0,0!", pin=true, fillcolor="#34A853"]; Phenyl_Ring [label="Phenyl Ring Substitutions (Position R1)", pos="-3,2!", fillcolor="#EA4335"]; Thiol_Group [label="Thiol Group Modifications (Position R2)", pos="3,2!", fillcolor="#FBBC05"]; Biological_Activity [label="Biological Activity\n(Antibacterial, Anticancer, etc.)", pos="0,-2!", fillcolor="#202124"];
Core -> Phenyl_Ring [label=" Influences lipophilicity,\n electronic properties,\n and steric interactions "]; Core -> Thiol_Group [label=" Modulates target binding,\n solubility, and\n metabolic stability "]; Phenyl_Ring -> Biological_Activity; Thiol_Group -> Biological_Activity; } dot
Figure 1: Key modification points on the 1-phenyl-1H-tetrazole-5-thiol scaffold influencing biological activity.
Antibacterial Activity: Targeting Bacterial Cell Viability
Several studies have demonstrated the potential of 1-phenyl-1H-tetrazole-5-thiol analogs as antibacterial agents. The proposed mechanism of action for many tetrazole-based antibacterial compounds involves the inhibition of essential bacterial enzymes or the disruption of DNA replication.[1][2][3][4]
Structure-Activity Relationship Insights
The antibacterial efficacy of these analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the thiol group.
-
Substitutions on the Phenyl Ring: The introduction of various functional groups on the phenyl ring can modulate the antibacterial activity. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting its ability to interact with bacterial targets.
-
Modifications at the Thiol Group: Alkylation or other modifications of the thiol group can lead to significant changes in antibacterial potency. These modifications can affect the compound's ability to form crucial interactions, such as hydrogen bonds or coordination with metal ions in the active sites of bacterial enzymes.
Comparative Antibacterial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of selected 1-phenyl-1H-tetrazole-5-thiol analogs against common bacterial strains. Lower MIC values indicate higher antibacterial activity.
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Thiol Group Modification) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |
| A2 | H | -CH2C(O)CH3 | High Inhibition | High Inhibition | [5][6] |
| A4 | H | -CH2C(O)OCH3 | High Inhibition | - | [5][6] |
| A8 | H | Hydrazone derivative | High Inhibition | - | [5][6] |
| A9 | H | Hydrazone derivative | - | High Inhibition | [5][6] |
| A10 | H | Hydrazone derivative | - | High Inhibition | [5][6] |
| A11 | H | Hydrazone derivative | High Inhibition | - | [5][6] |
| A13 | H | Pyrazole derivative | High Inhibition | High Inhibition | [5][6] |
Note: "High Inhibition" is reported in the source, but specific MIC values were not provided in the abstract. Further investigation of the full text would be required for precise quantitative comparison.
Anticancer Activity: Inducing Cancer Cell Death
The anticancer potential of tetrazole derivatives is a rapidly growing area of research. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, enzymes crucial for DNA replication in rapidly dividing cancer cells.[1][2][3][4]
Structure-Activity Relationship Insights
Similar to their antibacterial counterparts, the anticancer activity of 1-phenyl-1H-tetrazole-5-thiol analogs is dictated by their structural features.
-
Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring play a critical role in determining the cytotoxicity of these compounds against cancer cell lines. Lipophilicity, electronic effects, and steric hindrance introduced by these substituents can influence the compound's ability to penetrate cell membranes and interact with intracellular targets.
-
Thiol Group Modifications: Modifications at the thiol position can significantly impact the anticancer potency. The thiol group itself, or derivatives thereof, can be crucial for binding to the active site of target enzymes or for participating in other interactions that lead to apoptosis or cell cycle arrest in cancer cells.
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of representative tetrazole-based compounds against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | A549 (Lung) | 10.67 ± 1.53 | [7] |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [7] |
| Compound 10 | C6 (Glioma) | 12.33 ± 4.93 | [7] |
| Compound 2 | A549 (Lung) | 24.0 ± 3.46 | [7] |
| Compound 2 | C6 (Glioma) | 23.33 ± 2.08 | [7] |
| Compound 1 | HCT116 (Colon) | 22.4 | [8] |
| Compound 2 | HCT116 (Colon) | 0.34 | [8] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the antibacterial and anticancer activities of 1-phenyl-1H-tetrazole-5-thiol analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method, a widely used technique for determining the MIC of an antimicrobial agent.
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compounds (1-phenyl-1H-tetrazole-5-thiol analogs)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube containing sterile MHB.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB alone).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
Protocol 2: MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential medicinal agents.
Figure 3: Workflow for the MTT assay to determine cytotoxicity.
Materials:
-
Test compounds
-
Cancer cell lines (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
The 1-phenyl-1H-tetrazole-5-thiol scaffold represents a promising starting point for the development of novel antibacterial and anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the phenyl ring and the thiol group can significantly enhance the biological activity of these compounds. The provided experimental protocols offer a standardized framework for the continued evaluation of new analogs.
Future research in this area should focus on:
-
Expanding the diversity of substituents on the phenyl ring to explore a wider chemical space.
-
Investigating a broader range of modifications at the thiol position to optimize target engagement.
-
Elucidating the precise mechanisms of action through which these compounds exert their antibacterial and anticancer effects.
-
Conducting in vivo studies to evaluate the efficacy and safety of the most promising lead compounds.
By leveraging the insights from SAR studies and employing rigorous experimental methodologies, the scientific community can continue to unlock the therapeutic potential of 1-phenyl-1H-tetrazole-5-thiol analogs in the fight against infectious diseases and cancer.
References
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Maji, S., Teli, G., Pal, D., Maheshwari, D. G., Soni, V., Matada, B. S., Rathore, I., Saravanan, J., & Muthukumaradoss, P. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]
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Maji, S., Teli, G., Pal, D., Maheshwari, D. G., Soni, V., Matada, B. S., Rathore, I., Saravanan, J., & Muthukumaradoss, P. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Odesa National University of Technology, 13. [Link]
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Maji, S., Teli, G., Pal, D., Maheshwari, D. G., Soni, V., Matada, B. S., Rathore, I., Saravanan, J., & Muthukumaradoss, P. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health, 13. [Link]
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Maji, S., Teli, G., Pal, D., Maheshwari, D. G., Soni, V., Matada, B. S., Rathore, I., Saravanan, J., & Muthukumaradoss, P. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed, 13. [Link]
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Maji, S., Teli, G., Pal, D., Maheshwari, D. G., Soni, V., Matada, B. S., Rathore, I., Saravanan, J., & Muthukumaradoss, P. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ResearchGate. [Link]
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(N.D.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]
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Kumar, R. S., Idhayadhulla, A., & Surendiran, J. (2014). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 6(5), 356-362. [Link]
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Al-Ghorbani, M., et al. (2025). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. [Link]
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(N.D.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [Link]
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Lamie, P. F., et al. (2019). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1348. [Link]
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Kumar, S., et al. (2023). Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy. ChemistrySelect, 8(23). [Link]
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Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. [Link]
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Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Semantic Scholar. [Link]
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Steven, F. S., & Podrazky, V. (1978). Evidence for the inhibition of trypsin by thiols. The mechanism of enzyme-inhibitor complex formation. Biochimica et Biophysica Acta (BBA) - Enzymology, 524(1), 156-166. [Link]
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Myznikov, L., et al. (2007). Drugs in the tetrazole series. (Review). Chemistry of Heterocyclic Compounds, 43(1), 1-36. [Link]
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Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences. [Link]
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Jo, S., et al. (2020). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. Applied Sciences, 10(21), 7855. [Link]
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A Comparative Guide to Assessing Tetrazole-Based Inhibitors of p38 MAP Kinase
Executive Summary: The p38 mitogen-activated protein (MAP) kinase pathway is a central regulator of inflammatory responses, making it a high-priority target for therapeutic intervention in a host of diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[1] While several classes of inhibitors have been developed, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This guide provides a framework for researchers and drug development professionals to assess the inhibitory potential of tetrazole-containing compounds, a class of heterocycles with significant promise in medicinal chemistry, against p38 MAP kinase.[2][3] Due to a scarcity of specific public data on tetrazole thiols, this document focuses on the broader rationale for investigating the tetrazole scaffold, outlines a comparative landscape of established inhibitors, and provides robust, self-validating experimental protocols for the comprehensive evaluation of novel chemical entities.
Part 1: The p38 MAP Kinase Signaling Pathway: A Prime Therapeutic Target
The p38 MAP kinases are a family of serine/threonine kinases that function as a crucial nexus for cellular responses to environmental stress and inflammatory cytokines.[4] The pathway is a three-tiered kinase cascade, culminating in the activation of a p38 MAPK.[5][6]
Mechanism of Activation and Downstream Effects: External stimuli, such as lipopolysaccharide (LPS), UV radiation, or pro-inflammatory cytokines like TNF-α and IL-1β, trigger the activation of upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[7] These MKKs then dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38, leading to its full activation.[5] Once active, p38 MAPKs phosphorylate a wide array of substrates, including other kinases (e.g., MAPK-activated protein kinase 2, MK2) and numerous transcription factors such as ATF-2 and MEF2.[3][8] This cascade amplifies the inflammatory signal, leading to the transcriptional upregulation of key pro-inflammatory cytokines, thereby perpetuating the inflammatory state.[9] Of the four identified isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered the primary isoform responsible for driving inflammatory cytokine production.[7][9]
Caption: The canonical p38 MAPK signaling cascade.
Part 2: A Landscape of p38 MAPK Inhibitors
The development of p38 MAPK inhibitors has been a major focus of anti-inflammatory drug discovery for over two decades.[1][10] These efforts have yielded several distinct chemical classes of inhibitors, which serve as crucial benchmarks for any new investigational series.
-
Type I & II (ATP-Competitive) Inhibitors: The most common class of p38 inhibitors are ATP-competitive, binding to the kinase's ATP pocket. The prototypical example is the pyridinyl imidazole class, including compounds like SB203580 . These inhibitors typically feature a 4-pyridyl ring that forms a critical hydrogen bond with the hinge region of the kinase (Met109) and a substituted aryl group that occupies a nearby hydrophobic pocket.[11]
-
Type III (Allosteric) Inhibitors: A significant breakthrough in p38 inhibitor design was the discovery of the diaryl urea class, exemplified by BIRB 796 (Doramapimod) .[12][13] These compounds bind to an allosteric site adjacent to the ATP pocket, inducing a significant conformational change in the enzyme that is incompatible with ATP binding.[13][14] This unique mechanism often results in very high potency and slow dissociation rates.[15]
Comparative Data of Benchmark p38 MAPK Inhibitors
The table below summarizes the inhibitory potency (IC50) of several well-characterized p38 MAPK inhibitors. A lower IC50 value indicates greater potency. The selectivity for the p38α isoform is a critical parameter for minimizing off-target effects.
| Inhibitor | Chemical Class | p38α IC50 (nM) | p38β IC50 (nM) | Selectivity Notes | Reference |
| SB203580 | Pyridinyl Imidazole | 50 - 500 | 50 - 500 | Also inhibits p38β; reference compound. | |
| TAK-715 | Imidazole | 7.1 | 198.8 | ~28-fold selective for p38α over p38β. | |
| Neflamapimod (VX-745) | Pyridinyl Imidazole | 10 | 220 | 22-fold selective for p38α over p38β. | |
| Doramapimod (BIRB 796) | Diaryl Urea | 38 | 65 | Pan-p38 inhibitor; binds allosterically. | [13] |
| PH-797804 | Diaryl Pyridinone | 2.3 | - | Reported to be highly selective for p38α. |
Part 3: The Tetrazole Scaffold in Kinase Inhibition: Assessing the Potential for p38 MAPK
The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms that has garnered significant attention in medicinal chemistry.[7] Its utility stems from several key properties:
-
Bioisosterism: The tetrazole moiety is a well-established bioisostere of the carboxylic acid group. It shares a similar pKa and planar structure but offers improved metabolic stability and cell permeability, making it an attractive substitute in drug design.[2]
-
Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[8]
-
Versatile Interactions: The multiple nitrogen atoms can act as hydrogen bond acceptors, while the ring system itself can engage in various non-covalent interactions within a protein's binding site.[8]
While the direct investigation of tetrazole thiols as p38 MAPK inhibitors is not extensively documented in peer-reviewed literature, the broader class of tetrazole derivatives has shown promise as kinase inhibitors and anti-inflammatory agents.[3][5] Tetrazole-containing compounds have been successfully developed as inhibitors for other kinases and various biological targets, demonstrating the scaffold's versatility.[5][8] This precedent provides a strong rationale for the systematic design, synthesis, and evaluation of novel tetrazole derivatives, including the thiol subclass, as potential p38 MAPK inhibitors.
Part 4: A Framework for Experimental Validation
Assessing the inhibitory activity of a novel compound series requires a multi-tiered approach, starting with robust biochemical assays and progressing to cell-based models to confirm biological relevance.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to determine the IC50 value of a test compound by quantifying ADP production, which is directly proportional to kinase activity.
Causality Behind Experimental Choices:
-
Assay Principle: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and non-radioactive format. It measures kinase activity by quantifying the amount of ADP produced, which is then converted to a light signal.[3]
-
Enzyme: Recombinant, active, phosphorylated p38α is used as it is the primary isoform implicated in inflammation.
-
Substrate: A specific and efficient substrate like ATF-2 is crucial for a robust signal.
-
ATP Concentration: The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the kinase. This ensures that ATP-competitive inhibitors can be sensitively detected without requiring excessively high inhibitor concentrations.
Caption: Workflow for an in vitro p38 MAPK kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[3]
-
Prepare serial dilutions of the tetrazole thiol test compound and a reference inhibitor (e.g., TAK-715) in DMSO, followed by a final dilution in Kinase Buffer.
-
Dilute recombinant active p38α kinase and the substrate (e.g., ATF-2) to their final desired concentrations in Kinase Buffer.
-
Prepare the ATP solution in Kinase Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted p38α enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed solution containing the substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Detection and Analysis:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value using a sigmoidal dose-response curve.
-
Protocol 2: Cell-Based Western Blot Analysis of Downstream Signaling
This protocol assesses the inhibitor's ability to block p38 MAPK activity within a cellular context by measuring the phosphorylation of its downstream substrate, MK2.
Causality Behind Experimental Choices:
-
Cell Model: THP-1 cells (a human monocytic cell line) are used as they are a relevant model for inflammation and respond robustly to LPS by activating the p38 pathway.
-
Stimulus: LPS is a potent and well-characterized activator of the p38 pathway in monocytes.
-
Readout: Measuring the phosphorylation of MK2 (p-MK2) provides a specific and direct readout of p38 kinase activity in the cell, as MK2 is a primary p38 substrate. Total p38 levels are used as a loading control to ensure that the inhibitor is not simply causing cell death or protein degradation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture THP-1 cells under standard conditions.
-
Plate the cells and pre-treat them with various concentrations of the tetrazole thiol inhibitor or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to activate the p38 pathway.
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MK2 (Thr334).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with antibodies for total MK2 and total p38 or a loading control like GAPDH to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in MK2 phosphorylation as a function of inhibitor concentration.
-
Conclusion and Future Directions
The p38 MAP kinase pathway remains a compelling target for the development of novel anti-inflammatory therapeutics. While established inhibitor classes have shown clinical potential, challenges related to selectivity and off-target effects persist. The tetrazole scaffold, with its favorable properties as a stable bioisostere, represents an under-explored but promising area for the design of new p38 MAPK inhibitors.[2][3] The lack of specific data on tetrazole thiols highlights a clear opportunity for investigation. The experimental frameworks provided in this guide offer a robust and validated pathway for synthesizing and evaluating novel tetrazole-based compounds, enabling researchers to systematically assess their potency, selectivity, and cellular activity. Such studies are essential to unlock the potential of this chemical class and to develop next-generation inhibitors for inflammatory diseases.
References
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-
MDPI. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Available from: [Link]
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National Center for Biotechnology Information. Tetrazole Derivatives as Promising Anticancer Agents. Available from: [Link]
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Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. Available from: [Link]
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National Center for Biotechnology Information. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK. Available from: [Link]
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Frontiers Media S.A. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]
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National Center for Biotechnology Information. p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. Available from: [Link]
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Bentham Science. Tetrazole Derivatives as Promising Anticancer Agents. Available from: [Link]
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National Center for Biotechnology Information. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Available from: [Link]
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National Center for Biotechnology Information. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Available from: [Link]
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National Center for Biotechnology Information. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Available from: [Link]
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Tong, L. et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Available from: [Link]
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National Center for Biotechnology Information. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Available from: [Link]
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National Center for Biotechnology Information. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Available from: [Link]
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Tong, L. et al. letters Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Available from: [Link]
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National Center for Biotechnology Information. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. Available from: [Link]
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National Center for Biotechnology Information. Development of novel tetrazole-based pyruvate kinase M2 inhibitors targeting U87MG glioblastoma cells. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Available from: [Link]
-
National Center for Biotechnology Information. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


